Product packaging for 2,3-Difluoro-4-methoxybenzyl alcohol(Cat. No.:CAS No. 886500-71-6)

2,3-Difluoro-4-methoxybenzyl alcohol

Cat. No.: B2433999
CAS No.: 886500-71-6
M. Wt: 174.147
InChI Key: SJKZXUYOJRZFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Difluoro-4-methoxybenzyl alcohol is a fluorinated organic compound with the molecular formula C8H8F2O2 and a molecular weight of 174.14 g/mol . It is characterized as a solid material and is offered with a high purity of 97% . As a benzyl alcohol derivative bearing methoxy and fluorine substituents, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. The strategic placement of fluorine atoms on the aromatic ring can significantly influence a molecule's electronic properties, metabolic stability, and bioavailability, making it a valuable intermediate for constructing more complex target molecules . Researchers utilize this alcohol in the development of novel pharmaceutical compounds and agrochemicals, where it can be further functionalized, often through reactions at the hydroxyl group. This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. Handle with appropriate precautions, referring to the safety data sheet for specific hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8F2O2 B2433999 2,3-Difluoro-4-methoxybenzyl alcohol CAS No. 886500-71-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3-difluoro-4-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKZXUYOJRZFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluoro-4-methoxybenzyl alcohol: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2,3-Difluoro-4-methoxybenzyl alcohol, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from related compounds and established chemical principles to offer a robust guide for its synthesis, characterization, and potential applications.

Introduction and Chemical Identity

This compound is a fluorinated aromatic alcohol. The unique substitution pattern of two adjacent fluorine atoms and a para-methoxy group on the benzene ring suggests its potential as a valuable building block in medicinal chemistry. The fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, while the methoxy group can influence its solubility and binding interactions.

As of the latest database searches, a specific CAS (Chemical Abstracts Service) number for this compound has not been assigned, indicating its novelty or limited commercial availability.

Predicted Physicochemical Properties

Below is a table summarizing the predicted and known properties of this compound and related compounds for comparison.

PropertyThis compound (Predicted)3,5-Difluoro-4-methoxybenzyl Alcohol[1]4-Methoxybenzyl alcohol[2][3][4][5]
CAS Number Not Assigned706786-41-6105-13-5
Molecular Formula C₈H₈F₂O₂C₈H₈F₂O₂C₈H₁₀O₂
Molecular Weight 174.15 g/mol 174.15 g/mol 138.16 g/mol
Appearance Predicted to be a solid or oil-Colorless to pale yellow liquid or solid[4]
Boiling Point --259 °C[3][5]
Melting Point --22-25 °C[3][5]
Solubility Predicted to be soluble in organic solvents like alcohols and ethers, with low water solubility.-Freely soluble in alcohol and diethyl ether; insoluble in water.[3]

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be designed starting from commercially available precursors. One such approach involves the reduction of a corresponding benzoic acid or benzaldehyde derivative. A general, multi-step synthesis is outlined below.

Workflow for the Synthesis of this compound

G A 1,2-Difluoro-3-methoxybenzene B 2,3-Difluoro-4-methoxybenzaldehyde A->B Formylation (e.g., Vilsmeier-Haack reaction) Reagents: POCl₃, DMF C This compound B->C Reduction Reagents: NaBH₄ or LiAlH₄

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology

Step 1: Formylation of 1,2-Difluoro-3-methoxybenzene

  • To a solution of 1,2-difluoro-3-methoxybenzene in an appropriate solvent (e.g., dichloromethane), add phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • The reaction mixture is stirred, typically at elevated temperatures, to facilitate the Vilsmeier-Haack formylation.

  • Upon completion, the reaction is quenched with water or an ice bath.

  • The product, 2,3-difluoro-4-methoxybenzaldehyde, is extracted with an organic solvent and purified by column chromatography.

Step 2: Reduction of 2,3-Difluoro-4-methoxybenzaldehyde

  • The purified 2,3-difluoro-4-methoxybenzaldehyde is dissolved in a suitable solvent, such as methanol or tetrahydrofuran (THF).

  • A reducing agent like sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). Lithium aluminum hydride (LiAlH₄) can also be used, though it requires anhydrous conditions and is a more potent reducing agent.[6]

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is then quenched, and the product, this compound, is isolated through extraction and purified, for instance, by column chromatography.

Analytical Characterization

Once synthesized, the identity and purity of this compound would be confirmed using standard analytical techniques.

Spectroscopic Analysis (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the benzylic protons (-CH₂OH) due to coupling with the hydroxyl proton (if not exchanged with D₂O), a singlet for the methoxy group (-OCH₃), and complex multiplets for the aromatic protons due to fluorine-proton coupling.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the benzylic carbon, the methoxy carbon, and the aromatic carbons. The aromatic carbon signals will exhibit splitting due to carbon-fluorine coupling.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 174.15 g/mol .

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band for the hydroxyl group (-OH) around 3300-3500 cm⁻¹ and C-F stretching bands.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 2,3-difluoro-4-methoxy substitution pattern on a benzyl alcohol scaffold offers several potential advantages in drug design.

Potential Roles of the 2,3-Difluoro-4-methoxybenzyl Moiety

G cluster_0 Drug Candidate cluster_1 Biological Target (e.g., Enzyme) cluster_2 Pharmacokinetic Properties A 2,3-Difluoro-4-methoxybenzyl Moiety B Binding Pocket A->B Interaction C Metabolic Stability A->C Enhances D Lipophilicity A->D Modulates E Solubility A->E Influences

Caption: Conceptual role of the 2,3-Difluoro-4-methoxybenzyl moiety in drug design.

  • Metabolic Stability: The fluorine atoms can block sites of metabolism on the aromatic ring, leading to a longer half-life of the drug.

  • Lipophilicity and Permeability: The difluoro substitution can increase lipophilicity, which may enhance cell membrane permeability.

  • Binding Interactions: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions. The methoxy group can also act as a hydrogen bond acceptor.

  • Scaffold for Further Elaboration: The benzyl alcohol functionality provides a convenient handle for further chemical modifications, allowing for its incorporation into larger and more complex molecules.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling fluorinated aromatic compounds should be followed. These typically include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

  • Storing the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a promising yet underexplored building block for medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis, predicted properties, and potential applications. As research in fluorinated organic compounds continues to expand, the value of novel isomers like this one is likely to grow, offering new opportunities for the design of innovative molecules with enhanced properties.

References

physicochemical properties of 2,3-Difluoro-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-4-methoxybenzyl alcohol

Introduction

This compound is a substituted aromatic alcohol that has garnered significant interest within the fields of medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the difluoro and methoxy substitutions on the benzene ring, make it a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The fluorine atoms enhance metabolic stability and can modulate the acidity of adjacent functional groups, while the methoxy group influences solubility and receptor-binding interactions.

This guide provides a comprehensive overview of the core , offering a technical resource for researchers, scientists, and drug development professionals. The subsequent sections will delve into its structural characteristics, key physical and chemical properties, analytical characterization methods, and established experimental protocols, providing a foundational understanding for its effective utilization in a laboratory setting.

Molecular and Structural Characteristics

The foundational attributes of a chemical compound are dictated by its molecular structure. Understanding these characteristics is paramount for predicting its behavior in chemical reactions and biological systems.

  • Chemical Formula: C₈H₈F₂O₂

  • Molecular Weight: 174.14 g/mol

  • Canonical SMILES: COC1=C(C(=C(C=C1)F)F)CO

  • InChI Key: InChI=1S/C8H8F2O2/c1-12-8-5(10)4(9)2-3-6(8)7-11/h2-3,11H,7H2,1H3

  • CAS Number: 162947-60-6

The molecule's structure, featuring a benzyl alcohol core with two adjacent fluorine atoms and a methoxy group, creates a unique electronic environment that influences its reactivity and intermolecular interactions.

Physicochemical Properties: A Quantitative Overview

The utility of a compound in synthetic and medicinal chemistry is largely determined by its physical properties. These parameters influence its handling, reactivity, and pharmacokinetic profile. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Physical Form White to off-white crystalline solid
Melting Point 58 - 60 °C
Boiling Point 115 °C at 0.9 mmHg
Density 1.34±0.1 g/cm³ (Predicted)
pKa 13.38±0.10 (Predicted)
LogP 1.57 (Predicted)

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential for verifying the identity, purity, and structure of a chemical compound. The following section details the primary spectroscopic techniques used for the characterization of this compound and explains the rationale behind their application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: This technique identifies the number and type of hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals for the methoxy protons (-OCH₃), the benzylic protons (-CH₂OH), the hydroxyl proton (-OH), and the aromatic protons. The coupling patterns between the aromatic protons and the fluorine atoms provide definitive structural information.

  • ¹³C NMR: This provides information on the carbon skeleton. Distinct signals will be observed for each unique carbon atom, with the chemical shifts influenced by the attached atoms (O, F).

  • ¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial technique for confirming their presence and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands:

  • A broad peak in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretch of the alcohol group.

  • Peaks in the 2850-3000 cm⁻¹ region corresponding to C-H stretching.

  • Strong absorptions in the 1000-1300 cm⁻¹ range, indicative of C-O and C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 174.14. Analysis of the fragmentation pattern can further confirm the structure.

Experimental Workflow for Compound Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of this compound. This process ensures the identity and purity of the material before its use in further applications.

G cluster_0 Initial Verification cluster_1 Structural Elucidation cluster_2 Final Validation A Procured/Synthesized This compound B Melting Point Determination A->B C Purity Assessment (HPLC/GC) A->C D ¹H, ¹³C, ¹⁹F NMR Spectroscopy B->D C->D If Pure G Data Analysis & Structure Confirmation D->G E Infrared (IR) Spectroscopy E->G F Mass Spectrometry (MS) F->G H Qualified Material for Use G->H

Caption: Workflow for the physicochemical characterization of this compound.

Detailed Experimental Protocols

The following protocols are standardized methodologies for determining key physicochemical properties.

Protocol 1: Determination of Melting Point
  • Objective: To determine the melting point range of a solid sample of this compound.

  • Apparatus: Melting point apparatus, capillary tubes (one end sealed).

  • Procedure:

    • Ensure the melting point apparatus is calibrated using certified standards.

    • Finely crush a small amount of the crystalline sample.

    • Pack the dry sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube into the heating block of the apparatus.

    • Set a rapid heating ramp (e.g., 10-15 °C/min) to approximate the melting point.

    • Allow the apparatus to cool.

    • Using a fresh sample, repeat the measurement with a slow heating ramp (1-2 °C/min) starting from approximately 10 °C below the estimated melting point.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁ - T₂.

  • Trustworthiness: The use of a slow ramp rate and calibration standards ensures accuracy and reproducibility. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of the this compound sample.

  • System: A standard HPLC system with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 254 nm.

    • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject a blank (acetonitrile) to ensure a clean baseline.

    • Inject the prepared sample.

    • Run the gradient elution method.

    • Analyze the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

  • Causality: Reverse-phase HPLC is chosen due to the moderate polarity of the analyte. The C18 stationary phase effectively retains the compound, allowing for separation from potential non-polar or more polar impurities under a water/acetonitrile gradient.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or building block. The difluoro-methoxy substitution pattern is a desirable motif in medicinal chemistry for several reasons:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in-vivo half-life of the final drug candidate.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity of nearby functional groups, which can be critical for optimizing drug-target interactions.

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions (e.g., with backbone amides in a protein binding pocket), potentially increasing the binding affinity and selectivity of a drug molecule.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information before handling this compound.

An In-Depth Technical Guide to the Synthesis of 2,3-Difluoro-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically-grounded pathway for the synthesis of 2,3-Difluoro-4-methoxybenzyl alcohol, a valuable fluorinated building block for researchers in medicinal chemistry and materials science. The primary synthesis route detailed herein proceeds in two high-yielding steps from the commercially available starting material, 3,4-difluoroanisole. The guide elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and offers expert insights into the causality behind methodological choices. All claims and protocols are substantiated with citations to authoritative sources.

Introduction and Strategic Overview

Fluorinated organic molecules are of paramount importance in modern drug development and advanced materials due to the unique electronic properties imparted by fluorine, which can enhance metabolic stability, binding affinity, and lipophilicity. This compound is a key intermediate, incorporating a vicinal difluoro motif on a substituted benzene ring, making it an attractive scaffold for novel therapeutics and functional materials.

This guide presents a robust and efficient two-step synthesis. The strategic approach, outlined in the retrosynthetic analysis below, involves the reduction of an aldehyde precursor, which is itself generated through a regioselective ortho-lithiation and formylation of a commercially available starting material.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals a straightforward pathway via a precursor aldehyde. The primary alcohol functionality can be installed by the reduction of a corresponding benzaldehyde. This aldehyde can be synthesized from 3,4-difluoroanisole through C-H functionalization, specifically a directed ortho-metalation, which offers excellent regiochemical control.

G TM Target Molecule This compound Aldehyde Precursor Aldehyde 2,3-Difluoro-4-methoxybenzaldehyde TM->Aldehyde Reduction SM Starting Material 3,4-Difluoroanisole Aldehyde->SM Ortho-lithiation & Formylation

Caption: Retrosynthetic pathway for this compound.

Starting Material: Availability and Considerations

The selected starting material, 3,4-difluoroanisole (CAS No: 115144-40-6), is readily available from various chemical suppliers. Its commercial availability makes this synthetic route practical and scalable for research purposes.

SupplierPurityRepresentative Price (USD)
Thermo Scientific98%$61.42 / 5 g
TCI America>97.0%$96.94 / 5 g
Chem-Impex≥ 97%Contact for pricing
INDOFINE Chemical Co.98%$115.00 / 25 g

Note: Prices are subject to change and are provided for estimation purposes only.[1][2][3][4][5]

Part I: Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde

The first stage of the synthesis involves the creation of the key aldehyde intermediate. This is achieved through a directed ortho-metalation (DoM) reaction, a powerful tool for regioselective C-H functionalization on substituted aromatic rings.

Principle and Mechanism

The methoxy group in 3,4-difluoroanisole is a potent directed metalation group (DMG). It coordinates to a strong lithium amide base, such as lithium diisopropylamide (LDA), delivering the base to the proximal ortho position (C2). This results in regioselective deprotonation, forming a highly nucleophilic aryllithium intermediate. This intermediate is then trapped by an electrophilic formylating agent, N,N-dimethylformamide (DMF), to yield the desired aldehyde after aqueous workup. The reaction is conducted at a very low temperature (-75 °C) to prevent decomposition of the aryllithium intermediate and minimize side reactions.

Detailed Experimental Protocol: Ortho-Formylation

This protocol is adapted from a high-yielding procedure reported in the literature.[6]

Materials:

  • 3,4-Difluoroanisole (46.8 g, 325 mmol)

  • Lithium diisopropylamide (LDA), 2M solution in THF/n-heptane (171 mL, 341 mmol)

  • Anhydrous Tetrahydrofuran (THF) (350 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (27.6 mL, 358 mmol)

  • Acetic Acid (30 mL)

  • Deionized Water (400 mL)

  • Diethyl ether

  • 0.2 N Hydrochloric acid

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Multi-neck round-bottom flask, dropping funnel, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Lithiation & Formylation cluster_workup Workup & Isolation P1 Dilute LDA (171 mL) with dry THF (250 mL) in a flask under N2. P2 Cool the LDA solution to -75 °C (dry ice/acetone bath). P1->P2 R1 Add 3,4-difluoroanisole (46.8 g in 100 mL dry THF) dropwise to the LDA solution. P2->R1 R2 Stir at -75 °C for 1 hour. R1->R2 R3 Add dry DMF (27.6 mL) dropwise. R2->R3 R4 Stir at -70 °C for 10 minutes. R3->R4 W1 Quench with acetic acid (30 mL) and water (400 mL). R4->W1 W2 Warm to 10 °C. W1->W2 W3 Extract with diethyl ether (2 x 300 mL). W2->W3 W4 Wash organic phase with water, 0.2N HCl, and brine. W3->W4 W5 Dry over MgSO4 and concentrate in vacuo. W4->W5 W6 Recrystallize from ether/petroleum ether. W5->W6

Caption: Experimental workflow for the synthesis of the aldehyde precursor.

Procedure:

  • Under an inert nitrogen atmosphere, dilute a 2M solution of lithium diisopropylamide (171 mL, 341 mmol) with anhydrous THF (250 mL) in a suitable multi-neck flask.

  • Cool the solution to -75 °C using a dry ice/acetone bath.

  • Prepare a solution of 3,4-difluoroanisole (46.8 g, 325 mmol) in anhydrous THF (100 mL) and add it dropwise to the cold LDA solution over 30 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting mixture at -75 °C for 1 hour to ensure complete lithiation.

  • Add anhydrous N,N-dimethylformamide (27.6 mL, 358 mmol) dropwise, maintaining the temperature at or below -70 °C.

  • Continue stirring at -70 °C for an additional 10 minutes.

  • Quench the reaction by the cautious addition of acetic acid (30 mL), followed by deionized water (400 mL). Allow the mixture to warm to 10 °C.

  • Transfer the mixture to a separatory funnel and extract the product into diethyl ether (2 x 300 mL).

  • Combine the organic layers and wash sequentially with water (250 mL), 0.2N aqueous hydrochloric acid (400 mL), and saturated brine (2 x 250 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil which should crystallize upon standing.

  • Purify the solid by recrystallization from a diethyl ether/petroleum ether mixture to afford pure 2,3-Difluoro-4-methoxybenzaldehyde.[6]

ParameterValueReference
Starting Material3,4-Difluoroanisole[6]
Key ReagentsLDA, DMF[6]
Reaction Temperature-75 °C to -70 °C[6]
SolventAnhydrous THF[6]
Reported Yield95%[6]

Part II: Reduction to this compound

The final step is the reduction of the aldehyde functional group to a primary alcohol. This is a standard and highly efficient transformation in organic synthesis.

Principle and Mechanism

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes and ketones to their corresponding alcohols.[7] It is safer and easier to handle than more potent reagents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate alkoxide intermediate. Subsequent protonation of the alkoxide during an aqueous or alcoholic workup yields the final benzyl alcohol product. This method is highly chemoselective for the carbonyl group and will not affect the aromatic fluorides or the methoxy ether.[8][9]

Detailed Experimental Protocol: Aldehyde Reduction

This is a general and robust protocol for the NaBH₄ reduction of aromatic aldehydes, adapted for this specific substrate based on established procedures.[10][11]

Materials:

  • 2,3-Difluoro-4-methoxybenzaldehyde (e.g., 10.0 g, 58.1 mmol)

  • Methanol or Ethanol (200 mL)

  • Sodium borohydride (NaBH₄) (1.10 g, 29.1 mmol, 0.5 eq)

  • Deionized Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation P1 Dissolve aldehyde (10.0 g) in methanol (200 mL) in a flask. P2 Cool the solution to 0 °C (ice bath). P1->P2 R1 Add NaBH4 (1.10 g) portion-wise over 15 minutes. P2->R1 R2 Stir at 0 °C for 1 hour, then warm to room temperature. R1->R2 R3 Monitor reaction by TLC until completion (approx. 1-2 hours). R2->R3 W1 Cool to 0 °C and quench by slowly adding water, then 1M HCl to pH ~6-7. R3->W1 W2 Remove most of the methanol in vacuo. W1->W2 W3 Extract with ethyl acetate (3 x 100 mL). W2->W3 W4 Wash organic phase with water and brine. W3->W4 W5 Dry over Na2SO4 and concentrate to yield the final product. W4->W5 W6 Purify further by column chromatography if necessary. W5->W6

Caption: Experimental workflow for the reduction of the aldehyde to the target alcohol.

Procedure:

  • Dissolve 2,3-Difluoro-4-methoxybenzaldehyde (10.0 g, 58.1 mmol) in methanol (200 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.10 g, 29.1 mmol) in small portions over 15 minutes. Caution: Hydrogen gas is evolved.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow it to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

  • Once complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of deionized water (50 mL) to decompose excess NaBH₄.

  • Neutralize the mixture by adding 1 M HCl dropwise until the pH is approximately 6-7.

  • Remove the bulk of the methanol solvent using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with water (100 mL) and saturated brine (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by silica gel column chromatography if required.

Characterization and Purity Assessment

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane) to distinguish the more polar alcohol product from the less polar starting aldehyde.

    • ¹H NMR (predicted, CDCl₃, 400 MHz):

      • δ ~ 7.0-7.2 ppm (m, 2H, Ar-H)

      • δ ~ 4.7 ppm (d, 1H, -CH₂OH, couples with OH)

      • δ ~ 3.9 ppm (s, 3H, -OCH₃)

      • δ ~ 2.0 ppm (t, 1H, -OH, broad)

  • Infrared (IR) Spectroscopy: Expect a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

  • Mass Spectrometry (MS): To confirm the molecular weight (174.15 g/mol ).

Alternative Synthetic Strategies

While the presented two-step route is highly efficient, other pathways could be considered:

  • Reduction of 2,3-Difluoro-4-methoxybenzoic acid: If the corresponding benzoic acid were available, it could be reduced to the benzyl alcohol using a stronger reducing agent like LiAlH₄ or by conversion to an ester followed by reduction.[14]

  • Grignard Reaction: In theory, a Grignard reagent could be formed from a suitably protected 1,2-difluoro-3-methoxy-bromobenzene and reacted with formaldehyde.[15] However, the formation of Grignard reagents from electron-rich, fluorinated aromatics can be challenging and may require specialized conditions.[16]

The ortho-lithiation/formylation followed by reduction remains the most direct and well-documented approach based on available scientific literature.

Conclusion

This guide outlines a reliable and high-yielding synthesis of this compound. By leveraging a regioselective directed ortho-metalation and a standard chemoselective reduction, this valuable research intermediate can be prepared efficiently from a commercially available starting material. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in their pursuit of novel chemical entities in drug discovery and materials science.

References

A Technical Guide to Determining the Solubility of 2,3-Difluoro-4-methoxybenzyl alcohol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2,3-Difluoro-4-methoxybenzyl alcohol in a range of organic solvents. Recognizing that pre-existing solubility data for such a specific molecule is often scarce, this document focuses on predictive analysis based on molecular structure and provides detailed, field-proven experimental protocols for generating reliable solubility data. We will explore the theoretical underpinnings of solubility, guide the user through a logical solvent selection process, and present step-by-step methodologies for both rapid and equilibrium solubility determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

A molecule's solubility is fundamentally governed by its physical and chemical properties and those of the solvent.[1] An analysis of the structure of this compound allows for a reasoned prediction of its solubility behavior.

1.1. Core Molecular Structure: Benzyl Alcohol

The parent structure, benzyl alcohol, is a colorless liquid with moderate solubility in water (approx. 4 g/100 mL) and is miscible with other alcohols and diethyl ether.[2] Its solubility profile is dictated by the balance between the polar hydroxyl (-OH) group, which can engage in hydrogen bonding, and the nonpolar aromatic benzene ring.[3]

1.2. Key Functional Groups and Their Influence

The solubility of this compound is modulated by three key functional groups attached to the benzene ring:

  • Hydroxyl (-OH) Group: This group is a hydrogen bond donor and acceptor, making it hydrophilic ("water-loving").[4] The presence of the hydroxyl group allows alcohols to form hydrogen bonds with polar solvents, which significantly enhances their solubility in those solvents.[5][6]

  • Methoxy (-OCH₃) Group: The ether linkage in the methoxy group introduces polarity due to the electronegative oxygen atom.[7] Ethers can act as hydrogen bond acceptors, allowing for some solubility in protic solvents.[8] However, the hydrocarbon nature of the methyl group adds lipophilicity, generally favoring solubility in organic solvents.[9]

  • Fluorine (-F) Atoms: Fluorination of a benzyl alcohol can have complex and sometimes unexpected consequences on its properties.[10][11] The high electronegativity of fluorine creates a highly polarized C-F bond.[10][11] Ortho-fluorination, as seen in this molecule, can increase the hydrogen-bond acidity of the hydroxyl group, potentially influencing interactions with acceptor solvents.[10][11][12] Furthermore, fluorination can increase a molecule's lipophilicity, often improving its solubility in nonpolar organic solvents.

Predicted Solubility Profile: Based on this analysis, this compound is expected to be a polar molecule. It should exhibit good solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like acetone or ethyl acetate) due to hydrogen bonding and dipole-dipole interactions. Its solubility in nonpolar solvents (like hexanes) is expected to be lower, though the fluorination and the aromatic ring may provide some lipophilic character.

Strategic Solvent Selection for Pharmaceutical Development

Choosing the right solvent is a critical decision in pharmaceutical manufacturing, impacting safety, efficacy, and regulatory compliance.[13] Solvents are typically classified based on their toxicity and environmental impact.[13] For laboratory-scale solubility determination, a representative range of solvents from different classes should be selected to build a comprehensive profile.

The selection process should be systematic, covering a spectrum of polarities and hydrogen bonding capabilities.[14] Pharmaceutical companies often develop internal solvent selection guides to steer chemists toward more sustainable and industrially acceptable options.[15]

Solvent Class Example Solvent Primary Interaction Type Rationale for Inclusion
Polar Protic EthanolHydrogen Bonding, Dipole-DipoleMimics the hydroxyl group of the solute; widely used in pharma.
IsopropanolHydrogen Bonding, Dipole-DipoleA common, less polar alternative to ethanol.
Polar Aprotic AcetoneDipole-DipoleStrong dipole moment, accepts hydrogen bonds.
Ethyl AcetateDipole-DipoleAn ester with moderate polarity, a common "greener" solvent.[16]
AcetonitrileDipole-DipoleHigh polarity, often used in chromatography and analysis.
Dichloromethane (DCM)Dipole-DipoleExcellent solvent but use is restricted due to toxicity.[13][16]
Nonpolar Toluenevan der Waals forcesAromatic solvent, may interact favorably with the benzene ring.
Heptane/Hexanevan der Waals forcesRepresents purely nonpolar, aliphatic environments.

Experimental Determination of Solubility

Two primary methods are presented for determining solubility: a rapid visual method for initial screening and a definitive gravimetric method for quantitative equilibrium data.

3.1. Workflow for Solubility Determination

The following diagram illustrates the logical flow for assessing the solubility of the target compound.

G cluster_0 Phase 1: Predictive Analysis cluster_1 Phase 2: Solvent Screening cluster_2 Phase 3: Experimental Protocol cluster_3 Phase 4: Data Analysis A Analyze Molecular Structure (Polarity, H-Bonding) B Select Diverse Solvents (Polar Protic, Aprotic, Nonpolar) A->B Guides Selection C Perform Rapid Visual Solubility Test (Protocol 3.2) B->C Provides Test Set D Perform Gravimetric Equilibrium Test (Protocol 3.3) C->D Informs Quantitative Test E Categorize Solubility (e.g., Soluble, Sparingly Soluble) C->E Generates Qualitative Data F Quantify Solubility (mg/mL or mol/L) D->F Generates Quantitative Data G Compile Data Table E->G F->G

Caption: Logical workflow for solubility assessment.

3.2. Protocol 1: Rapid Visual Solubility Determination

This method provides a quick, qualitative assessment and is useful for initial solvent screening. The determination is based on visual observation of whether a solution is clear.[17]

Materials:

  • This compound

  • Selected organic solvents (see Table 1)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh approximately 5 mg of this compound directly into a clean, dry vial.

  • Add 1.0 mL of the selected solvent to the vial.

  • Cap the vial securely and vortex vigorously for 60 seconds.

  • Visually inspect the solution against a dark background.

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: The solution is cloudy, or some solid material remains undissolved.

    • Insoluble: The vast majority of the solid material remains undissolved.

  • Record the observation. Repeat for each solvent.

3.3. Protocol 2: Gravimetric Equilibrium Solubility Determination

This method determines the thermodynamic equilibrium solubility, which is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[18][19] It is considered a reliable and widely used method.[20]

Materials:

  • This compound

  • Selected organic solvents

  • Conical flasks or sealed vials

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Pre-weighed evaporating dishes or glass vials

  • Analytical balance

  • Drying oven or vacuum desiccator

Experimental Workflow Diagram:

G A 1. Add Excess Solute to Solvent B 2. Equilibrate (e.g., 24-48h with shaking at constant temp) A->B C 3. Allow Sedimentation B->C D 4. Filter Aliquot (0.22 µm syringe filter) C->D E 5. Weigh Filtered Aliquot in pre-weighed dish D->E F 6. Evaporate Solvent (Drying oven) E->F G 7. Weigh Dried Residue (Constant weight) F->G H 8. Calculate Solubility (mg/mL) G->H

Caption: Step-by-step gravimetric solubility workflow.

Procedure:

  • Add an excess amount of this compound to a known volume (e.g., 5 mL) of the solvent in a sealed flask. "Excess" means that undissolved solid should be clearly visible after equilibration.

  • Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the suspension for a sufficient time to reach equilibrium. This can vary from 24 to 72 hours. Equilibrium is confirmed when samples taken at different time points (e.g., 24h and 48h) yield the same concentration.[20]

  • Remove the flask from the shaker and allow the undissolved solid to sediment.

  • Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to remove all undissolved particulates.

  • Dispense the filtered solution into a pre-weighed (W₁) evaporating dish.

  • Evaporate the solvent completely in a drying oven at a temperature below the boiling point of the solvent and below the melting point of the solute.

  • Cool the dish in a desiccator and weigh it. Continue drying and re-weighing until a constant weight (W₂) is achieved.[21][22]

  • The mass of the dissolved solid is (W₂ - W₁).

  • Calculate the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the aliquot taken.

Data Interpretation and Reporting

Solubility data should be reported in a clear, quantitative format. The International Union of Pure and Applied Chemistry (IUPAC) provides comprehensive guidelines for reporting solubility data to ensure consistency and comparability.[23][24]

Quantitative Expression: The most common units for reporting solubility in this context are mass per volume (e.g., mg/mL or g/L) or molarity (mol/L).

Descriptive Terms: Pharmacopoeial standards often use descriptive terms to categorize solubility, which can be useful for summary reports.[25]

Descriptive Term Parts of Solvent Required for 1 Part of Solute
Very solubleLess than 1
Freely solubleFrom 1 to 10
SolubleFrom 10 to 30
Sparingly solubleFrom 30 to 100
Slightly solubleFrom 100 to 1,000
Very slightly solubleFrom 1,000 to 10,000
Practically insolubleMore than 10,000
(Source: Adapted from USP standards[25])

Conclusion

This guide provides a robust framework for determining the solubility of this compound in organic solvents. By combining theoretical prediction with rigorous experimental methodology, researchers can generate the high-quality, reliable data essential for making informed decisions in drug development, formulation, and process chemistry. The provided protocols are designed to be self-validating and adhere to established scientific principles, ensuring the integrity of the results.

References

A Comprehensive Technical Guide to the Stability and Storage of 2,3-Difluoro-4-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Fluorinated Benzyl Alcohols in Modern Drug Discovery

2,3-Difluoro-4-methoxybenzyl alcohol is a fluorinated aromatic alcohol that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The benzyl alcohol moiety itself is a versatile functional group, readily participating in a variety of chemical transformations. Understanding the inherent stability of this compound and the optimal conditions for its storage is paramount for ensuring its integrity, maximizing reaction yields, and maintaining the safety and reproducibility of synthetic processes.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability and recommended storage conditions for this compound. We will delve into the chemical properties that govern its stability, explore potential degradation pathways, and offer field-proven protocols for its handling and storage to ensure its long-term viability in a research and development setting.

Chemical Stability Profile of this compound

The stability of this compound is primarily influenced by its functional groups: the benzylic alcohol, the aromatic ring, the fluoro substituents, and the methoxy group. While the carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the overall stability of the aromatic ring, the benzylic alcohol group is the most reactive site and, therefore, the primary determinant of the compound's degradation profile.[3][4]

Primary Degradation Pathway: Oxidation

The most significant degradation pathway for this compound is the oxidation of the benzylic alcohol to the corresponding aldehyde, 2,3-Difluoro-4-methoxybenzaldehyde. This is a common reaction for benzyl alcohols and can be facilitated by a variety of factors.[5][6][7]

  • Atmospheric Oxygen: Prolonged exposure to air, particularly in the presence of light or trace metal catalysts, can lead to slow oxidation.[8][9]

  • Oxidizing Agents: Contact with strong oxidizing agents will readily convert the alcohol to the aldehyde or potentially further to the carboxylic acid.[10] This highlights the importance of avoiding cross-contamination in storage.

The general mechanism for the oxidation of benzyl alcohols involves the removal of a hydrogen atom from the alcohol and another from the carbon atom bearing the hydroxyl group.[11]

G cluster_main Oxidative Degradation Pathway A This compound B 2,3-Difluoro-4-methoxybenzaldehyde A->B Oxidation C Oxidizing Agent (e.g., O2, light, heat) C->A

Figure 1: Primary degradation pathway of this compound.

Other Potential Degradation Pathways

While oxidation is the primary concern, other degradation pathways, though less common under proper storage conditions, should be considered:

  • Acid-Catalyzed Reactions: Strong acids can catalyze the formation of ethers or lead to polymerization.[10]

  • Thermal Decomposition: At elevated temperatures, decomposition can occur, potentially leading to the formation of various byproducts.[12] In combustion, toxic fumes including carbon dioxide, carbon monoxide, and hydrogen fluoride can be emitted.[10]

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended. These recommendations are synthesized from safety data sheets of structurally similar compounds and general chemical principles.[10][13][14]

ParameterRecommended ConditionRationale
Temperature Store in a cool place.Minimizes the rate of potential degradation reactions, including oxidation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidation by atmospheric oxygen.
Light Store in a tightly sealed, opaque container.Protects the compound from light-catalyzed degradation.
Moisture Store in a dry environment.Prevents potential side reactions and degradation that can be facilitated by moisture.
Container Use a tightly closed container.Prevents exposure to air and moisture.
Incompatibilities Store away from strong oxidizing agents and strong acids.Avoids rapid and potentially hazardous chemical reactions.[10]

Experimental Protocol: Long-Term Stability Assessment

To empirically determine the stability of this compound under various conditions, a long-term stability study can be performed. This protocol is a self-validating system to confirm the optimal storage conditions for a specific batch of the compound.

Objective

To assess the stability of this compound over a defined period under accelerated and long-term storage conditions.

Materials
  • This compound (high purity)

  • HPLC-grade acetonitrile and water

  • Vials with inert caps

  • Temperature and humidity-controlled stability chambers

  • HPLC system with a UV detector

Methodology
  • Initial Characterization:

    • Obtain an initial purity profile of the this compound sample using a validated HPLC method.

    • Record the initial appearance (e.g., color, physical state).

  • Sample Preparation:

    • Aliquot the compound into several vials.

    • For each storage condition, prepare vials with both an air headspace and an inert gas (e.g., nitrogen) headspace.

  • Storage Conditions:

    • Long-Term: 2-8°C (refrigerated)

    • Accelerated: 40°C / 75% Relative Humidity

    • Light Exposure: Room temperature with exposure to ambient light.

  • Time Points for Analysis:

    • Initial (T=0)

    • 1, 3, 6, 9, and 12 months for long-term conditions.

    • 1, 2, and 3 months for accelerated conditions.

  • Analysis:

    • At each time point, remove a vial from each storage condition.

    • Visually inspect the sample for any changes in appearance.

    • Analyze the sample by HPLC to determine the purity and identify any degradation products.

Figure 2: Experimental workflow for a long-term stability study.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary degradation pathway of concern is the oxidation of the benzylic alcohol to the corresponding aldehyde. By adhering to the recommended storage conditions of a cool, dark, dry, and inert environment, and by avoiding contact with incompatible materials such as strong oxidizing agents and acids, the integrity and purity of this valuable synthetic building block can be maintained for an extended period. The implementation of a systematic stability study provides an empirical basis for ensuring the quality of the material for its intended use in research and development.

References

Navigating the Unknown: A Health and Safety Guide for 2,3-Difluoro-4-methoxybenzyl Alcohol and Other Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This guide addresses the health and safety considerations for 2,3-Difluoro-4-methoxybenzyl alcohol. A critical finding of our initial due diligence is the absence of a publicly available, substance-specific Safety Data Sheet (SDS) for this precise isomer. This is not an uncommon scenario in research and development where novel compounds are synthesized or utilized. Therefore, this document is structured not only to provide potential hazard information but, more importantly, to offer a robust framework for risk assessment and safe handling when comprehensive data is unavailable. The principles outlined here are fundamental to maintaining a culture of safety in any laboratory setting.

The Isomer Imperative: Why Specificity in Safety Data is Non-Negotiable

In drug development and chemical research, it is a foundational principle that structural isomers—molecules with the same chemical formula but different atomic arrangements—can exhibit vastly different biological, pharmacological, and toxicological profiles.[1][2][3] The seemingly minor shift of a functional group can dramatically alter a molecule's interaction with biological systems like enzymes and receptors.[3][4]

The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of this principle.[1] While this compound and its isomers (e.g., 2,6-Difluoro-3-methoxybenzyl alcohol) are constitutional isomers rather than enantiomers, the underlying principle holds: safety data is not transferable between isomers. Extrapolating the specific hazards from one isomer to another is scientifically unsound and poses an unacceptable risk.

Therefore, the primary directive for any researcher, scientist, or drug development professional is:

Always obtain a manufacturer- or supplier-specific Safety Data Sheet (SDS) for the exact chemical you are handling. If an SDS is not available, the compound must be treated as a substance with unknown and potentially severe hazards.[5][6]

A Framework for Prudence: Handling Compounds with Unknown Hazards

In the absence of specific toxicological data for this compound, a conservative approach is mandatory.[5][6] The following protocols are based on the principle of assuming the compound is hazardous until proven otherwise.

Core Principle: The Hierarchy of Controls

Safe handling relies on a multi-layered approach. The most effective controls are implemented first.

G cluster_Controls Hierarchy of Controls for Unknown Hazards Elimination Elimination/Substitution (Is the compound necessary?) Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Elimination->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Workflow for implementing safety controls for novel compounds.

Engineering Controls: Your First Line of Defense

All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood or a glovebox.[5] This is critical to prevent inhalation of any powders, aerosols, or vapors. The work surface within the hood should be lined with an absorbent, disposable pad to contain any potential spills.[7]

Personal Protective Equipment (PPE): The Essential Barrier

The required PPE represents the minimum standard for handling this compound. No single glove material is impervious to all chemicals; therefore, glove selection should be based on the solvent used. Nitrile gloves may offer adequate splash protection for many applications.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use.[5][8]

  • Eye Protection: ANSI Z87.1-compliant safety goggles or a face shield if there is a significant splash hazard.[5]

  • Body Protection: A flame-resistant lab coat, fully buttoned, with sleeves extended to the wrists.

Illustrative Hazard Profile: An Educated Guess, Not a Confirmation

To provide context on the potential hazards, we can look at the GHS classification for a related isomer, 2-Fluoro-4-methoxybenzyl alcohol (CAS: 405-09-4) .

CRITICAL WARNING: The data in the table below is for a different chemical and is provided for illustrative purposes only. It DOES NOT represent the confirmed hazard profile of this compound. Researchers must not assume these hazards apply or that other, more severe hazards are not present.

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[9][10]Warning
alt text
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[9][10]Warning
alt text

Data derived from the Safety Data Sheet for 2-Fluoro-4-methoxybenzyl alcohol.[9][10]

Standard Operating Procedures (SOPs): A Step-by-Step Guide to Safe Handling

The following protocols are based on the assumption that this compound is an irritant and may have unknown systemic toxicity.

Handling and Storage Protocol
  • Designated Area: All work with this compound must be performed in a designated area within a laboratory, clearly marked to alert others to the presence of a substance with unknown hazards.[5]

  • Pre-Use Inspection: Before handling, inspect the container for any damage or leaks.

  • Weighing and Transfer: Conduct all transfers of solid material within a chemical fume hood. Use tools and techniques that minimize the creation of dust.

  • Solution Preparation: Add the solid slowly to the solvent. If there is any exotherm or gas evolution, cease addition immediately and allow the reaction to cool or subside.

  • Storage: Store the compound in a tightly sealed, clearly labeled container.[9] The label must include the chemical name, any known hazard information (or "Warning: Hazards Not Fully Known"), and the date received. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] Use secondary containment to prevent spills.[5]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[11] Do not eat, drink, or smoke in the laboratory area.[11]

Emergency Procedures: Plan for the Unexpected

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or outside of a containment device, evacuate the area.

  • Containment: For small spills within a fume hood, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Cleanup: Wearing appropriate PPE, collect the absorbed material and contaminated items into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

First-Aid Measures (Based on Assumed Hazards):

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Conclusion: A Commitment to Scientific Integrity and Safety

The responsible advancement of science requires not only innovation but also an unwavering commitment to safety. For novel compounds like this compound, where specific health and safety data is not yet established, this commitment manifests as a cautious and methodical approach. By adhering to the principles of assuming hazard, implementing a stringent hierarchy of controls, and demanding substance-specific safety data, researchers can confidently explore the frontiers of chemistry while protecting themselves, their colleagues, and the environment.

References

An In-Depth Technical Guide to 2,3-Difluoro-4-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-methoxybenzyl alcohol is a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry, agrochemicals, and materials science. As a functionalized benzyl alcohol, it serves as a versatile synthetic intermediate or building block. The strategic placement of two fluorine atoms on the benzene ring alongside a methoxy and a hydroxymethyl group imparts unique electronic properties, metabolic stability, and conformational constraints. These attributes make it a valuable synthon for introducing specifically fluorinated phenyl moieties into more complex molecular architectures.

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to modulate key properties such as lipophilicity, pKa, metabolic stability, and binding affinity. This guide provides a comprehensive overview of the physicochemical properties, synthesis, potential applications, and safe handling protocols for this compound, serving as a critical resource for professionals in chemical research and development.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its application in research. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name (2,3-Difluoro-4-methoxyphenyl)methanolN/A
CAS Number 886500-71-6[1]
Molecular Formula C₈H₈F₂O₂N/A
Molecular Weight 174.15 g/mol [2]
Appearance White to off-white crystalline solid (typical for similar isomers)N/A
Purity ≥97% (as commercially available)[1]

Note: Some physical properties like melting and boiling points are not publicly documented for this specific isomer and may vary between suppliers.

Plausible Synthetic Pathway

The synthesis of substituted benzyl alcohols often involves the reduction of the corresponding benzaldehyde or benzoic acid derivative. For this compound, a common and reliable laboratory-scale synthesis would proceed via the reduction of 2,3-Difluoro-4-methoxybenzaldehyde.

Conceptual Synthesis Workflow

The following diagram illustrates a plausible and widely used synthetic route.

G cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Workup & Purification cluster_end Final Product A 2,3-Difluoro-4-methoxybenzaldehyde B Dissolve in Solvent (e.g., Methanol, THF) A->B Step 1 C Cool to 0°C B->C Step 2 D Add Reducing Agent (e.g., Sodium Borohydride, NaBH₄) C->D Step 3 (Exothermic Control) E Reaction Stirring (e.g., 1-2 hours at RT) D->E Step 4 F Quench Reaction (e.g., with water or dilute acid) E->F Step 5 G Solvent Evaporation F->G Step 6 H Extraction (e.g., with Ethyl Acetate) G->H Step 7 I Purification (e.g., Column Chromatography) H->I Step 8 J This compound I->J Final Step

Caption: A typical workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example based on standard chemical literature for the reduction of aromatic aldehydes.[3]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 2,3-Difluoro-4-methoxybenzaldehyde in an appropriate solvent such as methanol or tetrahydrofuran (THF).

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5°C. This step is crucial to moderate the exothermic reaction upon addition of the reducing agent.

  • Reduction: Slowly add sodium borohydride (NaBH₄, ~1.1 equivalents) to the stirred solution in small portions, ensuring the temperature remains below 10°C. The use of NaBH₄ is preferred for its selectivity for aldehydes and ketones and its operational simplicity compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 1-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) to decompose any excess NaBH₄.

  • Workup: Remove the organic solvent under reduced pressure. Extract the resulting aqueous residue multiple times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the crude alcohol by flash column chromatography on silica gel to obtain the final product with high purity.

Applications in Research and Drug Development

While specific applications for the 2,3-difluoro isomer are still emerging, its utility can be inferred from the well-established roles of its structural analogs in organic synthesis.

  • Synthetic Intermediate: The primary role of this compound is as a precursor for more complex molecules. The primary alcohol group can be easily converted into other functionalities such as aldehydes, carboxylic acids, halides (e.g., benzyl bromide), or ethers. This versatility makes it a key building block for multi-step syntheses in pharmaceutical and agrochemical research.[4]

  • Medicinal Chemistry: The 2,3-difluoro-4-methoxyphenyl moiety is a valuable scaffold in drug design. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the acidity of nearby protons. Furthermore, fluorine can engage in favorable electrostatic or hydrogen bonding interactions with biological targets, potentially increasing binding affinity and efficacy.

  • Protecting Group Chemistry: Analogous to the widely used 4-methoxybenzyl (PMB) group, this molecule could be used to protect hydroxyl groups.[4] The resulting PMB-type ether would offer similar stability under many reaction conditions but with potentially altered cleavage kinetics due to the electronic effects of the fluorine atoms.

Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for this compound is not widely available, safety protocols can be established based on data for structurally similar fluorinated benzyl alcohols. The following recommendations are based on compounds like 2-fluoro-4-methoxybenzyl alcohol and other difluorinated isomers.

Hazard Identification & Precautionary Measures
Hazard ClassGHS Statements (Anticipated)
Skin Irritation H315: Causes skin irritation.
Eye Irritation H319: Causes serious eye irritation.
Respiratory Irritation H335: May cause respiratory irritation.
Precautionary MeasuresGHS Statements (Anticipated)
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection.
Response P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE) & Handling
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Respiratory Protection: If engineering controls are insufficient, use a full-face respirator with an appropriate cartridge.

Storage Recommendations

Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.

Conclusion

This compound is a specialized chemical intermediate with significant potential for advancing research in organic synthesis, particularly in the creation of novel pharmaceuticals and advanced materials. Its unique substitution pattern offers chemists a tool to fine-tune molecular properties with high precision. By understanding its fundamental characteristics, plausible synthetic routes, and essential safety protocols, researchers can effectively and safely leverage this compound to achieve their synthetic goals and drive innovation.

References

Methodological & Application

Application Notes and Protocols: The Synthetic Utility of 2,3-Difluoro-4-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking a Versatile Fluorinated Building Block

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for modulating physicochemical and biological properties. The subject of this guide, 2,3-Difluoro-4-methoxybenzyl alcohol (CAS No. 886500-71-6), emerges as a promising, albeit lesser-documented, building block. Its unique substitution pattern—two vicinal fluorine atoms and a para-methoxy group—suggests a nuanced reactivity profile ripe for exploitation in the synthesis of complex molecular architectures.

The electron-withdrawing nature of the fluorine atoms is anticipated to influence the nucleophilicity of the aromatic ring and the lability of the benzylic hydroxyl group. Conversely, the electron-donating methoxy group can modulate the electron density of the aromatic system, offering a handle for selective transformations. This interplay of electronic effects makes this compound a potentially valuable precursor for a range of synthetic targets.

This document serves as a detailed guide to the prospective applications of this compound in organic synthesis. In the absence of extensive literature on this specific isomer, the protocols and methodologies presented herein are judiciously adapted from established procedures for structurally analogous fluorinated and methoxy-substituted benzyl alcohols. Each protocol is designed to be a robust starting point for researchers, with explanations of the underlying chemical principles to guide experimental design and optimization.

I. Oxidation to 2,3-Difluoro-4-methoxybenzaldehyde: A Key Synthetic Intermediate

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis, providing access to versatile intermediates for carbon-carbon bond formation and other functional group interconversions. For this compound, this transformation yields 2,3-Difluoro-4-methoxybenzaldehyde, a precursor for the synthesis of heterocycles, pharmaceuticals, and other fine chemicals.

Causality of Reagent Choice: The selection of an oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Mild and selective oxidizing agents are therefore preferred. Manganese dioxide (MnO₂) is a heterogeneous oxidant that is particularly effective for the oxidation of benzylic alcohols due to its mildness and ease of removal by filtration.

Protocol 1: Selective Oxidation with Activated Manganese Dioxide

This protocol is adapted from standard procedures for the oxidation of substituted benzyl alcohols.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Solvent Addition: Dissolve the alcohol in a suitable organic solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (approximately 10-20 mL per gram of alcohol).

  • Addition of Oxidant: Add activated manganese dioxide (MnO₂, 5-10 eq. by weight) portion-wise to the stirred solution. The reaction is typically exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or gentle reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese salts. Wash the celite pad with additional solvent.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude 2,3-Difluoro-4-methoxybenzaldehyde can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation:

Oxidizing AgentSolventTemperatureTypical Yield RangeReference for Analogy
Activated MnO₂DichloromethaneReflux85-95%General knowledge
PCCDichloromethaneRoom Temp80-90%General knowledge
Dess-Martin PeriodinaneDichloromethaneRoom Temp90-98%General knowledge

Visualization of Workflow:

Oxidation_Workflow Start This compound Solvent Dissolve in DCM Start->Solvent Oxidant Add Activated MnO₂ Solvent->Oxidant Reaction Stir at Reflux Oxidant->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Filter through Celite Monitor->Workup Purify Column Chromatography Workup->Purify Product 2,3-Difluoro-4-methoxybenzaldehyde Purify->Product

Caption: Workflow for the oxidation of this compound.

II. Etherification: Synthesis of Substituted Benzyl Ethers

The hydroxyl group of this compound can be readily converted into an ether linkage, a common motif in pharmaceuticals and natural products. The Williamson ether synthesis is a reliable method for achieving this transformation.

Causality of Reagent Choice: A strong base, such as sodium hydride (NaH), is required to deprotonate the alcohol to form the more nucleophilic alkoxide. The choice of the alkylating agent (an alkyl halide) will determine the nature of the resulting ether.

Protocol 2: Williamson Ether Synthesis

This protocol is a standard and widely applicable method for ether synthesis.[1][2]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • Formation of Alkoxide: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting alcohol. Gentle heating may be required for less reactive alkyl halides.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Work-up: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization of Reaction Scheme:

Etherification_Scheme Reactant This compound Base + NaH Reactant->Base 1. THF, 0 °C to rt Intermediate Alkoxide Intermediate Base->Intermediate AlkylHalide + R-X Intermediate->AlkylHalide 2. 0 °C to rt Product 2,3-Difluoro-4-methoxybenzyl Ether AlkylHalide->Product

Caption: General scheme for Williamson ether synthesis.

III. Conversion to 2,3-Difluoro-4-methoxybenzyl Halides: Versatile Electrophiles

The conversion of the benzylic alcohol to a halide transforms the molecule into an excellent electrophile for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common reagent for the synthesis of benzyl chlorides.

Causality of Reagent Choice: Thionyl chloride is a highly effective reagent for this conversion as it produces gaseous byproducts (SO₂ and HCl), which simplifies the reaction work-up.

Protocol 3: Synthesis of 2,3-Difluoro-4-methoxybenzyl Chloride

This protocol is based on well-established methods for the conversion of benzyl alcohols to benzyl chlorides.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl gas), place this compound (1.0 eq.).

  • Reagent Addition: Cool the flask in an ice bath and slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq.) dropwise with stirring. A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC. Gentle heating may be necessary in some cases.

  • Removal of Excess Reagent: Carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Work-up: Dissolve the residue in a suitable organic solvent like diethyl ether or DCM and wash with ice-cold water, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2,3-Difluoro-4-methoxybenzyl chloride.

  • Purification: The product is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation or column chromatography.

IV. Friedel-Crafts Alkylation: Formation of Diaryl- and Triarylmethanes

Substituted benzyl alcohols can be employed as alkylating agents in Friedel-Crafts reactions, providing access to diaryl- and triarylmethane scaffolds, which are prevalent in many biologically active compounds. The reaction is typically promoted by a Lewis or Brønsted acid.

Causality of Reagent Choice: A strong acid is required to protonate the hydroxyl group, facilitating its departure as a water molecule and generating a benzylic carbocation, which is the active electrophile in the reaction.

Protocol 4: Acid-Catalyzed Friedel-Crafts Alkylation

This protocol is an adaptation of known Friedel-Crafts procedures using benzyl alcohols as alkylating agents.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the arene (e.g., benzene, toluene, or anisole, used as both reactant and solvent, or in an inert solvent like nitromethane) in a round-bottom flask, add this compound (1.0 eq.).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or a Lewis acid like aluminum chloride (AlCl₃) (catalytic to stoichiometric amounts).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, pour the mixture into a beaker of ice-water.

  • Extraction and Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water, saturated NaHCO₃ solution, and brine.

  • Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound represents a synthetically versatile building block with significant potential in the development of novel molecules for the pharmaceutical and materials science sectors. The strategic placement of its fluoro and methoxy substituents offers a unique platform for a variety of chemical transformations. The protocols detailed in this guide, while based on analogous systems, provide a solid foundation for researchers to explore the rich chemistry of this compound. As with any new substrate, careful optimization of reaction conditions will be key to achieving high yields and purity.

References

Introduction: Navigating the Landscape of Alcohol Protection

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 2,3-Difluoro-4-methoxybenzyl alcohol as a specialized protecting group for hydroxyl functionalities.

In the intricate art of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular architectures.[1][2] Protecting groups act as temporary masks for reactive functional groups, preventing them from interfering with transformations elsewhere in the molecule.[2][3] Among the most established protecting groups for alcohols are benzyl (Bn) ethers, prized for their general stability and reliable removal by hydrogenolysis.[4][5][6]

However, the demands of complex natural product synthesis and drug development have spurred the evolution of "tuned" benzyl ethers. The p-methoxybenzyl (PMB) ether, for instance, introduced an element of orthogonality; its electron-rich aromatic ring makes it susceptible to oxidative cleavage under conditions that leave a standard benzyl ether untouched.[6][7][8][9] This guide delves into a more nuanced variant: the 2,3-Difluoro-4-methoxybenzyl (DFMB) group. The introduction of electron-withdrawing fluorine atoms onto the electron-donating methoxy-substituted ring creates a protecting group with a unique reactivity profile, offering a strategic advantage in syntheses requiring fine-tuned stability and selective deprotection.

The 2,3-Difluoro-4-methoxybenzyl (DFMB) Group: A Profile

The DFMB protecting group is an arylmethyl ether characterized by a unique substitution pattern that modulates its electronic properties. The presence of two electron-withdrawing fluorine atoms ortho and meta to the benzylic carbon significantly tempers the electron-donating effect of the para-methoxy group. This electronic balancing act is the cornerstone of its utility.

Core Advantages:

  • Enhanced Stability: The DFMB group exhibits greater stability towards oxidative reagents compared to the standard PMB group. This allows for the selective deprotection of a PMB ether in the presence of a DFMB ether.

  • Orthogonal Selectivity: It occupies a distinct niche in the hierarchy of benzyl-type protecting groups, enabling more complex and elegant synthetic strategies.

  • Reliable Cleavage: Despite its enhanced stability, the DFMB group can be efficiently removed under specific, controlled oxidative conditions or through standard hydrogenolysis.

  • Spectroscopic Handle: The presence of fluorine atoms provides a convenient handle for reaction monitoring and characterization using ¹⁹F NMR spectroscopy.[10]

Comparative Stability and Reactivity

The primary value of the DFMB group lies in its differential stability. The following table summarizes its reactivity profile in comparison to the common Benzyl (Bn) and p-Methoxybenzyl (PMB) groups.

Protecting Group Reagent/Condition Benzyl (Bn) p-Methoxybenzyl (PMB) 2,3-Difluoro-4-methoxybenzyl (DFMB)
Acidic Strong (e.g., HBr, BCl₃)LabileLabileLabile
Mild (e.g., TFA, PPTS)StableLabileStable
Basic Strong (e.g., NaH, LDA)StableStableStable
Mild (e.g., K₂CO₃)StableStableStable
Reductive H₂, Pd/C (Hydrogenolysis)LabileLabileLabile
Na, NH₃ (Birch Reduction)LabileLabileLabile
Oxidative DDQ (Mild Conditions)StableLabile Stable
DDQ (Forcing Conditions)Slow ReactionLabileLabile
Ceric Ammonium Nitrate (CAN)StableLabile Stable

Mechanism of Action and Strategic Application

The introduction and removal of the DFMB group follow well-established organo-chemical principles.

Protection of Alcohols

The formation of a DFMB ether is typically achieved via a Williamson ether synthesis. This involves the deprotonation of the target alcohol with a suitable base (e.g., sodium hydride) to form an alkoxide, which then undergoes an Sₙ2 reaction with an activated DFMB electrophile, such as 2,3-Difluoro-4-methoxybenzyl chloride or bromide.

cluster_0 Protection Workflow Alcohol R-OH Alkoxide R-O⁻ Na⁺ Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH) DFMB_Ether R-O-DFMB Alkoxide->DFMB_Ether SN2 Attack DFMB-X DFMB-X (X = Cl, Br) DFMB-X->DFMB_Ether

Caption: General workflow for alcohol protection using DFMB-X.

Deprotection of DFMB Ethers

The key to the DFMB group's utility is its tunable removal.

  • Oxidative Cleavage: While more robust than the PMB group, the DFMB ether can be cleaved using strong oxidizing agents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), often requiring more forcing conditions (e.g., higher temperature or longer reaction times) than for a PMB ether.[9][11] The mechanism proceeds through a single-electron transfer from the electron-rich DFMB ring to DDQ, forming a resonance-stabilized benzylic radical cation. This intermediate is then trapped by water to form a hemiacetal, which subsequently collapses to release the free alcohol and 2,3-Difluoro-4-methoxybenzaldehyde.[8]

  • Hydrogenolysis: Similar to standard benzyl ethers, the DFMB group can be removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[5][6] This method is effective but lacks orthogonality with other hydrogenolytically labile groups like Bn or Cbz.

cluster_1 Deprotection Pathways DFMB_Ether R-O-DFMB Oxidative Oxidative Cleavage (e.g., DDQ, H₂O) DFMB_Ether->Oxidative Reductive Reductive Cleavage (e.g., H₂, Pd/C) DFMB_Ether->Reductive Alcohol_Ox R-OH Oxidative->Alcohol_Ox Aldehyde DFMB-CHO Oxidative->Aldehyde Alcohol_Red R-OH Reductive->Alcohol_Red Toluene_Deriv DFMB-CH₃ Reductive->Toluene_Deriv

Caption: Primary deprotection routes for DFMB ethers.

Orthogonal Deprotection Strategy

The true power of the DFMB group is realized in complex molecules bearing multiple benzyl-type ethers. A substrate containing both a PMB and a DFMB ether can be selectively deprotected at the PMB position using mild oxidative conditions (e.g., DDQ at 0 °C to room temperature), leaving the more robust DFMB ether intact for removal at a later synthetic stage.

cluster_2 Orthogonal Deprotection Concept Start Substrate (R¹-OPMB, R²-ODFMB) Step1 Mild DDQ CH₂Cl₂/H₂O, rt Start->Step1 Selective PMB Cleavage Intermediate Intermediate (R¹-OH, R²-ODFMB) Step1->Intermediate Step2 Forcing DDQ or H₂/Pd Intermediate->Step2 DFMB Cleavage Final Final Product (R¹-OH, R²-OH) Step2->Final

Caption: Selective, sequential deprotection workflow.

Experimental Protocols

The following protocols provide a general framework. Researchers should optimize conditions based on their specific substrate.

Protocol 1: Preparation of 2,3-Difluoro-4-methoxybenzyl Chloride

This protocol describes the conversion of the commercially available alcohol to the more reactive benzyl chloride, a necessary precursor for the protection step.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Cool the solution to 0 °C using an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise via syringe. Gas evolution (HCl, SO₂) will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

  • Carefully pour the reaction mixture into a separatory funnel containing cold saturated NaHCO₃ solution to quench the excess thionyl chloride.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,3-Difluoro-4-methoxybenzyl chloride.

  • The product is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation or column chromatography on silica gel (use with caution as benzyl halides can be unstable on silica).

Protocol 2: Protection of a Primary Alcohol

Materials:

  • Alcohol substrate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or DMF

  • 2,3-Difluoro-4-methoxybenzyl chloride (from Protocol 1)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add the alcohol substrate (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to 0 °C.

  • Carefully add NaH (1.2-1.5 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes to allow for complete formation of the alkoxide.

  • Add a solution of 2,3-Difluoro-4-methoxybenzyl chloride (1.1-1.3 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC. A catalytic amount of tetrabutylammonium iodide (TBAI) can be added to accelerate the reaction if it is sluggish.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure DFMB ether.

Protocol 3: Oxidative Deprotection of a DFMB Ether

Materials:

  • DFMB-protected substrate

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water (or a phosphate buffer, pH 7)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the DFMB-protected substrate (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v).

  • Add DDQ (1.5-2.5 eq) portion-wise at room temperature. The reaction mixture will typically turn dark green or brown.

  • Stir the reaction vigorously at room temperature or gentle reflux (40 °C). Monitor the progress by TLC. Reaction times can vary from 2 to 24 hours depending on the substrate's steric and electronic properties.

  • Upon completion, dilute the reaction with DCM and quench with a saturated NaHCO₃ solution.

  • Filter the mixture through a pad of Celite® to remove precipitated hydroquinone byproducts.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the deprotected alcohol.

Conclusion

The 2,3-Difluoro-4-methoxybenzyl (DFMB) group is a valuable addition to the synthetic chemist's toolkit. It serves not as a simple replacement for Bn or PMB ethers, but as a strategic tool for navigating complex synthetic routes that demand a higher level of control over protecting group stability and removal. Its unique position in the oxidative lability spectrum allows for elegant orthogonal strategies, streamlining the synthesis of polyfunctional molecules in academic research and industrial drug development.

References

Strategic Derivatization of 2,3-Difluoro-4-methoxybenzyl alcohol: Pathways to Novel Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol Guide

Abstract

2,3-Difluoro-4-methoxybenzyl alcohol is a key structural motif in the development of advanced materials and therapeutic agents. Its strategic derivatization is paramount for expanding its utility in drug discovery and chemical biology. The presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group imparts unique reactivity to the benzylic alcohol, requiring carefully considered synthetic strategies. This document provides an in-depth guide to the primary derivatization pathways for this molecule—esterification, etherification, oxidation, and halogenation. We present not just the protocols but also the underlying mechanistic principles and field-proven insights to guide researchers in synthesizing novel derivatives with high efficiency and purity.

Introduction: The Chemical Significance of this compound

Substituted benzyl alcohols are foundational building blocks in organic synthesis. The specific substitution pattern of this compound offers a compelling combination of electronic properties. The para-methoxy group is a strong electron-donating group, which can stabilize carbocation intermediates at the benzylic position, potentially facilitating SN1-type reactions. Conversely, the ortho and meta fluorine substituents are strongly electron-withdrawing, influencing the nucleophilicity of the hydroxyl group and the overall electron density of the aromatic system.

This electronic dichotomy makes this compound a versatile precursor for creating libraries of compounds in medicinal chemistry and agrochemical research.[1] Its derivatives are explored for applications ranging from pyrethroid insecticides to photosensitive materials.[1] Mastering its derivatization is therefore a critical skill for chemists aiming to innovate in these fields.

General Experimental Workflow

A successful derivatization strategy involves more than just the reaction itself. It encompasses a systematic workflow from reagent selection to final product characterization. The following diagram outlines a robust, self-validating approach to the synthesis and confirmation of novel derivatives.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Start: 2,3-Difluoro- 4-methoxybenzyl alcohol select Select Derivatization Strategy (Esterification, Etherification, etc.) start->select reagent Prepare & Purify Reagents and Solvents select->reagent protocol Execute Synthetic Protocol reagent->protocol Proceed to Synthesis monitor Monitor Reaction (TLC, LC-MS) protocol->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify Isolate Crude Product characterize Characterize Pure Product (NMR, MS, IR) purify->characterize end Final Derivative characterize->end G cluster_main Key Derivatization Reactions start 2,3-Difluoro-4-methoxy- benzyl alcohol ester Ester Derivative start->ester   Esterification   (R-COOH, Acid or   Coupling Agent) ether Ether Derivative start->ether   Etherification   (Base, R-X) aldehyde Aldehyde Derivative start->aldehyde   Oxidation   (PCC, etc.) halide Benzyl Halide start->halide   Halogenation   (Appel Reaction, etc.)

References

Application Notes and Protocols: The Role of 2,3-Difluoro-4-methoxybenzyl Alcohol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorination in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The unique physicochemical properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1] Fluorinated motifs, ranging from single fluorine atoms to more complex groups like trifluoromethyls, are prevalent in a significant portion of FDA-approved drugs, underscoring their importance in optimizing pharmacokinetic and pharmacodynamic profiles.[1][2]

The 2,3-difluoro-4-methoxyphenyl moiety, in particular, represents a sophisticated building block for medicinal chemists. The vicinal difluoro substitution pattern creates a distinct electronic and conformational environment, while the methoxy group can serve as a key hydrogen bond acceptor or a point for metabolic interaction. 2,3-Difluoro-4-methoxybenzyl alcohol emerges as a highly versatile and valuable intermediate, providing a reactive handle—the primary alcohol—for elaboration into more complex molecular architectures. This guide provides an in-depth look at the synthesis and strategic applications of this key building block in drug discovery programs.

Physicochemical Profile and Synthetic Rationale

The utility of the 2,3-difluoro-4-methoxybenzyl scaffold is rooted in the predictable effects of its substituents.

  • Electronic Modulation : The two electron-withdrawing fluorine atoms ortho and meta to the benzylic position can significantly influence the acidity of adjacent protons and modulate the electron density of the aromatic ring. This can impact π-π stacking interactions and cation-π interactions within a protein binding pocket.

  • Metabolic Blocking : The C-F bond is exceptionally stable to metabolic cleavage. Introducing fluorine at the 2 and 3 positions can shield the aromatic ring from oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes, a common strategy to enhance a drug's half-life.

  • Conformational Control : The presence of ortho-substituents can restrict the rotation of the benzyl group, locking the molecule into a more favorable bioactive conformation for receptor binding.

  • Lipophilicity and Solubility : Fluorine substitution typically increases lipophilicity, which can enhance membrane permeability and cell penetration. The interplay between the hydrophobic difluoro pattern and the more polar methoxy and alcohol groups provides a nuanced tool for modulating solubility and LogP.

The 2,3-Difluoro-4-methoxyphenylboronic acid, a closely related derivative, is widely utilized in pharmaceutical development, particularly for targeted cancer therapies, highlighting the intrinsic value of this substitution pattern in creating specific and effective therapeutic agents.[3]

Synthetic Pathways and Protocols

The synthesis of this compound is not commonly reported as a direct one-step procedure. A more robust and logical synthetic strategy involves the preparation of the corresponding benzaldehyde followed by a straightforward reduction. This two-step approach offers high yields and purity.

Workflow for Synthesis

Synthesis Workflow A 1,2-Difluoro-3-methoxybenzene (Starting Material) B Step 1: Ortho-directed Metalation & Formylation A->B 1. LDA or n-BuLi 2. Anhydrous DMF C 2,3-Difluoro-4-methoxybenzaldehyde (Intermediate) B->C D Step 2: Selective Reduction of Aldehyde C->D NaBH4 or LiAlH4 E This compound (Final Product) D->E

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde

This protocol is adapted from established procedures for the ortho-lithiation and formylation of substituted fluoroaromatics.[4] The methoxy group is a strong ortho-directing group, making the C4 position the most likely site for deprotonation and subsequent reaction.

Materials:

  • 1,2-Difluoro-3-methoxybenzene

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane) or n-Butyllithium (n-BuLi)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetic Acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

  • Dry glassware

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

  • Add anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution (1.05 equivalents) to the cold THF.

  • Prepare a solution of 1,2-difluoro-3-methoxybenzene (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LDA solution, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete metalation.

  • Add anhydrous DMF (1.1 equivalents) dropwise to the reaction mixture. A slight exotherm may be observed. Continue stirring at -78 °C for 30 minutes.

  • Quench the reaction by the slow addition of acetic acid (2.0 equivalents), followed by water, allowing the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,3-Difluoro-4-methoxybenzaldehyde.

  • Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.

Validation:

  • Purity: Assess by ¹H NMR, ¹⁹F NMR, and GC-MS.

  • Expected Yield: 85-95%.

Protocol 2: Reduction to this compound

This is a standard, high-yielding reduction of an aromatic aldehyde to a primary alcohol.

Materials:

  • 2,3-Difluoro-4-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,3-Difluoro-4-methoxybenzaldehyde (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, monitoring for gas evolution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the bubbling ceases and the pH is slightly acidic (~pH 6).

  • Remove the bulk of the methanol under reduced pressure.

  • Add deionized water to the residue and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to afford this compound, typically as a solid or oil of high purity.

Validation:

  • Purity: Assess by ¹H NMR and LC-MS. The disappearance of the aldehyde proton (~10 ppm) and the appearance of a benzylic CH₂ signal (~4.5 ppm) and a hydroxyl proton signal are indicative of a successful reaction.

  • Expected Yield: >95%.

Applications as a Versatile Synthetic Intermediate

This compound is not typically the final bioactive molecule itself, but rather a key precursor. Its primary alcohol functionality is a versatile handle for introducing the 2,3-difluoro-4-methoxyphenyl moiety into a target scaffold.

Workflow for Application as a Building Block

Application_Workflow cluster_0 Core Reagent cluster_1 Key Transformations cluster_2 Reactive Intermediates cluster_3 Medicinal Chemistry Reactions A This compound B Oxidation A->B PCC, DMP, etc. C Halogenation A->C PBr3, SOCl2, etc. D 2,3-Difluoro-4-methoxybenzaldehyde B->D E 2,3-Difluoro-4-methoxybenzyl bromide/chloride C->E F Reductive Amination D->F Amine, NaBH(OAc)3 G Williamson Ether Synthesis E->G Phenol, Base H Esterification E->H Carboxylic Acid, Base

Caption: Key transformations and applications of the title compound.

Protocol 3: Conversion to 2,3-Difluoro-4-methoxybenzyl Bromide

This protocol generates the corresponding benzyl halide, a potent electrophile for alkylating nucleophiles like phenols, amines, and carboxylates.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether

  • Ice bath

  • Saturated aqueous NaHCO₃

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add PBr₃ (0.4 equivalents) dropwise via syringe. The reaction is often exothermic.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC for the consumption of the starting alcohol.

  • Once the reaction is complete, carefully pour the mixture over crushed ice and then slowly add saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The resulting benzyl bromide is often used immediately in the next step without further purification due to its potential lachrymatory nature and instability.

Validation:

  • Confirmation: ¹H NMR will show a shift of the benzylic protons. The product is often characterized by its use in a subsequent reaction.

  • Expected Yield: 80-95% (crude).

Data Summary

Reaction StepStarting MaterialKey ReagentsProductExpected Yield
Protocol 1 1,2-Difluoro-3-methoxybenzeneLDA, anhy. DMF2,3-Difluoro-4-methoxybenzaldehyde85-95%
Protocol 2 2,3-Difluoro-4-methoxybenzaldehydeNaBH₄This compound>95%
Protocol 3 This compoundPBr₃2,3-Difluoro-4-methoxybenzyl bromide80-95% (crude)

Conclusion

This compound is a strategically valuable, yet underutilized, building block in medicinal chemistry. While not a therapeutic agent itself, its true power lies in its role as a versatile intermediate. The synthetic protocols provided herein offer a reliable pathway to access this compound and its more reactive derivatives. By leveraging the unique electronic and steric properties conferred by the difluoro-methoxy substitution pattern, drug discovery professionals can employ this reagent to construct novel chemical entities with potentially enhanced metabolic stability, tailored lipophilicity, and improved biological activity.

References

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 2,3-Difluoro-4-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the synthetic utility of 2,3-Difluoro-4-methoxybenzyl alcohol as a strategic starting material for the generation of valuable pharmaceutical intermediates. The inherent reactivity of the benzylic alcohol moiety, coupled with the electronic effects of the difluoro and methoxy substituents on the aromatic ring, makes this molecule a versatile platform for constructing complex molecular architectures. We present detailed protocols, mechanistic insights, and comparative data for four critical transformations: selective oxidation to the corresponding aldehyde, conversion to benzylic halides, direct etherification, and functional group interconversion via the Mitsunobu reaction.

Introduction: The Strategic Value of this compound

In modern drug discovery, fluorine-containing scaffolds are of paramount importance. The incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This compound emerges as a highly valuable building block, offering a unique combination of these benefits. Its primary alcohol functional group serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse intermediates such as aldehydes, halides, ethers, and esters. These intermediates are pivotal in the assembly of various classes of therapeutic agents. This guide elucidates the core synthetic pathways originating from this starting material, providing researchers with the practical knowledge to leverage its full potential.

Key Synthetic Transformation Pathways

The reactivity of this compound can be channeled through several high-yield pathways. We will focus on four cornerstone reactions that form the basis of its synthetic utility.

Pathway I: Selective Oxidation to 2,3-Difluoro-4-methoxybenzaldehyde

Scientific Rationale: The oxidation of a primary benzylic alcohol to its corresponding aldehyde is a fundamental transformation in organic synthesis. The resulting aldehyde, 2,3-Difluoro-4-methoxybenzaldehyde, is a versatile intermediate for reactions such as Wittig olefination, reductive amination, and further oxidation to a carboxylic acid. For this transformation, achieving high selectivity without over-oxidation to the carboxylic acid is critical. Modern catalytic systems, particularly those using nitroxyl radicals like TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl), offer mild and highly selective conditions.[1]

Experimental Protocol: TEMPO-Catalyzed Oxidation This protocol utilizes trichloroisocyanuric acid (TCCA) as a stoichiometric oxidant in the presence of catalytic TEMPO.

  • Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and dichloromethane (DCM) to a concentration of 0.1 M.

  • Catalyst Addition: Add TEMPO (0.01 eq) and stir until fully dissolved.

  • Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add a solution of Trichloroisocyanuric acid (TCCA, 0.5 eq) in DCM dropwise over 20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding an aqueous solution of saturated sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel column chromatography.

Quantitative Data Summary

Oxidation MethodOxidantCatalystSolventTemp (°C)Typical Yield (%)
Swern OxidationOxalyl Chloride, DMSOEt₃NDCM-78 to RT85-95
TEMPO/TCCATCCATEMPODCM0 to RT90-98[1]
PCCPyridinium chlorochromate-DCMRT80-90

Workflow Diagram: Oxidation of Benzyl Alcohol

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction & Work-up cluster_end Final Product A 2,3-Difluoro-4-methoxybenzyl Alcohol in DCM B Add Catalytic TEMPO A->B C Add TCCA (Oxidant) at 0°C B->C D Stir at RT (1-3h) Monitor by TLC C->D E Quench with Na₂S₂O₃ Extract with DCM D->E F Purify via Chromatography E->F G 2,3-Difluoro-4-methoxybenzaldehyde F->G

Caption: TEMPO-catalyzed oxidation workflow.

Pathway II: Conversion to 2,3-Difluoro-4-methoxybenzyl Halides

Scientific Rationale: The conversion of the hydroxyl group into a good leaving group, such as a halide, activates the benzylic position for nucleophilic substitution (S_N2) reactions. This opens up pathways to introduce nitrogen, sulfur, carbon, and oxygen nucleophiles, dramatically expanding the range of accessible intermediates. Thionyl chloride (SOCl₂) is a common and effective reagent for producing benzyl chlorides, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[2] For benzyl bromides, reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine and a bromine source are typically employed.[3]

Experimental Protocol: Synthesis of Benzyl Chloride using SOCl₂

  • Setup: In a fume hood, dissolve this compound (1.0 eq) in a suitable solvent such as toluene or DCM in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber.

  • Reagent Addition: Cool the solution to 0 °C. Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (or stir at room temperature if the reaction is sufficiently fast) for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Work-up: Carefully cool the reaction mixture. Remove the solvent and excess SOCl₂ under reduced pressure.

  • Purification: The crude benzyl chloride can often be used directly or purified by vacuum distillation or column chromatography if necessary.

Comparative Table of Halogenating Agents

Target HalideReagentByproductsConditionsKey Considerations
Benzyl ChlorideSOCl₂SO₂, HCl (gas)Reflux in TolueneCorrosive; requires fume hood and scrubber.[2]
Benzyl BromidePBr₃H₃PO₃ (solid)0 °C to RT in EtherReagent is moisture-sensitive.
Benzyl BromideCBr₄ / PPh₃CHBr₃, Ph₃PORT in DCMGood for sensitive substrates (Appel reaction).[3]

Diagram: Halogenation Pathways

G A 2,3-Difluoro-4-methoxybenzyl Alcohol B 2,3-Difluoro-4-methoxybenzyl Chloride A->B  SOCl₂, DMF (cat.)  Toluene, Reflux C 2,3-Difluoro-4-methoxybenzyl Bromide A->C  PBr₃ or CBr₄/PPh₃  DCM, RT

Caption: Synthesis of benzylic halides.

Pathway III: Chemoselective Etherification

Scientific Rationale: The formation of benzyl ethers is crucial for creating intermediates with altered solubility, stability, or for introducing linkers in more complex molecules. While the Williamson ether synthesis is a classic method, it requires deprotonation of the alcohol. A more direct and chemoselective method for converting benzyl alcohols into their ethers in the presence of other functional groups is highly desirable. A procedure using 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of DMSO in an alcohol solvent (e.g., methanol) has been shown to be highly effective and selective for benzylic alcohols.[4][5] The reaction proceeds via a carbocation intermediate, which is stabilized at the benzylic position.[4]

Experimental Protocol: TCT/DMSO-Catalyzed Methyl Ether Synthesis

  • Setup: Dissolve this compound (1.0 eq) in anhydrous methanol (which acts as both solvent and reagent).

  • Reagent Addition: Add 2,4,6-trichloro-1,3,5-triazine (TCT, 1.0 eq).

  • Catalyst Addition: Add N,N-dimethylformamide (DMSO, 1.0 eq) portion-wise over 10 minutes while stirring at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Monitoring: Track the reaction's progress using TLC.

  • Work-up: Once complete, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude ether by silica gel chromatography.

Diagram: Etherification Workflow

G start Start This compound in Anhydrous Methanol reagents Reagents Add TCT (1.0 eq) Add DMSO (1.0 eq) start->reagents reaction Reaction Stir at RT (4-6 hours) reagents->reaction workup Work-up & Purification Aqueous Work-up Extraction with EtOAc Chromatography reaction->workup product Product 2,3-Difluoro-4-methoxybenzyl Methyl Ether workup->product G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products ROH R-OH (Alcohol) Betaine Betaine Intermediate [Ph₃P⁺-N⁻R-N⁻R] HNu H-Nu (Nucleophile) Phosphonium Alkoxyphosphonium Salt [R-O-P⁺Ph₃] PPh3 PPh₃ DIAD DIAD Betaine->Phosphonium + R-OH RNu R-Nu (Product) Phosphonium->RNu + Nu⁻ Byproducts Ph₃P=O + DIAD-H₂

References

Application Notes & Protocols: 2,3-Difluoro-4-methoxybenzyl Alcohol as a Strategic Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates the exploration of innovative molecular scaffolds. Fluorinated organic compounds have garnered significant attention in this domain, owing to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity.[1][2] Within this class of compounds, 2,3-difluoro-4-methoxybenzyl alcohol emerges as a promising, yet underexplored, building block for the synthesis of advanced pesticides and herbicides. Its specific substitution pattern—vicinal fluorine atoms and a para-methoxy group—offers a unique combination of electronic and steric features that can be strategically employed to fine-tune the efficacy and selectivity of agrochemical active ingredients.

These application notes provide a comprehensive guide for researchers and scientists in the agrochemical industry on the synthesis, properties, and potential applications of this compound. The protocols detailed herein are designed to be robust and reproducible, facilitating the integration of this versatile building block into drug discovery and development pipelines.

Physicochemical Properties

The precise physicochemical properties of this compound are not extensively reported in the literature. However, based on the known properties of its precursors and analogous structures, the following characteristics can be anticipated:

PropertyEstimated ValueSource/Justification
Molecular Formula C₈H₈F₂O₂-
Molecular Weight 174.14 g/mol -
Appearance White to off-white solid or colorless oilBased on analogous benzyl alcohols[3][4]
Melting Point 222 °C (for the precursor acid)The melting point for the corresponding benzoic acid is reported as 222 °C.[5] The alcohol is expected to have a lower melting point.
Boiling Point >200 °C at 760 mmHgBased on analogous fluorinated benzyl alcohols[3]
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, acetone, chloroform)General solubility of fluorinated aromatic compounds[6]

Synthetic Protocols

The synthesis of this compound can be efficiently achieved from its corresponding benzoic acid, which is commercially available.[5] The key transformation is the reduction of the carboxylic acid to a primary alcohol.

Protocol 1: Reduction of 2,3-Difluoro-4-methoxybenzoic Acid using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes a standard and highly effective method for the reduction of carboxylic acids to their corresponding primary alcohols.[7][8]

Materials:

  • 2,3-Difluoro-4-methoxybenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Addition of Carboxylic Acid: Dissolve 2,3-difluoro-4-methoxybenzoic acid (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding water dropwise, followed by 15% aqueous NaOH, and then more water. Alternatively, a more controlled workup can be achieved by the sequential dropwise addition of ethyl acetate, followed by methanol, and finally water.

  • Workup: Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether. Combine the filtrate and washes in a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the final product.

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound start 2,3-Difluoro-4-methoxybenzoic Acid reagent 1. LiAlH₄, Anhydrous THF, 0 °C to RT 2. Aqueous Workup start->reagent Reduction product This compound reagent->product

Caption: Synthetic route to this compound.

Applications in Agrochemical Synthesis

The unique substitution pattern of this compound makes it a highly attractive synthon for the development of novel agrochemicals. The presence of two vicinal fluorine atoms can significantly enhance the biological activity and metabolic stability of the resulting molecule.

1. Herbicide Development:

The difluoro-methoxyphenyl moiety is a key pharmacophore in certain classes of herbicides. For instance, herbicidal compositions containing a 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid have been reported.[9][10] This suggests that the 2,3-difluoro-4-methoxyphenyl group can be incorporated into various heterocyclic scaffolds to generate potent herbicides. The this compound can serve as a versatile starting material for the synthesis of such compounds, for example, through oxidation to the corresponding aldehyde or acid, followed by coupling reactions.

2. Insecticide and Fungicide Synthesis:

Fluorinated benzyl alcohols are crucial intermediates in the synthesis of pyrethroid insecticides.[2] While the specific use of this compound in this context is not yet established, its structural similarity to other fluorinated building blocks suggests its potential in the synthesis of novel insecticides with improved properties. Furthermore, the introduction of fluorine atoms is a common strategy in the design of modern fungicides to enhance their efficacy and spectrum of activity.

Structure-Activity Relationship Insights

The strategic placement of fluorine and methoxy groups on the benzene ring of this compound offers several advantages in the design of bioactive molecules:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the in-vivo half-life of the resulting agrochemical.

  • Lipophilicity and Bioavailability: The fluorine atoms can increase the lipophilicity of the molecule, which can improve its ability to penetrate biological membranes and reach its target site.

  • Binding Affinity: The electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the aromatic ring, potentially leading to enhanced binding affinity to the target protein.

  • Conformational Control: The presence of ortho-fluorine atoms can influence the conformation of the benzyl alcohol and its derivatives, which can be crucial for optimal interaction with the biological target.[1]

Conclusion

This compound represents a valuable and versatile building block for the synthesis of next-generation agrochemicals. Its unique substitution pattern provides a powerful tool for medicinal chemists to fine-tune the properties of bioactive molecules. The synthetic protocols and application insights provided in these notes are intended to facilitate the exploration and utilization of this promising intermediate in the ongoing quest for more effective and sustainable crop protection solutions.

References

Application Note: Selective Oxidation of 2,3-Difluoro-4-methoxybenzyl alcohol to 2,3-Difluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzaldehydes

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly within pharmaceutical and fine chemical development. Substituted benzaldehydes, such as 2,3-Difluoro-4-methoxybenzaldehyde, are critical building blocks for a wide array of complex molecules, including active pharmaceutical ingredients (APIs). The electronic and steric properties of the substituents on the aromatic ring—in this case, two electron-withdrawing fluorine atoms and an electron-donating methoxy group—present unique challenges and opportunities for chemical reactivity.

This guide provides a detailed examination of robust and scalable protocols for the oxidation of 2,3-Difluoro-4-methoxybenzyl alcohol. We move beyond simple step-by-step instructions to explain the underlying chemical principles, helping researchers select and optimize the most appropriate method for their specific laboratory context, scale, and purity requirements. The protocols detailed herein are designed for reproducibility and high yield, addressing common pitfalls such as over-oxidation to the corresponding carboxylic acid.

Foundational Principles: Choosing the Right Oxidant

The successful oxidation of a benzyl alcohol to its aldehyde requires careful consideration of the oxidizing agent's reactivity and selectivity. Benzyl alcohols are activated substrates, making them susceptible to both desired oxidation and undesired side reactions.[1] The choice of oxidant is therefore a critical experimental parameter.

Several classes of reagents are commonly employed for this transformation. These include manganese-based reagents, hypervalent iodine compounds, and activated dimethyl sulfoxide (DMSO) systems.[2][3][4] Each method offers a distinct profile of advantages and disadvantages concerning reaction conditions, functional group tolerance, cost, and safety.

Below is a logical workflow for selecting an appropriate oxidation protocol.

G Start Start: Oxidation of This compound Scale Reaction Scale? Start->Scale Conditions Tolerance for Harsh Conditions/Reagents? Scale->Conditions Small (<10g) MnO2 Protocol 1: Manganese Dioxide (MnO2) - Heterogeneous - Good for large scale Scale->MnO2 Large (>10g) Equipment Cryogenic (-78°C) Setup Available? Conditions->Equipment Yes DMP Protocol 2: Dess-Martin Periodinane (DMP) - Very mild conditions - Stoichiometric waste Conditions->DMP No (Mild conditions preferred) Equipment->DMP No Swern Protocol 3: Swern Oxidation - High yield, metal-free - Requires low temp & inert atm. Equipment->Swern Yes

Caption: Decision workflow for selecting an oxidation protocol.

Comparative Analysis of Recommended Protocols

This section details three field-proven protocols for the target transformation. Each method has been selected for its reliability and applicability to the electronically complex substrate.

Parameter Protocol 1: Manganese Dioxide (MnO₂) Protocol 2: Dess-Martin Periodinane (DMP) Protocol 3: Swern Oxidation
Reagent Type Heterogeneous Metal OxideHypervalent Iodine (12-I-5)Activated Dimethyl Sulfoxide (DMSO)
Key Advantages High selectivity for benzylic alcohols, simple workup (filtration), cost-effective for large scale.[1][5]Extremely mild (room temp, neutral pH), high yields, excellent functional group tolerance.[4][6]Metal-free, high yields, volatile byproducts are easily removed.[7][8]
Key Considerations Requires activated MnO₂, can require large excess of reagent, reaction times can be long.Potentially explosive nature, stoichiometric iodine waste, relatively expensive.[6]Requires cryogenic temperatures (-78 °C), produces malodorous dimethyl sulfide, sensitive to water.[3][7]
Typical Solvent Dichloromethane (DCM), Chloroform, HexaneDichloromethane (DCM)Dichloromethane (DCM)
Temperature Room Temperature to RefluxRoom Temperature-78 °C to Room Temperature
Workup Filtration of MnO₂ followed by solvent evaporation.Quenching with thiosulfate, aqueous extraction.Quenching with water, aqueous extraction.

Detailed Experimental Protocols

Safety Precaution: All protocols must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Activated Manganese Dioxide (MnO₂) Oxidation

This method is highly selective for benzylic and allylic alcohols and is particularly advantageous for its simple workup procedure.[5] The reaction occurs on the surface of the insoluble MnO₂, and its activity can vary significantly between suppliers; using "activated" MnO₂ is crucial for success.[1]

Materials:

  • This compound (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (5.0 - 10.0 eq by weight)

  • Dichloromethane (DCM), reagent grade

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Celite® or glass fiber filter pad

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and Dichloromethane (approx. 10-20 mL per gram of alcohol).

  • Stir the solution at room temperature until the alcohol is fully dissolved.

  • Add activated manganese dioxide (5.0 to 10.0 equivalents by weight) to the solution in one portion. The mixture will be a black slurry.

  • Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Scientist's Note: Reaction times can range from a few hours to overnight depending on the activity of the MnO₂. If the reaction is sluggish at room temperature, it can be gently heated to reflux.

  • Upon completion, filter the reaction mixture through a pad of Celite® or a glass fiber filter to remove the MnO₂ solids.

  • Wash the filter cake thoroughly with additional DCM (3 x volume of the initial solvent) to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,3-Difluoro-4-methoxybenzaldehyde.

  • The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin Periodinane (DMP) is a highly selective and mild oxidant, making it ideal for substrates with sensitive functional groups.[4][6] The reaction proceeds rapidly at room temperature under neutral pH conditions.[6]

Materials:

  • This compound (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.1 - 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Equipment:

  • Round-bottom flask with a stir bar

  • Nitrogen or Argon inlet (optional, but recommended)

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10-15 mL per gram of alcohol) in a round-bottom flask under a nitrogen or argon atmosphere.

  • Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution portion-wise at room temperature.

    • Scientist's Note: A slight exotherm may be observed. Adding the DMP in portions helps to control the temperature.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an equal volume of DCM.

  • Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Shake vigorously until the layers are clear. The thiosulfate quenches any excess DMP and reduces the iodine byproducts.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x volume of the initial solvent).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by silica gel chromatography if needed.

Protocol 3: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to perform the oxidation.[7] It is a metal-free, high-yield method but requires strict anhydrous conditions and cryogenic temperatures.[3][8]

Materials:

  • Oxalyl chloride (1.2 - 1.5 eq)

  • Dimethyl sulfoxide (DMSO) (2.2 - 3.0 eq)

  • This compound (1.0 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (5.0 eq)

  • Dichloromethane (DCM), anhydrous

Equipment:

  • Three-neck round-bottom flask equipped with a thermometer and an argon/nitrogen inlet

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • Set up a flame-dried three-neck flask under a positive pressure of argon or nitrogen.

  • Add anhydrous DCM (approx. 10 mL per gram of planned alcohol) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.2 - 1.5 eq) to the cold DCM via syringe.

  • In a separate flame-dried vial, dissolve DMSO (2.2 - 3.0 eq) in a small amount of anhydrous DCM. Add this DMSO solution dropwise to the stirred oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.

    • Scientist's Note: Vigorous gas evolution (CO and CO₂) occurs during this step.

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture, again maintaining a temperature below -65 °C. Stir for 30-45 minutes.

  • Add triethylamine (5.0 eq) dropwise to the reaction mixture. A thick white precipitate will form.

  • After the addition of the base is complete, stir the mixture at -78 °C for another 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by silica gel chromatography.

Mechanistic Overview Diagram

The following diagram illustrates the generalized mechanism for the oxidation of a primary benzyl alcohol to a benzaldehyde, highlighting the key C-H bond cleavage step.

G cluster_0 General Oxidation Pathway Alcohol R-CH₂(OH) (Benzyl Alcohol) Intermediate [R-CH₂(O-Ox)] (Activated Intermediate) Alcohol->Intermediate + [Oxidant] Aldehyde R-CHO (Benzaldehyde) Intermediate->Aldehyde - [Reduced Oxidant] - H⁺

Caption: Generalized pathway for benzyl alcohol oxidation.

References

Application Notes and Protocols for Etherification of 2,3-Difluoro-4-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the etherification of 2,3-Difluoro-4-methoxybenzyl alcohol. This fluorinated building block is of significant interest in medicinal chemistry due to the unique physicochemical properties conferred by its substitution pattern. We will explore three primary etherification strategies: the Williamson ether synthesis, the Mitsunobu reaction, and acid-catalyzed dehydrative etherification. This document emphasizes the underlying chemical principles, provides step-by-step experimental procedures, and offers guidance on selecting the optimal method based on substrate compatibility and desired outcomes.

Introduction: The Strategic Importance of Fluorinated Benzyl Ethers

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved binding affinity, and modulated lipophilicity. The 2,3-difluoro-4-methoxy substitution pattern on a benzyl scaffold presents a unique electronic environment. The two electron-withdrawing fluorine atoms adjacent to the benzylic carbon can influence reactivity, while the C4-methoxy group provides an electron-donating resonance effect. Ethers derived from this compound are valuable intermediates in the synthesis of novel therapeutics, agrochemicals, and materials.[1][2] The selection of an appropriate etherification method is critical for achieving high yields and purity, and is dictated by the nature of the coupling partner and the overall synthetic strategy.

Strategic Selection of an Etherification Pathway

Choosing the correct synthetic route is paramount for success. The decision depends on factors such as the pKa of the coupling alcohol, steric hindrance, and the presence of other sensitive functional groups. The following diagram outlines a general decision-making workflow.

G Start Start: Synthesize an ether from This compound (BnOH) Decision1 Is the alcohol coupling partner (R'-OH) acidic (pKa < 13) and/or sensitive to strong base? Start->Decision1 Decision2 Is the R'-OH primary or secondary? Is inversion of stereochemistry desired? Decision1->Decision2  No Mitsunobu Mitsunobu Reaction (DEAD/DIAD + PPh3) Decision1->Mitsunobu  Yes Decision3 Is the BnOH or R'-OH prone to carbocation rearrangement? Is a simple, atom-economical self-condensation desired? Decision2->Decision3  No Williamson Williamson Ether Synthesis (Base + Electrophile) Decision2->Williamson  Yes Decision3->Williamson No (Default/Versatile) AcidCat Acid-Catalyzed Etherification (H+ or Lewis Acid) Decision3->AcidCat  Yes

Caption: Decision workflow for selecting an etherification method.

Core Etherification Protocols

This section provides detailed, validated protocols for the etherification of this compound. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, should be observed for all procedures.

Williamson Ether Synthesis: The Classic Nucleophilic Substitution

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers.[3][4][5][6][7] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group.[4][7] For this substrate, two general pathways are viable:

  • Route A: Deprotonation of this compound to form the corresponding alkoxide, followed by reaction with an alkyl halide.

  • Route B: Conversion of this compound to a benzyl halide, followed by reaction with a different alkoxide.

Route A is generally preferred for its operational simplicity when coupling with primary alkyl halides.

Protocol: Synthesis of 2,3-Difluoro-4-methoxybenzyl Ethyl Ether

  • Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).

    • Dissolve the alcohol in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (approx. 0.2 M concentration).[5][6]

  • Deprotonation:

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10-15 minutes.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide.[4] Using a slight excess ensures complete conversion. The reaction is exothermic and produces hydrogen gas; slow addition is crucial for safety.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Nucleophilic Substitution:

    • Add ethyl iodide (or ethyl bromide, 1.2-1.5 eq) dropwise to the solution.

    • Causality: The generated alkoxide acts as a potent nucleophile, attacking the primary alkyl halide in an SN2 fashion.[7] Using an excess of the electrophile drives the reaction to completion.

    • Heat the reaction mixture to 50-60 °C and monitor by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-8 hours).[5]

  • Workup and Purification:

    • Cool the reaction to room temperature and cautiously quench by the slow addition of water to destroy any excess NaH.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate and water.

    • Separate the layers and extract the aqueous phase twice with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether.

Mitsunobu Reaction: Mild, Stereoinvertive Etherification

The Mitsunobu reaction is an invaluable tool for coupling alcohols under mild, neutral conditions, making it suitable for substrates with acid- or base-labile functional groups.[8][9] It proceeds via the formation of an oxyphosphonium salt, which is then displaced by a nucleophile (in this case, another alcohol).[10] A key feature is the clean inversion of stereochemistry at a chiral alcohol center.[8][10]

Protocol: Synthesis of 2,3-Difluoro-4-methoxybenzyl tert-Butyl Ether

  • Reagent Preparation:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), tert-butanol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq).

    • Dissolve the components in anhydrous THF (approx. 0.1-0.2 M).

  • Reaction Execution:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 20-30 minutes.

    • Causality: The addition of DEAD/DIAD to PPh₃ forms a betaine intermediate.[11] This activates the primary benzyl alcohol to form a good leaving group (an oxyphosphonium salt), which is then displaced by the tert-butoxide nucleophile.[10] Slow, cold addition is critical to control the exothermic reaction and prevent side reactions.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The primary challenge in Mitsunobu workups is the removal of stoichiometric by-products: triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.

    • Method A (Precipitation): Add a nonpolar solvent like diethyl ether or a mixture of hexanes/ether. The by-products may precipitate and can be removed by filtration.

    • Method B (Chromatography): Directly purify the crude residue by flash column chromatography on silica gel. The by-products are typically more polar than the desired ether product.

Acid-Catalyzed Dehydrative Etherification

This method involves the condensation of two alcohol molecules with the elimination of water, catalyzed by a Brønsted or Lewis acid.[12][13][14][15] For benzyl alcohols, the reaction proceeds through a stabilized benzylic carbocation intermediate.[16] This method is atom-economical but can be limited by the potential for side reactions and the formation of product mixtures if two different alcohols are used (cross-etherification).[17]

Protocol: Synthesis of Bis(2,3-difluoro-4-methoxybenzyl) Ether (Symmetrical Ether)

  • Catalyst and Reagent Setup:

    • In a round-bottom flask, place this compound (1.0 eq).

    • Add a catalytic amount of a Lewis acid such as iron(III) chloride (FeCl₃·6H₂O, 5 mol %) or a Brønsted acid like p-toluenesulfonic acid (PTSA, 5 mol %).[13][14]

    • Add a suitable solvent such as propylene carbonate or toluene (approx. 0.5 M). Using a solvent compatible with a Dean-Stark trap is advantageous for removing water and driving the equilibrium.

  • Reaction Execution:

    • Heat the mixture to 70-120 °C.[13] If using a Dean-Stark trap, heat to reflux.

    • Causality: The acid protonates the hydroxyl group, which then departs as water to form a resonance-stabilized benzylic carbocation. A second molecule of the alcohol then acts as a nucleophile, attacking the carbocation to form the protonated ether, which is then deprotonated to yield the final product and regenerate the catalyst.

    • Monitor the reaction by TLC for the disappearance of the starting material (typically 4-24 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • If a solid acid catalyst was used, it can be filtered off.

    • If a soluble acid was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Purify the resulting crude ether by flash column chromatography or recrystallization.

Comparative Data and Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the etherification of substituted benzyl alcohols. Note that yields are representative and will require optimization for this compound.

Method Typical Reagents Temperature (°C) Typical Time (h) Representative Yield (%) Key Advantages Key Limitations
Williamson Ether Synthesis NaH, Alkyl Halide, THF/DMF25 - 602 - 850 - 95[5]High yielding, versatile, well-established.Requires strong base, not suitable for acid-sensitive substrates.
Mitsunobu Reaction PPh₃, DEAD/DIAD, R'-OH, THF0 - 2512 - 2470 - 90[9]Mild, neutral conditions; stereochemical inversion.Stoichiometric by-products, purification can be difficult.
Acid-Catalyzed Etherification FeCl₃ or PTSA, Toluene70 - 1204 - 2450 - 90[13]Atom-economical, simple reagents.Harsh conditions, risk of side reactions, limited to acid-stable substrates.

Mechanism and Scientific Rationale

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Williamson ether synthesis, being a classic SN2 reaction, provides an excellent example.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH Bn-OH Base + NaH Alkoxide Bn-O⁻ Na⁺ H2 + H₂ (gas) Nuc Bn-O⁻ Elec R'-X Nuc->Elec TS [BnO···R'···X]⁻ Product Bn-O-R' TS->Product LG + X⁻

Caption: Mechanism of the Williamson Ether Synthesis.

The reactivity of this compound is modulated by its substituents. The electron-withdrawing inductive effect of the two ortho-fluorine atoms can slightly decrease the nucleophilicity of the corresponding alkoxide. Conversely, in acid-catalyzed reactions, these same groups can destabilize the adjacent benzylic carbocation, potentially slowing the reaction compared to a non-fluorinated analogue. The C4-methoxy group, however, is strongly electron-donating through resonance, which helps stabilize the carbocation and is a dominant electronic effect. This electronic tug-of-war makes empirical optimization of reaction conditions essential.

References

Application Notes and Protocols for 2,3-Difluoro-4-methoxybenzyl Alcohol in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Advanced Materials

2,3-Difluoro-4-methoxybenzyl alcohol is a unique aromatic compound featuring a combination of functional groups that make it a highly promising, yet underexplored, monomer for the synthesis of advanced functional polymers. The strategic placement of two fluorine atoms on the benzene ring, ortho and meta to the hydroxymethyl group, along with a para-methoxy group, is anticipated to impart a unique set of properties to any resulting macromolecule.

  • Fluorine Substitution: The high electronegativity and low polarizability of fluorine are known to significantly influence the properties of polymers. The inclusion of fluorine can lead to materials with low dielectric constants, enhanced thermal and oxidative stability, high hydrophobicity, and chemical inertness.[1][2]

  • Methoxy Group: The electron-donating methoxy group can influence the reactivity of the aromatic ring and potentially enhance the solubility of the resulting polymers in common organic solvents.

  • Benzyl Alcohol Moiety: The primary alcohol functional group serves as a versatile handle for a variety of polymerization reactions, most notably condensation reactions to form poly(benzyl ether)s or derivatization into other polymerizable monomers.[3][4]

This combination of features suggests that polymers derived from this compound could find applications as high-performance dielectric materials, hydrophobic coatings, and specialty engineering thermoplastics.

Potential Applications and Rationale

Low-k Dielectric Materials for Microelectronics

The relentless miniaturization of integrated circuits necessitates the development of insulating materials with ultra-low dielectric constants (low-k) to minimize signal delay, power consumption, and crosstalk between components.[5][6] Fluorinated polymers are leading candidates for these applications due to the low polarizability of the carbon-fluorine bond.[7][8]

Rationale: A linear poly(benzyl ether) synthesized from this compound would combine a flexible ether backbone with a high density of fluorine atoms. This is expected to result in a material with a low dielectric constant, good thermal stability, and excellent gap-filling capabilities due to its potential solubility in common processing solvents. The asymmetric substitution pattern may also disrupt chain packing, further reducing the dielectric constant.

Hydrophobic and Oleophobic Surface Coatings

Fluorinated polymers are renowned for their low surface energy, which translates to surfaces that are repellent to both water (hydrophobic) and oils (oleophobic).[9][10] These properties are highly sought after for applications such as self-cleaning surfaces, anti-fouling coatings, and moisture barriers for electronics.

Rationale: Polymers incorporating the 2,3-difluoro-4-methoxyphenyl moiety, either in the main chain or as a pendant group, would present a highly fluorinated surface to the environment. This would create a robust, low-energy surface with high contact angles for water and organic liquids.[11][12][13]

Prospective Synthetic Protocols

The following protocols are hypothetical but are based on well-established polymerization methodologies for similar monomers. Researchers should perform small-scale trials and full analytical characterization to validate these procedures.

Protocol 1: Synthesis of Poly(2,3-difluoro-4-methoxybenzyl ether) via Self-Condensation

This protocol aims to synthesize a linear poly(benzyl ether) through the acid-catalyzed self-condensation of this compound. This method is analogous to the polymerization of benzyl alcohol in the presence of a strong acid.[4]

Workflow Diagram:

cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification prep1 Dry glassware under vacuum prep2 Add this compound and anhydrous solvent prep1->prep2 prep3 Establish inert atmosphere (N2 or Ar) prep2->prep3 react1 Cool solution to 0°C prep3->react1 react2 Slowly add anhydrous HF or other strong acid catalyst react1->react2 react3 Allow to warm to room temperature and stir for 24h react2->react3 work1 Quench reaction with base (e.g., NaHCO3) react3->work1 work2 Precipitate polymer in a non-solvent (e.g., methanol) work1->work2 work3 Filter and wash the polymer work2->work3 work4 Dry under vacuum work3->work4

Caption: Workflow for the synthesis of poly(2,3-difluoro-4-methoxybenzyl ether).

Step-by-Step Methodology:

  • Preparation:

    • Thoroughly dry all glassware in an oven at 120°C and assemble under a stream of dry nitrogen or argon.

    • To a 100 mL three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add this compound (e.g., 5.0 g, 28.7 mmol).

    • Add a suitable anhydrous solvent (e.g., 50 mL of dichloromethane or toluene). Stir until the monomer is fully dissolved.

  • Polymerization:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This step should only be performed by trained personnel in a specialized fume hood with appropriate personal protective equipment. Alternatively, other strong acid catalysts such as trifluoromethanesulfonic acid can be trialed.

    • Slowly add anhydrous HF (e.g., 10 mL) or the alternative acid catalyst to the stirred solution over 30 minutes. An exothermic reaction may be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 24-48 hours. The viscosity of the solution is expected to increase as the polymerization proceeds.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C.

    • Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Separate the organic layer and wash it with deionized water (3 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.

    • Precipitate the crude polymer by slowly adding the concentrated solution to a vigorously stirred non-solvent, such as methanol or hexane (e.g., 500 mL).

    • Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry in a vacuum oven at 60°C to a constant weight.

  • Characterization:

    • The resulting polymer should be characterized by GPC (for molecular weight and distribution), NMR (¹H, ¹³C, ¹⁹F for structure confirmation), TGA (for thermal stability), and DSC (for glass transition temperature).

Protocol 2: Derivatization to a Methacrylate Monomer and Subsequent Polymerization

This two-part protocol first converts the benzyl alcohol into a polymerizable methacrylate monomer, which can then be used to synthesize polymers with pendant fluorinated groups, ideal for coatings.

Part A: Synthesis of (2,3-Difluoro-4-methoxyphenyl)methyl methacrylate

Reaction Scheme:

Reactants This compound + Methacryloyl chloride Product (2,3-Difluoro-4-methoxyphenyl)methyl methacrylate Reactants->Product Esterification Conditions Base (e.g., Triethylamine) Solvent (e.g., THF) 0°C to RT Conditions->Product

Caption: Synthesis of the methacrylate monomer from this compound.

Step-by-Step Methodology:

  • Preparation:

    • In a dry 250 mL flask under a nitrogen atmosphere, dissolve this compound (e.g., 10.0 g, 57.4 mmol) and triethylamine (e.g., 8.7 g, 86.1 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Reaction:

    • Cool the solution to 0°C.

    • Slowly add methacryloyl chloride (e.g., 6.6 g, 63.1 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to yield the pure monomer.

Part B: Free Radical Polymerization of the Methacrylate Monomer

Step-by-Step Methodology:

  • Preparation:

    • In a Schlenk tube, dissolve the synthesized methacrylate monomer (e.g., 5.0 g) and a radical initiator such as AIBN (azobisisobutyronitrile, e.g., 1 mol% relative to the monomer) in anhydrous toluene (20 mL).

  • Polymerization:

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the sealed tube in an oil bath preheated to 70°C and stir for 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature and dilute with THF.

    • Precipitate the polymer by pouring the solution into a large volume of cold methanol.

    • Collect the polymer by filtration and re-dissolve and re-precipitate twice more to ensure high purity.

    • Dry the final polymer product in a vacuum oven.

Predicted Material Properties

The following table summarizes the anticipated properties of polymers derived from this compound, based on data from analogous fluorinated polymer systems.

PropertyPredicted Value/CharacteristicRationale / Comparative Compound
Dielectric Constant (k) 2.2 - 2.8 (@ 1 MHz)Fluorinated polyimides and poly(arylene ether)s typically exhibit k values in this range, significantly lower than non-fluorinated analogues.[1][6]
Thermal Stability (Td5%) > 300 °CFluorinated poly(benzyl ether)s show stability up to ~290°C.[3][14] The difluoro-aromatic structure is expected to be highly stable.
Glass Transition Temp. (Tg) 60 - 150 °CDependent on polymer architecture. Linear poly(benzyl ether)s have lower Tg,[3] while methacrylate polymers will be higher.
Solubility Good in polar aprotic solventsThe ether linkages and methoxy group should enhance solubility, a known characteristic of many fluorinated polymers.[2]
Water Contact Angle > 100°Surfaces of fluorinated polymers are inherently hydrophobic due to low surface energy.[11][13]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Difluoro-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Difluoro-4-methoxybenzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles.

Overview of the Primary Synthetic Route

The most direct and widely employed method for synthesizing this compound (Product 2 ) is the chemoselective reduction of its corresponding aldehyde, 2,3-Difluoro-4-methoxybenzaldehyde (Precursor 1 ). This transformation is typically achieved using hydride-based reducing agents.

The choice of reducing agent is critical and influences the reaction conditions, workup procedure, and potential impurity profile. The two most common laboratory-scale reagents for this purpose are Sodium Borohydride (NaBH₄) and Lithium Aluminium Hydride (LiAlH₄).[1][2]

G cluster_main Primary Synthetic Pathway cluster_impurity Common Impurity Source Precursor_1 2,3-Difluoro-4-methoxybenzaldehyde Product_2 This compound Precursor_1->Product_2 Reduction (e.g., NaBH₄, LiAlH₄) Impurity_1 Unreacted Precursor 1 Product_2->Impurity_1 Incomplete Reaction

Caption: Primary synthesis route and major impurity source.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Question 1: My ¹H NMR spectrum shows a sharp singlet at ~9.9 ppm. What is this impurity and how do I remove it?

Answer:

This signal is characteristic of an aldehyde proton and almost certainly corresponds to unreacted 2,3-Difluoro-4-methoxybenzaldehyde starting material. Its presence indicates an incomplete reduction reaction.

  • Causality:

    • Insufficient Reducing Agent: The stoichiometry of the reaction requires 1 equivalent of the aldehyde to react with 0.25 equivalents of NaBH₄ or LiAlH₄ (as each hydride equivalent can reduce four aldehyde molecules).[3] However, practical applications often demand a slight to moderate excess (1.1 to 1.5 equivalents of hydride source) to ensure the reaction goes to completion, accounting for any reagent decomposition or reaction with trace water.

    • Low Reagent Activity: Hydride reagents, particularly LiAlH₄, are sensitive to moisture and can degrade if not stored under strictly anhydrous conditions.[4][5] Commercial NaBH₄ can also vary in purity.

    • Insufficient Reaction Time or Temperature: While reductions of aromatic aldehydes are typically fast (30 minutes to a few hours), highly dilute conditions or low temperatures (e.g., 0 °C) may require longer reaction times.

  • Troubleshooting Protocol:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting aldehyde. A co-spot of your starting material and the reaction mixture is essential. The product alcohol will have a lower Rf value than the aldehyde.

    • Add More Reducing Agent: If TLC shows significant starting material after the initially planned reaction time, cool the reaction mixture (e.g., in an ice bath) and carefully add another portion (0.1-0.2 equivalents) of the reducing agent.

    • Purification: If the reaction is already worked up, the aldehyde can be readily separated from the alcohol using silica gel column chromatography. The less polar aldehyde will elute before the more polar alcohol. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Question 2: After the aqueous workup of my LiAlH₄ reaction, my final product is a sticky, oily solid with a very low yield. What went wrong?

Answer:

This is a classic sign of improper workup, leading to the contamination of your product with aluminum salts. LiAlH₄ reductions produce aluminum alkoxide intermediates that must be carefully hydrolyzed and removed.[1]

  • Causality: The workup for a LiAlH₄ reaction involves quenching the excess hydride and then hydrolyzing the aluminum-alkoxide complex to precipitate filterable aluminum salts (LiOH and Al(OH)₃).[4] If this is not done correctly, an unfilterable, gelatinous aluminum hydroxide precipitate can form, which traps the product and makes extraction and isolation extremely difficult.

  • Recommended Workup Protocol (Fieser Method):

    • Cool the reaction vessel in an ice bath.

    • For a reaction using 'X' grams of LiAlH₄, add the following reagents sequentially and very slowly with vigorous stirring:

      • 'X' mL of water

      • 'X' mL of 15% (w/v) aqueous NaOH

      • '3X' mL of water

    • After the final addition, remove the ice bath and stir vigorously for 30-60 minutes. This procedure is designed to produce a granular, easily filterable precipitate of the aluminum salts.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Question 3: My product appears pure by ¹H NMR, but the HPLC analysis shows a small, secondary peak. What could this be?

Answer:

Assuming the absence of the starting aldehyde, this secondary peak could be an isomeric impurity or a byproduct from a side reaction.

  • Causality & Identification:

    • Isomeric Impurity: The synthesis of the starting material, 2,3-Difluoro-4-methoxybenzaldehyde, often begins with 1,2-difluorobenzene or 3,4-difluoroanisole.[6] If the regioselectivity of the subsequent methoxylation or formylation steps is not perfect, you could have a small amount of an isomeric aldehyde (e.g., 3,4-Difluoro-2-methoxybenzaldehyde). This would be reduced to the corresponding isomeric benzyl alcohol, which would have a very similar NMR spectrum but could be resolved by a good HPLC method. LC-MS analysis would confirm this, as the impurity would have the same mass as the desired product.

    • Dimer Byproduct (Ether Formation): Under certain conditions (e.g., acidic workup at elevated temperatures), benzyl alcohols can undergo self-condensation to form a dibenzyl ether. This impurity would have a distinct NMR spectrum (lacking a hydroxyl proton and showing characteristic benzylic ether signals around 4.5 ppm) and a higher mass.

  • Troubleshooting Protocol:

    • Analyze Starting Material: Check the purity of your 2,3-Difluoro-4-methoxybenzaldehyde starting material by HPLC to see if the isomeric impurity is present before the reduction.

    • Optimize Purification: High-resolution column chromatography or preparative HPLC can be used to separate the isomeric impurity if required. Recrystallization may also be effective if the product is a solid and the impurity level is low.

    • Ensure Neutral Workup: Avoid strongly acidic conditions during workup, especially if heating, to prevent ether formation.

G cluster_start cluster_analysis Analysis cluster_cause Likely Cause cluster_solution Solution start Problem Identified NMR_Check ¹H NMR: Peak at ~9.9 ppm? start->NMR_Check HPLC_Check HPLC: Extra Peak? start->HPLC_Check Workup_Issue Improper Workup (Salts) start->Workup_Issue Oily Product/ Low Yield NMR_Check->HPLC_Check No Aldehyde Unreacted Aldehyde NMR_Check->Aldehyde Yes Isomer Isomeric Impurity HPLC_Check->Isomer Yes ReRun Re-run Reaction (More Reagent/Time) Aldehyde->ReRun Purify Column Chromatography Aldehyde->Purify Isomer->Purify Check_SM Analyze Starting Material Isomer->Check_SM Fix_Workup Use Fieser Workup Method Workup_Issue->Fix_Workup

References

Technical Support Center: Optimizing Reaction Yield of 2,3-Difluoro-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Difluoro-4-methoxybenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will move beyond simple procedural steps to explore the chemical reasoning behind optimizing this reaction, ensuring you can troubleshoot effectively and achieve higher, more consistent yields.

The most prevalent and direct method for synthesizing this compound is through the reduction of its corresponding aldehyde, 2,3-Difluoro-4-methoxybenzaldehyde. Our guide will focus on optimizing this critical transformation.

Core Synthesis Pathway: Aldehyde Reduction

The fundamental transformation is the reduction of a carbonyl group to a primary alcohol. While seemingly straightforward, the specifics of the substrate and the choice of reagents are critical for maximizing yield and purity.

Synthesis_Pathway Aldehyde 2,3-Difluoro-4-methoxybenzaldehyde Alcohol This compound Aldehyde->Alcohol Reduction [H] Reagent Reducing Agent (e.g., NaBH4) Reagent->Aldehyde

Caption: Primary synthesis route via aldehyde reduction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis.

Part 1: Starting Materials and Reagents

Question: My reaction yield is consistently low, even though my procedure seems correct. Could my starting material be the issue?

Answer: Absolutely. The purity of your starting material, 2,3-Difluoro-4-methoxybenzaldehyde, is paramount.

  • Causality: Impurities in the aldehyde can lead to several problems. Aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid.[1] This carboxylic acid impurity will not be reduced by mild reducing agents like sodium borohydride (NaBH₄) but can complicate purification. Other organic impurities may react with the reducing agent, consuming it and leading to incomplete conversion of your desired aldehyde.

  • Troubleshooting Steps:

    • Verify Purity: Always check the purity of the starting aldehyde by ¹H NMR or GC-MS before starting the reaction. Look for the characteristic aldehyde proton peak around 10.4 ppm.[2]

    • Purification: If impurities are detected, consider purifying the aldehyde. Recrystallization from a suitable solvent system like ether/petroleum ether can be effective.[2]

    • Storage: Store the aldehyde under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to prevent degradation.

Question: Which reducing agent is better for this synthesis: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)?

Answer: The choice between NaBH₄ and LiAlH₄ is a classic case of balancing reactivity with safety and practicality. For this specific transformation, Sodium Borohydride (NaBH₄) is the recommended choice.

  • Expertise & Causality:

    • Reactivity: LiAlH₄ is a significantly more powerful reducing agent than NaBH₄.[3] While it will certainly reduce the aldehyde, its high reactivity makes it non-selective and hazardous. It reacts violently with protic solvents like water and alcohols, necessitating the use of anhydrous ethers (like THF or diethyl ether) and a carefully controlled work-up procedure.[3][4]

    • Selectivity & Safety: NaBH₄ is a milder, more selective reagent. It is stable in protic solvents like methanol and ethanol, which are excellent solvents for both the aldehyde and the resulting alcohol, making the reaction setup much simpler and safer.[3] It efficiently reduces aldehydes and ketones without affecting other potentially sensitive functional groups.

  • Data Summary:

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity ModerateVery High
Solvent Protic (Methanol, Ethanol)Aprotic/Anhydrous (THF, Diethyl Ether)
Safety Relatively safe, stable in airHighly reactive, pyrophoric, reacts violently with water
Work-up Simple acid or water quenchRequires careful, multi-step quench (e.g., Fieser method)
Recommendation Highly Recommended Not recommended unless other functional groups require it
Part 2: Reaction Conditions

Question: My reaction is very slow or stalls before completion. What parameters should I adjust?

Answer: This typically points to issues with temperature, stoichiometry, or reagent quality.

  • Causality & Troubleshooting:

    • Reagent Quality: NaBH₄ can degrade over time, especially if not stored in a dry environment. Use a freshly opened bottle or a properly stored reagent.

    • Stoichiometry: While the stoichiometry is 4:1 (aldehyde:NaBH₄) as the borohydride ion provides four hydride equivalents, it is common practice to use a slight excess of NaBH₄ (e.g., 1.5 to 2.0 molar equivalents relative to the aldehyde) to ensure the reaction goes to completion.

    • Temperature: The reduction of aldehydes with NaBH₄ is typically exothermic. The reaction is best initiated at a low temperature (0 °C) to control the initial rate.[5] After the initial addition of the borohydride, the reaction can be allowed to warm to room temperature and stirred until completion. If the reaction is slow, gentle warming (e.g., to 40 °C) can be attempted, but monitor for potential side reactions.

    • Solvent Choice: Methanol or ethanol are ideal solvents. Ensure your starting aldehyde is fully dissolved before adding the reducing agent.

Troubleshooting_Workflow start Low or Incomplete Conversion q1 Is the NaBH4 fresh? start->q1 s1_yes Check Stoichiometry q1->s1_yes Yes s1_no Use fresh NaBH4 q1->s1_no No q2 Using 1.5-2.0 eq? s1_yes->q2 s2_yes Check Temperature Protocol q2->s2_yes Yes s2_no Increase NaBH4 to 1.5 eq q2->s2_no No q3 Started at 0°C, then RT? s2_yes->q3 s3_yes Consider gentle warming (40°C) or longer reaction time q3->s3_yes Yes s3_no Follow correct temp. protocol q3->s3_no No

Caption: Decision workflow for troubleshooting low conversion.

Part 3: Work-up and Purification

Question: TLC analysis shows 100% conversion to a single new spot, but my final isolated yield is very low. Where am I losing my product?

Answer: This is a classic work-up and purification problem. The issue is not the reaction itself, but how you are isolating the product. This compound, like many benzyl alcohols, has some water solubility.

  • Causality & Troubleshooting:

    • Quenching: The reaction is typically quenched by the slow addition of dilute acid (e.g., 1M HCl) to neutralize excess borohydride and hydrolyze the borate-ester intermediate. This must be done carefully in an ice bath, as the process generates hydrogen gas.

    • Extraction: This is the most likely step for product loss.

      • Solvent Choice: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.

      • Increase Number of Extractions: Instead of two large extractions, perform multiple smaller extractions (e.g., 4-5 times). This is more efficient at recovering compounds with partial water solubility.

      • Brine Wash: After extraction, wash the combined organic layers with a saturated sodium chloride solution (brine). This helps to remove dissolved water from the organic phase and can "salt out" your product, pushing more of it from the aqueous phase into the organic layer.

    • Purification:

      • Evaporation: Be cautious when removing the solvent under reduced pressure. The product is a relatively low-melting solid or oil and can be volatile under high vacuum, especially with heating.

      • Column Chromatography: If chromatography is necessary, use a well-chosen solvent system (e.g., hexane/ethyl acetate) to ensure good separation without excessive band broadening, which can lead to loss of material.

Optimized Experimental Protocol

This protocol is designed as a self-validating system for the reliable synthesis of this compound.

Materials:

  • 2,3-Difluoro-4-methoxybenzaldehyde (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (anhydrous)

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-Difluoro-4-methoxybenzaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add Sodium Borohydride (1.5 eq) portion-wise over 15-20 minutes. Maintain the internal temperature below 10 °C. Note: Gas evolution (H₂) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (disappearance of starting aldehyde), cool the flask back down in an ice bath. Slowly and carefully add 1M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases and the pH is slightly acidic.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of residue).

  • Washing: Combine the organic layers and wash sequentially with water (1x) and then brine (1x).

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and wash the drying agent with a small amount of fresh ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

Technical Support Center: Synthesis of 2,3-Difluoro-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,3-Difluoro-4-methoxybenzyl alcohol. This resource is designed for researchers, chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis and prevent the formation of critical side products.

Overview of the Primary Synthetic Route

The most common and efficient laboratory-scale synthesis of this compound involves the chemical reduction of its corresponding aldehyde, 2,3-Difluoro-4-methoxybenzaldehyde. This transformation is typically achieved using a mild and selective metal hydride reducing agent, such as sodium borohydride (NaBH₄).[1][2][3] The reaction is valued for its high chemoselectivity, as NaBH₄ readily reduces aldehydes and ketones without affecting other potentially sensitive functional groups.[2]

The overall transformation is a two-step process:

  • Nucleophilic Attack: A hydride ion (H⁻) from the borohydride complex attacks the electrophilic carbonyl carbon of the aldehyde.[4][5]

  • Protonation/Workup: The resulting alkoxide intermediate is protonated during an aqueous or mildly acidic workup to yield the final primary alcohol.[2][4]

While straightforward in principle, success hinges on careful control of reaction parameters to prevent side reactions and ensure a high yield of pure product.

Visualizing the General Workflow

Below is a generalized workflow for the synthesis, from starting materials to the purified product.

G cluster_0 Reaction Setup cluster_1 Reduction Reaction cluster_2 Workup & Isolation cluster_3 Purification A Dissolve 2,3-Difluoro-4- methoxybenzaldehyde in appropriate solvent (e.g., Methanol) B Cool solution in an ice bath (0-5 °C) A->B C Portion-wise addition of Sodium Borohydride (NaBH4) B->C Maintain temperature D Stir at 0-5 °C for 1-2 hours, then allow to warm to room temperature C->D E Monitor reaction progress (e.g., via TLC or LC-MS) D->E F Quench reaction with acidic water (e.g., 1M HCl) E->F Once complete G Extract product with an organic solvent (e.g., Ethyl Acetate) F->G H Wash organic layer, dry over Na2SO4, and concentrate G->H I Purify crude product via flash column chromatography H->I J Characterize pure product (NMR, MS, etc.) I->J

Caption: General experimental workflow for the reduction synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction is incomplete. TLC analysis shows a significant amount of the starting aldehyde even after several hours. What went wrong?

Answer: This is a common issue that can be traced to several factors related to reagent activity and reaction conditions.

  • Probable Cause A: Degraded Sodium Borohydride. NaBH₄ is sensitive to moisture and can degrade over time, losing its reducing power. If the reagent is old or has been improperly stored, it may not be effective.

    • Solution: Use a freshly opened bottle of NaBH₄ or a reagent that has been stored in a desiccator. To test a small sample, add it to a dilute acid solution; vigorous bubbling (hydrogen gas evolution) indicates activity.

  • Probable Cause B: Insufficient Stoichiometry. Theoretically, one mole of NaBH₄ can reduce four moles of aldehyde. However, due to reactions with protic solvents (like methanol) and potential degradation, a molar excess is required.

    • Solution: Increase the molar equivalents of NaBH₄. A common starting point is 1.5 to 2.0 equivalents relative to the aldehyde. A slight excess ensures the reaction goes to completion in a reasonable timeframe.

  • Probable Cause C: Reaction Temperature is Too Low. While the initial addition is done at 0-5 °C to control the exothermic reaction, maintaining this low temperature for the entire duration can significantly slow down the reaction rate.

    • Solution: After the controlled addition of NaBH₄ is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor via TLC until the starting material spot has disappeared.

Question 2: I obtained a low yield of my benzyl alcohol, and I've isolated a second compound identified as 2,3-Difluoro-4-methoxybenzoic acid. How did this happen?

Answer: The formation of the corresponding carboxylic acid alongside the desired alcohol points towards a competing side reaction known as the Cannizzaro reaction .

  • Mechanism: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde. One molecule is oxidized to a carboxylic acid, and the other is reduced to an alcohol.

    • The hydride source for the reduction part of this side reaction is another aldehyde molecule, not the borohydride.

    • This reaction is favored by strong basic conditions. The methoxide ions (CH₃O⁻) formed from the reaction of NaBH₄ with the methanol solvent can create a sufficiently basic environment to initiate this pathway if the primary reduction is slow.

  • Solution:

    • Ensure Rapid Reduction: The primary reduction by NaBH₄ is much faster than the Cannizzaro reaction. Ensure your NaBH₄ is active and added correctly to consume the aldehyde quickly.

    • Control Temperature: Add the NaBH₄ slowly at 0-5 °C. Dumping it in all at once can create localized "hot spots" and basic conditions that may promote side reactions.

    • Avoid Strong Bases: Do not add any external base to the reaction mixture.

Visualizing Main vs. Side Reaction

G cluster_0 Desired Pathway: Hydride Reduction cluster_1 Side Reaction: Cannizzaro Aldehyde1 2,3-Difluoro-4-methoxy- benzaldehyde Product1 2,3-Difluoro-4-methoxy- benzyl alcohol Aldehyde1->Product1 Fast & Efficient Reagent1 1) NaBH4 2) H3O+ workup Reagent1->Aldehyde1 Aldehyde2 2,3-Difluoro-4-methoxy- benzaldehyde (2 eq.) Product2 Carboxylic Acid + Benzyl Alcohol Aldehyde2->Product2 Slow & Competing Reagent2 Base (e.g., CH3O-) Slow / Suboptimal Conditions Reagent2->Aldehyde2

Caption: Competing reaction pathways for the aldehyde starting material.

Question 3: My workup procedure is difficult, forming a gel-like precipitate or a persistent emulsion. How can I improve the isolation of my product?

Answer: This issue is almost always related to the quenching and hydrolysis of borate ester intermediates formed during the reaction.

  • Probable Cause: Incomplete Hydrolysis of Borate Esters. Each mole of NaBH₄ can produce complex borate salts and esters with the solvent and the product alcohol. When quenching, if the pH is not sufficiently acidic or if mixing is inadequate, these can precipitate as gelatinous solids, trapping the product and making phase separation impossible.

  • Solutions:

    • Controlled Quenching: Cool the reaction mixture in an ice bath before quenching. Add 1M HCl slowly with vigorous stirring. The initial quenching can be very exothermic and generate hydrogen gas.

    • Ensure Acidity: After the initial effervescence ceases, check the pH of the aqueous layer with pH paper. It should be distinctly acidic (pH 1-2) to ensure all borate species are fully hydrolyzed. Add more acid if necessary.

    • Break Emulsions: If an emulsion persists after extraction, add a small amount of brine (saturated NaCl solution) and swirl gently. This increases the ionic strength of the aqueous phase, often forcing better separation. If solids are the issue, you may need to add more organic solvent and water and filter the entire biphasic mixture through a pad of Celite® before separating the layers.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reduction? Methanol or ethanol are the most common and effective solvents. They are inexpensive, dissolve both the aldehyde and NaBH₄, and are protic, which can facilitate the reaction. While NaBH₄ does react slowly with these protic solvents, this is a manageable issue when a slight excess of the reducing agent is used. Aprotic solvents like THF can be used but may result in slower reaction rates.

Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of NaBH₄? While LiAlH₄ is a more powerful reducing agent, it is not recommended for this specific transformation. LiAlH₄ is far less selective and reacts violently with protic solvents like methanol and water.[2] Its use would require anhydrous aprotic solvents (like THF or diethyl ether) and a much more stringent and hazardous workup procedure. For the simple reduction of an aldehyde, NaBH₄ is safer, more convenient, and sufficiently reactive.[3]

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Mild & SelectiveVery Strong & Unselective
Reduces Aldehydes, KetonesAldehydes, Ketones, Esters, Amides, Acids
Solvent Protic (Methanol, Ethanol)Aprotic (THF, Et₂O)
Workup Simple aqueous acid quenchHazardous, multi-step quench (Fieser method)
Safety Stable in air, moderate H₂O reactivityPyrophoric, reacts violently with H₂O
Recommendation Highly Recommended Not Recommended / Unnecessary

Q3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the simplest method. Use a mobile phase like 30% Ethyl Acetate in Hexane. The aldehyde starting material is less polar and will have a higher Rf value than the product alcohol, which is more polar due to its hydroxyl group. The reaction is complete when the spot corresponding to the aldehyde has completely disappeared. For more quantitative analysis, LC-MS can be used.

Detailed Experimental Protocol

This protocol is a validated starting point for the synthesis.

Materials:

  • 2,3-Difluoro-4-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-Difluoro-4-methoxybenzaldehyde (1.0 eq.) in methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reduction: Slowly add sodium borohydride (1.5 eq.) in small portions over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitoring: Check for the disappearance of the starting material by TLC (e.g., 30% EtOAc/Hexane).

  • Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl dropwise until gas evolution ceases and the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes of the initial methanol).

  • Washing: Combine the organic extracts and wash sequentially with water (1x) and then brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

References

troubleshooting guide for 2,3-Difluoro-4-methoxybenzyl alcohol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,3-Difluoro-4-methoxybenzyl alcohol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common synthetic transformations involving this versatile fluorinated building block. The unique electronic properties conferred by the ortho- and meta-fluorine atoms, combined with the para-methoxy group, present specific challenges and opportunities in synthesis. This document provides in-depth, field-tested troubleshooting advice in a direct question-and-answer format to ensure your experiments are successful.

General Handling and Stability

Question: What are the key stability concerns and handling recommendations for this compound?

Answer: While generally stable, this compound requires careful handling to prevent degradation.

  • Oxidation: Like many benzyl alcohols, it is susceptible to slow oxidation to the corresponding benzaldehyde, especially if exposed to air and light over extended periods. Store the reagent under an inert atmosphere (Nitrogen or Argon) in a cool, dark place.

  • Acid Sensitivity: Strong acidic conditions can lead to side reactions. The benzylic alcohol can be protonated, forming a stabilized carbocation that may lead to polymerization or other undesired products. The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃).

  • Recommended Storage: For long-term storage, sealing the container with parafilm and storing it at 2-8°C is recommended.

Troubleshooting Guide 1: Oxidation Reactions

The oxidation of this compound to its corresponding aldehyde is a fundamental transformation. However, achieving high selectivity and yield can be challenging.

Question: My oxidation reaction is incomplete, and I'm recovering significant amounts of starting material. What are the likely causes?

Answer: Incomplete conversion is a common issue stemming from several factors:

  • Insufficient Oxidant: Ensure you are using a sufficient stoichiometric excess of the oxidant. Solid oxidants like manganese dioxide (MnO₂) can have variable activity based on their preparation method and age; using a freshly activated batch is often crucial.

  • Catalyst Deactivation: In catalytic processes (e.g., using TEMPO), trace impurities can poison the catalyst. Ensure your starting material and solvent are pure.

  • Low Reaction Temperature: While higher temperatures can risk over-oxidation, some oxidations require sufficient thermal energy to proceed at a reasonable rate. If the reaction is sluggish, a modest increase in temperature (e.g., from room temperature to 40°C) while carefully monitoring by TLC or LC-MS is advisable.

Question: I'm observing the formation of 2,3-Difluoro-4-methoxybenzoic acid. How can I prevent this over-oxidation?

Answer: Over-oxidation occurs when the intermediate aldehyde is further oxidized to a carboxylic acid. To prevent this, consider the following:

  • Choice of Oxidant: Employ milder, more selective oxidants that are known to stop at the aldehyde stage. Strong oxidants like KMnO₄ or Jones reagent will almost certainly lead to the carboxylic acid.

  • Reaction Monitoring: Do not let the reaction run for an extended period after the starting material has been consumed. Monitor the reaction closely by TLC. Once the benzyl alcohol spot has disappeared, work up the reaction promptly.

  • Temperature Control: Running the reaction at lower temperatures can often temper the reactivity of the oxidant and improve selectivity for the aldehyde.

Table 1: Comparison of Common Oxidants for Benzyl Alcohol Oxidation
Oxidant/SystemTypical ConditionsSelectivity for AldehydeKey Considerations
**Manganese Dioxide (MnO₂) **CH₂Cl₂ or CHCl₃, refluxExcellentRequires a large excess (5-20 eq.); activity varies by source.
Pyridinium Chlorochromate (PCC) CH₂Cl₂, room tempVery GoodStoichiometric, chromium waste is toxic.
Dess-Martin Periodinane (DMP) CH₂Cl₂, room tempExcellentMild, but can be expensive and is shock-sensitive.
Cu(I)/TEMPO/O₂ Acetonitrile, O₂ atmosphereExcellentCatalytic, "green" method, but can be sensitive to impurities.[1]
Experimental Protocol: Selective Oxidation using Activated MnO₂
  • To a solution of this compound (1.0 eq.) in dichloromethane (DCM, ~0.1 M), add freshly activated manganese dioxide (10 eq.).

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The starting material is more polar than the product aldehyde.

  • Upon completion (typically 4-12 hours), filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.

  • Wash the Celite® pad thoroughly with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 2,3-Difluoro-4-methoxybenzaldehyde, which can be purified by column chromatography or recrystallization.

Diagram: Oxidation Workflow

G start Start: 2,3-Difluoro-4- methoxybenzyl alcohol reagent Select Oxidant start->reagent pcc PCC / DMP reagent->pcc Good Control, Toxic Waste mno2 Activated MnO₂ reagent->mno2 Heterogeneous, Requires Excess tempo Catalytic TEMPO/O₂ reagent->tempo Catalytic, Green Option side_product Side Product: Carboxylic Acid reagent->side_product If too strong (e.g., KMnO₄) or over-run product Product: 2,3-Difluoro-4- methoxybenzaldehyde pcc->product mno2->product tempo->product

Caption: Decision workflow for oxidizing the benzyl alcohol.

Troubleshooting Guide 2: Etherification Reactions

The Williamson ether synthesis is a classic and powerful method for forming ethers from alcohols.[2] However, the Sₙ2 mechanism it follows is sensitive to steric and electronic factors.[3][4]

Question: I'm attempting a Williamson ether synthesis with this compound, but the yield is very low. What's going wrong?

Answer: Low yields in this reaction can often be traced back to the Sₙ2 mechanism's stringent requirements.[4]

  • Inefficient Deprotonation: The first step is the formation of the alkoxide. If the base is too weak (e.g., K₂CO₃), the equilibrium may not favor the alkoxide. Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete and irreversible deprotonation.

  • Poor Electrophile: The Sₙ2 reaction works best with unhindered primary alkyl halides (or tosylates).[2][3] Using secondary or tertiary halides will strongly favor a competing E2 elimination side reaction, leading to an alkene byproduct.[5]

  • Solvent Choice: The reaction requires a polar aprotic solvent like DMF or THF to solvate the cation of the base without interfering with the nucleophilic alkoxide.[3][5] Using protic solvents (like ethanol) can solvate the alkoxide, reducing its nucleophilicity.

  • Electronic Effects: The electron-withdrawing nature of the two fluorine atoms can slightly increase the acidity of the alcohol (aiding deprotonation) but may also have minor electronic effects on the benzylic position.

Question: My primary product is an alkene, not my desired ether. How can I suppress the E2 elimination side reaction?

Answer: The competition between Sₙ2 (substitution) and E2 (elimination) is classic. To favor substitution:

  • Use a Primary Electrophile: This is the most critical factor. Ensure your alkylating agent is a methyl or primary halide/tosylate.

  • Avoid Bulky Bases: While a strong base is needed, a sterically hindered one (like potassium tert-butoxide) can preferentially act as a base for elimination rather than allowing the resulting alkoxide to act as a nucleophile. NaH is an excellent choice as the hydride is small and the resulting H₂ gas leaves the reaction.[3]

  • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., 0°C to room temperature) can favor the Sₙ2 pathway.[2]

Table 2: Reagents for Williamson Ether Synthesis
ComponentRecommendedRationaleTo Avoid
Base NaH, KHStrong, non-nucleophilic, irreversible deprotonation.[3]K₂CO₃ (can be too weak), KOtBu (bulky, promotes E2).
Solvent Anhydrous THF, DMFPolar aprotic, effectively solvates counter-ion.[5]Alcohols (protic, reduces nucleophilicity).
Electrophile R-I, R-Br, R-OTs (R=Me or 1°)Good leaving groups, sterically unhindered for Sₙ2.[3]Secondary or Tertiary Halides (promotes E2 elimination).
Experimental Protocol: Williamson Ether Synthesis with Benzyl Bromide
  • In a flame-dried, three-neck flask under an argon atmosphere, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. (Caution: H₂ gas evolution).

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete alkoxide formation.

  • Cool the reaction back to 0°C and add the primary alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise.

  • Allow the reaction to stir at room temperature and monitor by TLC until the starting alcohol is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by silica gel chromatography.

Diagram: Sₙ2 vs. E2 Pathway

G cluster_0 Reaction Choice alkoxide Formed Alkoxide (Strong Nucleophile/Base) alkyl_halide Alkyl Halide sn2 Sₙ2 Pathway (Desired) alkyl_halide->sn2 Primary Halide Low Temperature e2 E2 Pathway (Side Reaction) alkyl_halide->e2 Secondary/Tertiary Halide High Temperature

References

Technical Support Center: Scaling Up the Synthesis of 2,3-Difluoro-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals who are scaling up the synthesis of 2,3-Difluoro-4-methoxybenzyl alcohol. As a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds, its efficient and safe production at scale is of paramount importance. This document provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) to address the specific challenges that may arise during the scale-up process.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex molecules. The presence of the difluoro-methoxy substitution pattern on the aromatic ring presents unique challenges in its synthesis, particularly when transitioning from laboratory-scale to pilot-plant or industrial production. This guide will focus on the common synthetic route involving the reduction of 2,3-Difluoro-4-methoxybenzaldehyde and will address potential issues related to reaction efficiency, impurity profiles, and safety.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and scalable method is the reduction of 2,3-Difluoro-4-methoxybenzaldehyde. This is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄), due to its selectivity, cost-effectiveness, and relatively straightforward handling on a larger scale compared to more reactive hydrides like lithium aluminum hydride (LAH).

Q2: What are the primary safety concerns when handling sodium borohydride on a large scale?

A2: Sodium borohydride is a water-reactive and flammable solid.[1][2][3] Key safety considerations for large-scale use include:

  • Moisture Sensitivity: It reacts with water and protic solvents to release flammable hydrogen gas. All equipment must be thoroughly dried, and anhydrous solvents should be used.[2][3][4]

  • Dust Explosion Hazard: Fine powders of NaBH₄ can form explosive mixtures with air.[2] Proper ventilation and dust control measures are essential.

  • Incompatible Materials: Avoid contact with acids, oxidizing agents, and certain metal salts, as these can lead to violent reactions.[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a fire-resistant lab coat, safety goggles, and nitrile or neoprene gloves.[2][5]

Q3: Are there any specific challenges associated with the purification of fluorinated aromatic alcohols?

A3: Yes, fluorinated compounds can present unique purification challenges. Due to the high electronegativity of fluorine, these molecules can exhibit different polarity and solubility profiles compared to their non-fluorinated analogs. This can sometimes lead to difficulties in chromatographic separation from closely related impurities.[6] Additionally, residual fluorine-containing reagents or byproducts may require specific workup procedures for their removal.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the scale-up synthesis of this compound.

Problem 1: Incomplete Reduction of the Aldehyde

Symptom: Analysis of the crude reaction mixture (e.g., by TLC, GC, or NMR) shows a significant amount of unreacted 2,3-Difluoro-4-methoxybenzaldehyde.

Potential CauseProposed SolutionRationale
Insufficient Reducing Agent Increase the molar equivalents of NaBH₄ (e.g., from 1.1 eq to 1.5 eq).On a larger scale, minor impurities or atmospheric moisture can consume some of the reducing agent.
Low Reaction Temperature Ensure the reaction temperature is maintained within the optimal range (typically 0-25 °C).While the reaction is exothermic, very low temperatures can significantly slow down the reaction rate.
Poor Reagent Quality Use freshly opened or properly stored NaBH₄.Sodium borohydride can degrade upon exposure to moisture, leading to reduced activity.
Solvent Issues Ensure the use of anhydrous solvents (e.g., methanol, ethanol, or THF).Protic solvents can react with NaBH₄, reducing its effective concentration.
Problem 2: Formation of Impurities

Symptom: The final product is contaminated with byproducts, leading to low purity and difficult purification.

Potential CauseProposed SolutionRationale
Over-reduction This is less common with NaBH₄ but can occur with more potent reducing agents.Ensure precise control of stoichiometry and reaction time.
Side Reactions of the Aldehyde Maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction.The aldehyde can be susceptible to oxidation or other side reactions, especially at elevated temperatures.
Dehalogenation Use a weaker base if applicable and maintain anhydrous conditions.While more common in cross-coupling reactions, dehalogenation of fluorinated aromatics can sometimes occur under harsh reductive conditions.[7]
Impure Starting Material Ensure the purity of the starting 2,3-Difluoro-4-methoxybenzaldehyde.Impurities in the starting material will likely be carried through the reaction and complicate purification.
Problem 3: Difficult Work-up and Product Isolation

Symptom: Emulsion formation during aqueous work-up or low recovery of the final product.

Potential CauseProposed SolutionRationale
Emulsion Formation Add a saturated brine solution during the work-up.The increased ionic strength of the aqueous phase can help to break emulsions.
Product Solubility Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).The choice of extraction solvent is critical for efficient product recovery.
Hydrolysis of Borate Esters Ensure the reaction is properly quenched, and the pH is adjusted to be slightly acidic before extraction.The intermediate borate esters need to be hydrolyzed to release the alcohol product.

Experimental Protocols

Detailed Protocol for the Reduction of 2,3-Difluoro-4-methoxybenzaldehyde

Materials:

  • 2,3-Difluoro-4-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a reaction vessel equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet.

  • Charge the vessel with 2,3-Difluoro-4-methoxybenzaldehyde and anhydrous methanol.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride in portions, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture back to 0-5 °C and slowly quench by adding deionized water.

  • Adjust the pH to ~6-7 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, for larger scales, distillation under reduced pressure may be a viable option.

Visualizations

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dry Reaction Vessel prep2 Charge Aldehyde & Anhydrous MeOH prep1->prep2 react1 Cool to 0-5 °C prep2->react1 react2 Slowly Add NaBH4 react1->react2 react3 Stir at Room Temp (1-2h) react2->react3 react4 Monitor by TLC/GC react3->react4 workup1 Quench with Water react4->workup1 workup2 Adjust pH with HCl workup1->workup2 workup3 Extract with Ethyl Acetate workup2->workup3 workup4 Wash with Brine workup3->workup4 workup5 Dry & Concentrate workup4->workup5 purify1 Flash Chromatography or Distillation workup5->purify1

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G cluster_incomplete Incomplete Reaction? cluster_impurity Impurity Formation? cluster_isolation Isolation Issues? start Problem Detected q1 Yes start->q1 Incomplete Reaction q2 Yes start->q2 Impurity Formation q3 Yes start->q3 Isolation Issues a1 Check NaBH4 equivalents Check reaction temperature Verify reagent quality q1->a1 a2 Check for over-reduction Ensure inert atmosphere Verify starting material purity q2->a2 a3 Use brine for emulsions Optimize extraction solvent Ensure proper quenching q3->a3

Caption: Troubleshooting logic for synthesis scale-up.

References

Technical Support Center: Synthesis of 2,3-Difluoro-4-methoxybenzyl Alcohol and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Difluoro-4-methoxybenzyl alcohol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of working with this fluorinated building block. The presence of ortho- and meta- fluorine atoms relative to the hydroxymethyl group, combined with a para-methoxy group, introduces unique electronic and steric challenges. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Experimental Challenges

This section addresses specific issues you may encounter during your synthetic work. The Q&A format is designed to help you quickly identify your problem and implement a robust solution.

Q1: My reduction of 2,3-Difluoro-4-methoxybenzoic acid to the benzyl alcohol is inefficient, resulting in low yields and recovery of starting material. What's going wrong?

This is a common bottleneck. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the carboxyl group. The choice of reducing agent and reaction conditions is critical.

Root Cause Analysis:

  • Insufficiently Powerful Reducing Agent: While sodium borohydride (NaBH₄) is excellent for reducing aldehydes and ketones, it is generally ineffective for reducing carboxylic acids directly.

  • Incomplete Reaction: Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) or borane complexes (BH₃•THF, BH₃•DMS) are required. However, reaction times may be longer than for non-fluorinated analogs, or the reagent may be consumed by acidic protons before reduction is complete.

  • Hydrolysis of Reducing Agent: LiAlH₄ and boranes react violently with water. Trace amounts of moisture in your solvent or on your glassware will quench the reagent, drastically reducing its effective concentration and leading to incomplete reactions.

Solutions & Protocols:

  • Reagent Selection:

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent. It will readily reduce the carboxylic acid. However, it is highly reactive and requires strictly anhydrous conditions.

    • Borane-Tetrahydrofuran Complex (BH₃•THF): This is an excellent alternative. It is generally considered milder than LiAlH₄ and shows high selectivity for carboxylic acids over many other functional groups (though it does not reduce nitro groups in nitroarenes, which is a consideration for more complex derivatives).[1]

  • Optimized Protocol for Borane Reduction:

    • Step 1: Preparation: Thoroughly flame-dry your flask under vacuum or high-purity nitrogen/argon. Use anhydrous THF, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

    • Step 2: Reaction Setup: Dissolve the 2,3-difluoro-4-methoxybenzoic acid in anhydrous THF in your dried flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

    • Step 3: Reagent Addition: Slowly add the BH₃•THF solution (typically ~1.0 M in THF) dropwise via syringe. A common molar ratio is 1.5 to 2.0 equivalents of BH₃ per equivalent of carboxylic acid.

    • Step 4: Reaction & Monitoring: After addition, allow the reaction to warm to room temperature and stir for several hours (4-12 h). Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the disappearance of the starting acid.

    • Step 5: Quenching & Workup: After completion, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases. Follow this with an aqueous workup (e.g., 1M HCl). Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Troubleshooting Workflow: Carboxylic Acid Reduction

G start Low Yield in Reduction of 2,3-Difluoro-4-methoxybenzoic Acid q1 Is starting material recovered? start->q1 a1_yes Incomplete Reaction q1->a1_yes  Yes a1_no Decomposition or Side Reactions q1->a1_no  No check_reagent Check Reducing Agent: - Using LiAlH₄ or BH₃•THF? - Is it fresh/active? a1_yes->check_reagent purify Purify via Column Chromatography (Hexanes/EtOAc) a1_no->purify check_conditions Verify Anhydrous Conditions: - Flame-dried glassware? - Anhydrous solvent? check_reagent->check_conditions check_stoich Increase Reagent Stoichiometry (e.g., 2.0 eq. BH₃•THF) and extend reaction time. check_conditions->check_stoich check_stoich->purify

Caption: Decision tree for troubleshooting low yields in the reduction of the benzoic acid starting material.

Reducing AgentProsConsKey Considerations
LiAlH₄ Very powerful and fastHighly reactive, pyrophoric, reacts with many functional groupsRequires extremely dry conditions and careful handling.
BH₃•THF Highly selective for carboxylic acids, safer than LiAlH₄Slower reaction times, can have an odorEnsure solvent is free of peroxides.
Q2: My Grignard reaction with 2,3-Difluoro-4-methoxybenzaldehyde is failing. I'm getting aldehyde reduction instead of nucleophilic addition. Why?

This is a classic issue where the Grignard reagent acts as a base or a reducing agent rather than a nucleophile.[2]

Root Cause Analysis:

  • Steric Hindrance: The ortho-fluorine atom can provide some steric hindrance around the carbonyl carbon, slightly impeding the approach of the bulky Grignard reagent.

  • Hydride Transfer (Reduction): If the Grignard reagent has a hydrogen atom on its β-carbon (e.g., ethylmagnesium bromide), it can reduce the aldehyde via a six-membered cyclic transition state. This process competes with the desired nucleophilic addition.[2] The product of this side reaction is the starting this compound.

  • Enolization: Grignard reagents are strong bases.[2] If there were acidic α-protons on the aldehyde (not applicable here, but relevant for ketone derivatives), deprotonation would occur, quenching the reagent and preventing addition.

Solutions & Protocols:

  • Optimize Grignard Conditions:

    • Low Temperature: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C). This favors the kinetically controlled nucleophilic addition over the thermodynamically driven reduction pathway.

    • Slow Addition: Add the aldehyde solution slowly to the Grignard reagent (inverse addition) to maintain a high concentration of the Grignard, or vice versa, depending on what works best empirically. Slow addition of the Grignard to the aldehyde is more common.

    • Fresh Reagent: Use freshly prepared or recently titrated Grignard reagent. Older reagents may contain magnesium hydride species that are potent reducing agents.

  • Use a Transmetalation Strategy (Barbier-type reaction or CeCl₃):

    • Cervera's Reagent: The addition of anhydrous cerium(III) chloride (CeCl₃) to the Grignard reagent before adding the aldehyde can dramatically improve yields. The organocerium species formed is highly nucleophilic but much less basic than the Grignard reagent, almost completely suppressing the reduction side reaction.

Diagram: Competing Grignard Pathways

G cluster_0 Desired Pathway: Nucleophilic Addition cluster_1 Side Reaction: Reduction Start_A Aldehyde + R-MgX Intermediate_A Alkoxide Intermediate Start_A->Intermediate_A Attack at Carbonyl C Product_A Secondary or Tertiary Alcohol Intermediate_A->Product_A H₃O⁺ Workup Start_B Aldehyde + (β-H)-R-MgX Intermediate_B Cyclic Transition State Start_B->Intermediate_B Hydride Transfer Product_B Primary Alcohol (from Aldehyde) Intermediate_B->Product_B H₃O⁺ Workup

Caption: Competing reaction pathways for a Grignard reagent with an aldehyde.

Q3: I need to protect the benzyl alcohol for subsequent steps. Which protecting group is best and won't be cleaved under common reaction conditions?

The choice of protecting group must be "orthogonal" – meaning it can be removed under conditions that won't affect other functional groups in your molecule, including the fluoro and methoxy substituents.

Analysis of Common Protecting Groups:

  • Silyl Ethers (e.g., TBDMS, TIPS): These are an excellent first choice. They are robust to a wide range of non-acidic and non-fluoride conditions (e.g., oxidation, many organometallic reactions, basic hydrolysis). They are reliably cleaved with fluoride sources like TBAF.[3][4]

  • Benzyl Ethers (Bn): Protecting a benzyl alcohol with another benzyl group can be confusing and lead to non-selective deprotection. While stable to acid and base, they are typically removed by catalytic hydrogenolysis (H₂, Pd/C), which could potentially affect other parts of your molecule.[5][6]

  • p-Methoxybenzyl (PMB) Ether: This group is similar to a benzyl ether but can be selectively removed under oxidative conditions (using DDQ or CAN) that would not affect a standard benzyl ether or the methoxy group on your core structure.[6]

  • Esters (e.g., Acetate, Pivaloate): These are stable to acidic and some reductive conditions but are easily cleaved by base-mediated hydrolysis (saponification).[4]

Protecting GroupIntroductionStabilityDeprotectionOrthogonality Notes
TBDMS TBDMS-Cl, ImidazoleBase, mild acid, oxidation, reductionTBAF, HF•Py, aq. acidExcellent choice. Fluoride deprotection is highly selective.[3]
PMB PMB-Cl, NaHAcid, Base, H₂/Pd/CDDQ, CAN (Oxidative)Good orthogonality. Stable to conditions that cleave silyl or Bn ethers.[6]
Acetate (Ac) Ac₂O, PyridineAcid, H₂/Pd/CK₂CO₃/MeOH, LiOHSensitive to bases and nucleophiles.

Recommendation: For general purposes, a tert-Butyldimethylsilyl (TBDMS) ether is the most reliable and orthogonal protecting group for this system.

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes to this compound? There are two main convergent strategies:

  • Reduction of a C=O bond: Starting from 2,3-Difluoro-4-methoxybenzoic acid and reducing it to the alcohol.[1]

  • Formation of a C-C bond: Starting from a protected 2,3-difluoro-4-methoxy-bromobenzene, performing metal-halogen exchange to form an organolithium or Grignard reagent, and then reacting it with formaldehyde.

Q: How do the fluorine atoms impact the reactivity of the molecule? The two electron-withdrawing fluorine atoms have several effects:

  • They make the aromatic ring electron-deficient, which deactivates it towards electrophilic aromatic substitution.

  • They increase the acidity of the phenolic proton if the methoxy group were a hydroxyl group.

  • They can influence the conformation and steric environment of adjacent functional groups.

  • The presence of fluorine can enhance the resolution in NMR spectra, which can be advantageous for characterization.[7]

Q: Are there any special safety considerations when working with these compounds? Yes. While specific toxicity data for this exact molecule may be limited, fluorinated organic compounds should always be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For related compounds like 2,3-difluoro-4-methoxybenzoic acid, hazards include skin and eye irritation.[8] Always consult the Safety Data Sheet (SDS) for the specific reagents you are using.

Q: What is the best way to purify the final product? Purification is typically achieved by flash column chromatography on silica gel, often using a gradient of ethyl acetate in hexanes. For some derivatives, distillation under reduced pressure may be a viable option if the compound is thermally stable and has a suitable boiling point.[9]

References

Technical Support Center: Purification of 2,3-Difluoro-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2,3-Difluoro-4-methoxybenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a practical question-and-answer format to address common challenges encountered during the purification of this compound. The information provided is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Understanding the Challenges in Purifying this compound

The purification of this compound can be complicated by the presence of various impurities stemming from its synthesis. A common synthetic route involves the reduction of 2,3-difluoro-4-methoxybenzaldehyde. This process can lead to several potential impurities that need to be addressed to achieve high purity.

Common Impurities:

  • Unreacted Starting Material: Residual 2,3-difluoro-4-methoxybenzaldehyde is a frequent impurity.

  • Over-oxidation Products: The corresponding carboxylic acid, 2,3-difluoro-4-methoxybenzoic acid, can form if the benzaldehyde starting material is oxidized or if the benzyl alcohol product is further oxidized.

  • Byproducts from Synthesis: Depending on the specific synthetic pathway, other related aromatic compounds and reagents may be present. For instance, in syntheses involving methylation, incompletely methylated precursors could be a source of impurities[1].

  • Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and workup can also contaminate the final product.

The presence of fluorine atoms in the molecule can influence its polarity and reactivity, which may require adjustments to standard purification protocols for benzyl alcohols[2].

Troubleshooting and FAQs

This section provides answers to common questions and issues that may arise during the purification of this compound.

Recrystallization Issues

Q1: I am having trouble finding a suitable solvent for the recrystallization of this compound. What do you recommend?

A1: The key to successful recrystallization is to find a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature or below. For a polar molecule like this compound, a combination of a polar and a non-polar solvent often works best.

Troubleshooting Steps:

  • Solvent Screening: Start by testing the solubility of a small amount of your crude product in various solvents. Good candidates include:

    • Single Solvents: Ethanol, isopropanol, toluene, or water.

    • Solvent Mixtures: Hexane/ethyl acetate, hexane/acetone, or hexane/tetrahydrofuran are commonly used for recrystallization[3].

  • Systematic Approach:

    • Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble, like ethyl acetate or acetone) at its boiling point.

    • Gradually add a "poor" solvent (one in which it is sparingly soluble, like hexane) until the solution becomes slightly cloudy.

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

Solvent SystemRationale
Ethanol/WaterEthanol dissolves the alcohol well, and the addition of water as an anti-solvent can induce precipitation.
Hexane/Ethyl AcetateEthyl acetate is a good solvent for polar compounds, while hexane is a non-polar anti-solvent.
TolueneAs a moderately polar aromatic solvent, it may provide the desired solubility profile on its own.

Q2: My recrystallization resulted in an oil instead of crystals. What should I do?

A2: "Oiling out" is a common problem that occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is high.

Troubleshooting Steps:

  • Lower the Temperature: Ensure the solution is not supersaturated at a temperature above the melting point of your compound.

  • Change the Solvent System: Use a lower-boiling point solvent system.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound.

  • Gradual Cooling: Allow the solution to cool more slowly to give the molecules sufficient time to arrange into a crystal lattice.

Column Chromatography Challenges

Q3: I am not getting good separation of my product from an impurity using column chromatography. What mobile phase should I use?

A3: Effective separation by column chromatography relies on the differential adsorption of the compound and its impurities to the stationary phase (typically silica gel)[4]. The choice of the mobile phase is critical.

Troubleshooting Steps:

  • TLC Optimization: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC). The ideal mobile phase should give your desired product a retention factor (Rf) of approximately 0.2-0.3 for good separation[5].

  • Solvent System: For this compound, a gradient of ethyl acetate in hexane is a good starting point.

    • Initial Elution: Begin with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexane) to elute non-polar impurities.

    • Gradient Elution: Gradually increase the polarity by increasing the percentage of ethyl acetate to elute your product. A typical gradient might be from 10% to 40% ethyl acetate in hexane.

  • Alternative Solvents: If separation is still poor, consider using dichloromethane as a component of the mobile phase, but be aware that it can increase the elution time[6].

Impurity TypeSuggested Mobile Phase Strategy (Hexane/Ethyl Acetate)
Less polar (e.g., starting materials)Start with a low percentage of ethyl acetate (5-15%) to elute the impurity first.
More polar (e.g., over-oxidation products)Elute your product first with a moderately polar mobile phase, leaving the polar impurity on the column.

Q4: My compound is streaking on the TLC plate and the column. How can I fix this?

A4: Streaking is often caused by overloading the sample or by the compound being too acidic or basic for the silica gel.

Troubleshooting Steps:

  • Sample Load: Ensure you are not applying too much sample to the TLC plate or the column. For column chromatography, a general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight[4].

  • Acid/Base Modification: If the compound has acidic or basic properties, you can add a small amount of a modifier to the mobile phase. For acidic compounds, a few drops of acetic acid can improve peak shape. For basic compounds, a small amount of triethylamine (1-3%) can be beneficial[6].

Removal of Specific Impurities

Q5: My product is contaminated with the starting material, 2,3-difluoro-4-methoxybenzaldehyde. How can I remove it?

A5: The aldehyde impurity is less polar than the corresponding alcohol. This difference in polarity can be exploited for separation.

Purification Strategies:

  • Column Chromatography: As mentioned in Q3, a gradient elution with hexane and ethyl acetate should effectively separate the less polar aldehyde from the more polar alcohol.

  • Chemical Treatment:

    • Bisulfite Adduct Formation: Aldehydes react with sodium bisulfite to form a water-soluble adduct. You can wash an ethereal solution of your crude product with an aqueous sodium bisulfite solution to remove the aldehyde.

    • Reductive Purification: Treat the crude mixture with a mild reducing agent, such as sodium borohydride, to convert the residual aldehyde to the desired alcohol. This is followed by a standard workup and purification.

Q6: I have a significant amount of 2,3-difluoro-4-methoxybenzoic acid in my product. What is the best way to remove it?

A6: The carboxylic acid impurity is significantly more acidic than the benzyl alcohol. This difference in acidity is the key to its removal.

Purification Strategy:

  • Liquid-Liquid Extraction:

    • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic impurity will be deprotonated and move into the aqueous layer.

    • Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., sodium sulfate).

    • Evaporate the solvent to obtain the purified alcohol[7].

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying this compound that is already relatively pure.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Hexane/Ethyl Acetate mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Induce Cloudiness: Slowly add warm hexane until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to make the solution clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for separating the product from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel for flash chromatography

  • Solvents (Hexane, Ethyl Acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal mobile phase using TLC. A good starting point is a 30:70 mixture of ethyl acetate and hexane. The desired product should have an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a silica gel slurry in hexane and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase to elute your product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

Purification_Workflow start Crude 2,3-Difluoro-4- methoxybenzyl alcohol tlc TLC Analysis start->tlc main_impurity Identify Main Impurity tlc->main_impurity acid_impurity Acidic Impurity (e.g., Carboxylic Acid) main_impurity->acid_impurity Acidic aldehyde_impurity Aldehyde Impurity main_impurity->aldehyde_impurity Less Polar other_impurities Other Impurities (Similar Polarity) main_impurity->other_impurities Similar Polarity extraction Liquid-Liquid Extraction (wash with NaHCO3) acid_impurity->extraction column_chrom Column Chromatography aldehyde_impurity->column_chrom other_impurities->column_chrom recrystallization Recrystallization extraction->recrystallization column_chrom->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: Purification workflow for this compound.

Analytical Characterization

To confirm the purity and identity of your final product, it is essential to use appropriate analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Provides structural information and can be used to identify impurities. The proton NMR spectrum of benzyl alcohols typically shows a characteristic signal for the benzylic protons (CH₂OH) around 4.5-4.7 ppm[8][9]. The aromatic protons will appear in the aromatic region (around 7 ppm), and their splitting patterns will be indicative of the substitution on the benzene ring.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The mass spectrum of benzyl alcohols often shows a prominent peak for the loss of a hydroxyl radical[10].

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are powerful techniques for assessing the purity of the final product and quantifying any residual impurities[11].

By following the troubleshooting advice and protocols in this guide, you can effectively address the common challenges associated with the purification of this compound and obtain a high-purity product for your research and development needs.

References

Technical Support Center: Optimization of Catalytic Conditions for 2,3-Difluoro-4-methoxybenzyl Alcohol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2,3-Difluoro-4-methoxybenzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing catalytic reactions for this specific substrate. The unique electronic properties imparted by the two electron-withdrawing fluorine atoms and the electron-donating methoxy group present distinct challenges and opportunities in catalysis. This document provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

General Considerations & Frequently Asked Questions

This section addresses overarching questions that apply to various catalytic transformations of this compound.

Question: How do the electronic properties of the substituents on this compound influence its reactivity in catalytic reactions?

Answer: The substrate's reactivity is a delicate balance of competing electronic effects. The two fluorine atoms are strongly electron-withdrawing, which can decrease the electron density of the aromatic ring and make it less susceptible to electrophilic attack. Conversely, the methoxy group at the 4-position is electron-donating through resonance. This electronic push-pull system can influence several factors:

  • Acidity of the Hydroxyl Proton: The electron-withdrawing fluorine groups increase the acidity of the benzylic alcohol proton, potentially facilitating deprotonation and subsequent reactions at the oxygen atom.

  • Oxidation Potential: The overall electron-withdrawing nature can make the benzylic C-H bond slightly more challenging to oxidize compared to non-fluorinated analogues.

  • Nucleophilicity of the Aromatic Ring: While the methoxy group is an activator, the potent deactivating effect of the two adjacent fluorine atoms generally reduces the ring's nucleophilicity, impacting reactions like Friedel-Crafts alkylations.[1]

  • Stability of Intermediates: The substituents will affect the stability of any cationic or radical intermediates formed during a reaction, thereby dictating the preferred reaction pathway.

Question: My reaction is sluggish or fails to initiate. What are the first troubleshooting steps?

Answer: When a reaction fails to start, a systematic check of fundamental parameters is crucial. This logical workflow helps isolate the root cause efficiently.

G start Reaction Underperforming (Low Conversion / No Start) reagents 1. Verify Reagents & Substrate start->reagents Is substrate pure? Are reagents active? Solvents anhydrous? catalyst 2. Assess Catalyst System start->catalyst Pre-catalyst activation needed? Ligand appropriate? Catalyst loading correct? conditions 3. Evaluate Reaction Conditions start->conditions Temperature too low? Insufficient mixing? Atmosphere inert/correct? workup 4. Check Analysis & Workup start->workup Product lost during workup? TLC/GC analysis issue? Product unstable to workup?

Caption: General troubleshooting workflow for catalytic reactions.

Begin by confirming the purity of your this compound and the activity of all reagents. Ensure solvents are anhydrous if the reaction is moisture-sensitive. Next, verify the catalyst's integrity and loading. Finally, confirm that reaction conditions like temperature and atmosphere are correct.

Question: I am observing hydrodefluorination as a side reaction. How can this be prevented?

Answer: Hydrodefluorination (HDF) is a known side reaction for fluorinated aromatics, especially under harsh basic or reductive conditions. The C-F bond, while strong, can be cleaved.

  • In Basic Conditions: Using very strong, nucleophilic bases like sodium hydride (NaH) can lead to displacement of aryl fluorides.[2] Opt for milder, non-nucleophilic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or hindered organic bases like DBU.

  • In Reductive Conditions: Aggressive hydrogenation catalysts or harsh conditions (high H₂ pressure and temperature) can cleave the C-F bond. Screen for milder catalysts and conditions. For instance, in catalytic transfer hydrogenation, the choice of hydrogen donor can influence HDF.[3]

Troubleshooting Guide 1: Catalytic Oxidation to 2,3-Difluoro-4-methoxybenzaldehyde

The selective oxidation of the benzyl alcohol to the corresponding aldehyde is a critical transformation.[4]

Issue 1: Low conversion of the starting material.

  • Potential Cause: Inefficient catalyst or oxidant. Aerobic oxidations, while green, can be slow. The choice of metal and support is crucial.[4][5]

  • Troubleshooting Steps:

    • Catalyst Screening: Test a panel of common oxidation catalysts. Palladium (Pd), Platinum (Pt), and Gold (Au) nanoparticles on various supports (e.g., C, CeO₂, TiO₂) are effective.[4][5][6]

    • Oxidant Choice: If using a chemical oxidant, ensure it is suitable. For aerobic oxidation, ensure efficient O₂ bubbling or use a reactor designed for good gas-liquid mixing.[7] For liquid-phase systems, hydrogen peroxide (H₂O₂) in combination with a phase-transfer catalyst can be effective.[8]

    • Temperature Optimization: Gently increase the reaction temperature in increments of 10 °C. Many solvent-free oxidations are run at elevated temperatures (e.g., 80-120 °C).[5][6]

Issue 2: Over-oxidation to 2,3-Difluoro-4-methoxybenzoic acid.

  • Potential Cause: The reaction conditions are too harsh, or the catalyst is too active for the aldehyde, leading to a second oxidation step.[9]

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Carefully track the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed and before significant acid formation occurs.

    • Reduce Temperature: Lowering the temperature can often slow the second oxidation step more than the first, improving selectivity for the aldehyde.

    • Use a Milder Oxidant: If applicable, switch to a less powerful oxidizing agent. In aerobic oxidations, lowering the O₂ pressure might help.

    • Catalyst Modification: The choice of catalyst support can influence selectivity. Some supports may promote the formation of byproducts.[6]

Parameter Condition for Aldehyde Condition Leading to Acid Rationale
Catalyst Au/Al₂O₃, Pt@CHs[5][10]MnO₂, Strong Oxidizing Systems[7]Gold and Platinum catalysts are often highly selective for the aldehyde under optimized conditions.
Temperature 60-100 °C (Typical)>120 °C or prolonged heatingHigher energy input can overcome the activation barrier for the second oxidation.
Reaction Time Monitored until SM consumedExtended beyond SM consumptionAllows time for the slower, subsequent oxidation of the aldehyde product.
Oxidant O₂ (1-3 bar), H₂O₂[6][8]KMnO₄, Jones ReagentHarsher, stoichiometric oxidants are less selective and will readily oxidize the aldehyde.

Troubleshooting Guide 2: Catalytic Cross-Coupling Reactions (O-Arylation)

Coupling the alcohol with an aryl halide to form a diaryl ether is a valuable C-O bond-forming reaction, often catalyzed by copper or palladium.[11]

Issue 1: Low yield of the desired ether product.

  • Potential Cause: Catalyst inhibition, inappropriate ligand, or ineffective base.

  • Troubleshooting Steps:

    • Ligand Selection: For copper-catalyzed couplings, ligands are critical. The use of 3,4,7,8-tetramethyl-1,10-phenanthroline (Me₄Phen) has been shown to significantly improve efficiency for coupling alcohols with aryl halides.[11] For palladium systems, bulky phosphine ligands are common.[12]

    • Base Optimization: The base is crucial for deprotonating the alcohol. Cesium carbonate (Cs₂CO₃) is often a superior choice due to its solubility and high basicity.[11] Screen other bases like K₃PO₄ or K₂CO₃.

    • Ensure Anhydrous Conditions: Water can compete with the alcohol and hydrolyze reagents. Use anhydrous solvents and dry glassware.

Issue 2: Homocoupling of the aryl halide partner is observed.

  • Potential Cause: This side reaction can dominate if the cross-coupling catalytic cycle is slow.

  • Troubleshooting Steps:

    • Lower the Temperature: Homocoupling often has a higher activation energy than the desired cross-coupling. Reducing the temperature can suppress this pathway.[12]

    • Optimize Catalyst/Ligand Ratio: An incorrect ratio can lead to unstable catalytic species prone to side reactions.

    • Check Reagent Purity: Impurities in the aryl halide can sometimes promote homocoupling.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in Aerobic Oxidation

This protocol outlines a parallel screening approach to identify the optimal catalyst for the selective oxidation of this compound to the corresponding aldehyde.

Materials:

  • This compound

  • Anhydrous toluene or chosen solvent

  • Catalyst panel (e.g., 5% Pd/C, 5% Pt/C, 1% Au/CeO₂, PdOₓ/CeO₂-NR[4])

  • Reaction vials with septa

  • Oxygen balloon or manifold

  • Stir plate with heating block

  • GC or TLC for analysis

Procedure:

  • Setup: In separate, labeled reaction vials, add this compound (e.g., 0.2 mmol, 1.0 eq).

  • Catalyst Addition: Add the respective catalyst to each vial (e.g., 5-10 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., 2 mL toluene). In solvent-free conditions, this step is omitted.[4][6]

  • Inert Atmosphere Purge: Seal the vials and purge with an inert gas (N₂ or Ar) for 5 minutes.

  • Oxygen Introduction: Introduce oxygen via a balloon or by setting a positive pressure (e.g., 1-3 bar O₂) from a manifold.[6]

  • Reaction Execution: Place the vials in the pre-heated block (e.g., 100 °C) and stir vigorously.

  • Monitoring: At set time points (e.g., 1h, 3h, 6h, 24h), carefully take a small aliquot from each vial, filter through a small plug of Celite® or silica, and analyze by TLC or GC to determine conversion and selectivity.

  • Analysis: Compare the performance of each catalyst based on conversion rate and selectivity towards the desired aldehyde versus the over-oxidized acid or other byproducts.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Add Substrate to Vials prep2 Add Catalysts (Pd/C, Pt/C, etc.) prep1->prep2 prep3 Add Solvent prep2->prep3 react1 Seal & Purge with N₂/Ar prep3->react1 react2 Introduce O₂ (Balloon/Pressure) react1->react2 react3 Heat & Stir (e.g., 100 °C) react2->react3 analysis1 Aliquot at Time Points react3->analysis1 analysis2 Filter Catalyst analysis1->analysis2 analysis3 Analyze by TLC / GC analysis2->analysis3 analysis3->analysis3 Repeat Sampling

Caption: Experimental workflow for parallel catalyst screening.

References

Validation & Comparative

A Comparative Analysis of 2,3-Difluoro-4-methoxybenzyl Alcohol and Other Fluorinated Benzyl Alcohols for Applications in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly in the realms of drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate physicochemical and biological properties. Fluorinated benzyl alcohols, serving as versatile building blocks, are of particular interest. This guide provides an in-depth comparative analysis of 2,3-Difluoro-4-methoxybenzyl alcohol alongside a selection of other commercially available fluorinated benzyl alcohols. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their relative performance in key synthetic transformations, supported by experimental data and established chemical principles.

Introduction: The Impact of Fluorine Substitution

The introduction of fluorine into a benzyl alcohol framework can profoundly influence its reactivity and utility. The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect (-I), while its lone pairs can participate in a weaker resonance donating effect (+R). The net electronic effect on the benzene ring and the benzylic position is a delicate balance of these opposing forces, further modulated by the position and number of fluorine substituents. This guide will explore these effects through the lens of three critical synthetic operations: oxidation to the corresponding aldehyde, nucleophilic substitution at the benzylic position, and the performance of the corresponding benzyl ether as a protecting group.

Comparative Overview of Selected Fluorinated Benzyl Alcohols

For the purpose of this guide, we will be comparing this compound with the following representative fluorinated benzyl alcohols:

  • 4-Fluorobenzyl alcohol

  • 2,4-Difluorobenzyl alcohol

  • 2,6-Difluorobenzyl alcohol

  • 3,5-Difluorobenzyl alcohol

  • Pentafluorobenzyl alcohol

These have been selected to represent a range of substitution patterns and electronic environments.

Table 1: Physical Properties of Selected Fluorinated Benzyl Alcohols

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
This compound Not available174.14Not availableNot availableNot available
4-Fluorobenzyl alcohol459-56-3126.13204-206[1]1.156[2][3]1.507[2][3]
2,4-Difluorobenzyl alcohol56456-47-4144.1252 (at 1 mmHg)1.29[4]1.487[4]
2,6-Difluorobenzyl alcohol19064-18-7144.1288 (at 1 mmHg)1.3[5][6]1.495[5][6]
3,5-Difluorobenzyl alcohol79538-20-8144.1297-99 (at 15 mmHg)1.272[7]1.487[7]
Pentafluorobenzyl alcohol440-60-8198.09163-1651.6341.415

Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 2,3-difluoroanisole. The synthetic strategy involves a directed ortho-metalation, followed by formylation and subsequent reduction of the resulting aldehyde.

Synthesis cluster_synthesis Synthesis of this compound 2,3-Difluoroanisole 2,3-Difluoroanisole Lithiation Lithiation 2,3-Difluoroanisole->Lithiation 1. n-BuLi, THF, -78 °C Formylation Formylation Lithiation->Formylation 2. DMF, -78 °C to rt 2,3-Difluoro-4-methoxybenzaldehyde 2,3-Difluoro-4-methoxybenzaldehyde Formylation->2,3-Difluoro-4-methoxybenzaldehyde Workup Reduction Reduction 2,3-Difluoro-4-methoxybenzaldehyde->Reduction NaBH4, MeOH, 0 °C to rt 2,3-Difluoro-4-methoxybenzyl_alcohol 2,3-Difluoro-4-methoxybenzyl_alcohol Reduction->2,3-Difluoro-4-methoxybenzyl_alcohol Workup

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde

This protocol is adapted from a similar procedure for the synthesis of a constitutional isomer, 2,3-difluoro-6-methoxybenzaldehyde[8].

  • To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

  • Add a solution of 2,3-difluoroanisole (1.0 eq) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete ortho-lithiation.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,3-difluoro-4-methoxybenzaldehyde.

Experimental Protocol: Reduction to this compound
  • Dissolve 2,3-difluoro-4-methoxybenzaldehyde (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize the excess NaBH₄.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Reactivity Profile I: Oxidation to Aldehydes

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The rate of this reaction is highly sensitive to the electronic properties of the substituents on the aromatic ring. Electron-donating groups (EDGs) generally accelerate the oxidation by stabilizing the electron-deficient transition state, while electron-withdrawing groups (EWGs) have the opposite effect.

Oxidation cluster_oxidation General Oxidation Workflow Benzyl_Alcohol Benzyl_Alcohol Oxidation Oxidation Benzyl_Alcohol->Oxidation Oxidizing Agent (e.g., MnO2, Swern) Benzaldehyde Benzaldehyde Oxidation->Benzaldehyde

Caption: General workflow for the oxidation of benzyl alcohols.

Table 2: Predicted Relative Rates of Oxidation of Fluorinated Benzyl Alcohols

CompoundSubstituent EffectsPredicted Relative Rate of Oxidation
4-Fluorobenzyl alcohol-I, +R (net weak deactivation)Slower than benzyl alcohol
2,4-Difluorobenzyl alcoholStrong -ISignificantly slower
2,6-Difluorobenzyl alcoholStrong -I, steric hindranceSlowest
3,5-Difluorobenzyl alcoholStrong -ISignificantly slower
Pentafluorobenzyl alcoholVery strong -IVery slow
This compound -I (F), +R (OMe)Faster than other di/poly-fluorinated analogs, potentially comparable to or slightly slower than 4-fluorobenzyl alcohol

The methoxy group at the 4-position in this compound is a strong electron-donating group through resonance (+R effect). This will partially counteract the strong inductive electron-withdrawing effects of the two fluorine atoms. Consequently, this compound is expected to be more readily oxidized than other di- and polyfluorinated benzyl alcohols.

Experimental Protocol: Oxidation with Activated Manganese Dioxide

This protocol is a general procedure for the oxidation of benzylic alcohols[9][10].

  • To a solution of the benzyl alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform), add activated manganese dioxide (MnO₂, 5-10 eq by weight).

  • Stir the suspension vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.

  • Wash the celite pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography if necessary.

Reactivity Profile II: Nucleophilic Substitution

The utility of benzyl alcohols as synthetic intermediates often involves their conversion to a better leaving group (e.g., a benzyl halide) followed by nucleophilic substitution. The rate of Sₙ2 reactions at the benzylic position is influenced by both steric and electronic factors.

SN2_Reaction cluster_sn2 SN2 Reaction at the Benzylic Position Nucleophile Nucleophile Transition_State Transition_State Nucleophile->Transition_State Backside Attack Product Product Transition_State->Product Inversion of Stereochemistry Leaving_Group Leaving_Group Transition_State->Leaving_Group Benzyl_Halide Benzyl_Halide Benzyl_Halide->Transition_State Protecting_Group cluster_protection Protection as a Benzyl Ether cluster_deprotection Deprotection Alcohol Alcohol Protection Protection Alcohol->Protection NaH, Benzyl Bromide, DMF Benzyl_Ether Benzyl_Ether Protection->Benzyl_Ether Cleavage_Conditions Cleavage_Conditions Benzyl_Ether->Cleavage_Conditions e.g., H2/Pd-C, DDQ, Acid Deprotected_Alcohol Deprotected_Alcohol Cleavage_Conditions->Deprotected_Alcohol

References

Spectroscopic Analysis of 2,3-Difluoro-4-methoxybenzyl Alcohol: A Comparative Guide to Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive spectroscopic comparison for 2,3-Difluoro-4-methoxybenzyl alcohol and its structural analogs is currently hindered by the limited availability of public-domain experimental data for the primary compound. While a detailed analysis of its analogs—benzyl alcohol, 4-methoxybenzyl alcohol, and 2,3-difluorobenzyl alcohol—can be constructed, a direct empirical comparison remains speculative without the spectral data for this compound itself.

This guide provides a foundational framework for such a comparison, detailing the expected spectroscopic behavior based on the analysis of its structural components. It is designed for researchers, scientists, and drug development professionals to anticipate the spectral characteristics of this compound and to highlight the key distinguishing features that would be expected in various spectroscopic analyses.

Introduction to Spectroscopic Characterization

The structural elucidation of organic molecules is paramount in chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are fundamental tools in this process. Each technique provides a unique piece of the structural puzzle, and when used in concert, they allow for the unambiguous identification and characterization of a compound.

The subject of this guide, this compound, possesses a unique combination of substituents on the benzene ring: two electron-withdrawing fluorine atoms and an electron-donating methoxy group. This electronic interplay, coupled with the alcohol moiety, is expected to give rise to a distinct spectroscopic fingerprint. By comparing its anticipated spectra with those of its simpler analogs, we can dissect the contribution of each functional group to the overall spectroscopic profile.

The Analogs for Comparison

To understand the spectroscopic properties of this compound, we will consider the following analogs:

  • Benzyl Alcohol: The parent compound, providing a baseline for the benzyl alcohol core.

  • 4-Methoxybenzyl Alcohol: To illustrate the effect of the electron-donating methoxy group.

  • 2,3-Difluorobenzyl Alcohol: To isolate the influence of the ortho and meta fluorine atoms.

Comparative Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals are key parameters.

Expected ¹H NMR Characteristics:

  • Benzyl Alcohol: The aromatic protons typically appear as a multiplet around 7.2-7.4 ppm. The benzylic protons (-CH₂OH) show a singlet around 4.7 ppm, and the hydroxyl proton (-OH) signal is a broad singlet whose position is concentration and solvent dependent.

  • 4-Methoxybenzyl Alcohol: The methoxy group at the para position creates a more symmetrical aromatic system. The aromatic protons split into two doublets, one for the protons ortho to the methoxy group (around 6.9 ppm) and one for the protons meta (around 7.3 ppm). The methoxy protons appear as a sharp singlet around 3.8 ppm.

  • 2,3-Difluorobenzyl Alcohol: The fluorine atoms will significantly influence the chemical shifts of the adjacent aromatic protons and will also cause H-F coupling, leading to more complex splitting patterns (doublets of doublets, etc.).

  • This compound (Anticipated): The aromatic region is expected to show two protons, likely as complex multiplets due to H-H and H-F coupling. The electron-donating methoxy group would shift these protons upfield relative to 2,3-difluorobenzyl alcohol, while the fluorine atoms would shift them downfield relative to 4-methoxybenzyl alcohol. The benzylic and methoxy protons would appear as a singlet and a singlet coupled to fluorine, respectively.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Expected ¹³C NMR Characteristics:

  • Benzyl Alcohol: The benzylic carbon (-CH₂OH) appears around 65 ppm. The aromatic carbons are found in the 127-141 ppm range.

  • 4-Methoxybenzyl Alcohol: The methoxy group causes a downfield shift of the ipso-carbon (C4, attached to OCH₃) to around 159 ppm and an upfield shift of the ortho-carbons (C3/C5). The methoxy carbon itself appears around 55 ppm.

  • 2,3-Difluorobenzyl Alcohol: The carbons directly bonded to fluorine will show large one-bond C-F coupling constants and will be significantly shifted downfield. Carbons further away will exhibit smaller, multi-bond C-F couplings.

  • This compound (Anticipated): The spectrum would be a composite of the effects seen in the analogs. We would expect to see large C-F couplings for C2 and C3. The chemical shifts of the aromatic carbons would be influenced by both the electron-withdrawing fluorine atoms and the electron-donating methoxy group.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for organofluorine compounds, providing direct information about the fluorine atoms.

Expected ¹⁹F NMR Characteristics:

  • 2,3-Difluorobenzyl Alcohol: Two distinct signals would be expected for the two non-equivalent fluorine atoms. These signals would likely show coupling to each other (F-F coupling) and to adjacent protons (H-F coupling).

  • This compound (Anticipated): Similar to the difluoro analog, two signals are expected for the two fluorine atoms. The chemical shifts would be influenced by the methoxy group at the para position.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Characteristics:

  • Common Features: All four compounds will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. They will also show C-O stretching absorption around 1000-1200 cm⁻¹. Aromatic C-H and C=C stretching bands will be present in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

  • Distinguishing Features:

    • 4-Methoxybenzyl Alcohol and this compound: Will show a characteristic C-O-C stretching band for the aryl ether around 1250 cm⁻¹.

    • 2,3-Difluorobenzyl Alcohol and this compound: Will display strong C-F stretching absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Expected Mass Spectrometry Characteristics:

  • Molecular Ion Peak (M⁺): The molecular weight of each compound will give a distinct molecular ion peak.

  • Fragmentation Patterns:

    • Benzyl Alcohol: Common fragments include the loss of H₂O (M-18), the tropylium ion (m/z 91), and the phenyl cation (m/z 77).

    • 4-Methoxybenzyl Alcohol: A very stable 4-methoxybenzyl cation (m/z 121) is a characteristic and often the base peak.

    • Fluorinated Analogs: The presence of fluorine will lead to characteristic isotopic patterns and fragmentation pathways involving the loss of fluorine-containing fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Expected UV-Vis Characteristics:

  • Benzyl Alcohol: Typically shows absorption bands around 250-270 nm, characteristic of the benzene ring.

  • 4-Methoxybenzyl Alcohol: The methoxy group is an auxochrome, which generally leads to a red shift (longer wavelength) and an increase in the intensity of the absorption bands compared to benzyl alcohol.

  • Fluorinated Analogs: The fluorine atoms are not strong chromophores but can cause slight shifts in the absorption maxima.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. Below are generalized protocols for each technique.

Sample Preparation
  • NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • IR: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

  • MS: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent (e.g., methanol, acetonitrile). The specific technique (e.g., GC-MS, LC-MS, direct infusion) will dictate further preparation.

  • UV-Vis: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane) of a known concentration.

Instrumentation and Data Acquisition

Standard parameters for each instrument should be used, with optimization as needed for the specific sample.

Conclusion and Future Outlook

A definitive spectroscopic comparison of this compound with its analogs is contingent upon the availability of its experimental data. This guide has outlined the expected spectral features based on the known effects of its constituent functional groups. The interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atoms is predicted to result in a unique and complex spectroscopic fingerprint, particularly in the NMR spectra.

Researchers working with this compound are encouraged to acquire and publish its full spectroscopic characterization data to enable a complete and accurate comparative analysis. Such data would be invaluable to the scientific community, aiding in the identification and characterization of this and related fluorinated aromatic compounds in various research and development applications.

A Comparative Guide to Purity Validation of 2,3-Difluoro-4-methoxybenzyl alcohol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is a cornerstone of quality, safety, and efficacy. For compounds like 2,3-Difluoro-4-methoxybenzyl alcohol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous purity assessment is not merely a procedural step but a critical quality attribute. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity against other analytical techniques, grounded in the principles of scientific integrity and regulatory compliance.

The Critical Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as a premier technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2] The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase, allowing for the precise quantification of the main compound and any related impurities.[1] For a substituted aromatic alcohol like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.[3][4]

This guide will detail a robust RP-HPLC method, its validation according to the International Council for Harmonisation (ICH) guidelines, and a comparative analysis with alternative methodologies.

Proposed HPLC Method for Purity Analysis

A scientifically sound HPLC method is the foundation of reliable purity validation. The following method is proposed based on the physicochemical properties of this compound and established chromatographic principles for similar aromatic compounds.[3][4][5]

Table 1: Proposed Chromatographic Conditions

ParameterRecommended SettingRationale
Instrument HPLC System with UV DetectorUV detection is suitable as the benzene ring in the analyte is a strong chromophore.[6]
Column C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.[4]
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)A mixture of acetonitrile and water is a common mobile phase for RP-HPLC, offering good separation efficiency. A gradient elution may be necessary to resolve closely eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate that provides good separation without excessive pressure.
Detection UV at 275 nmThis wavelength is chosen to maximize the absorbance of the analyte while minimizing interference from potential impurities.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 40 °CMaintaining a constant column temperature ensures reproducible retention times.[4]

A Step-by-Step Guide to HPLC Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8] Following the ICH Q2(R2) guidelines, the proposed HPLC method must be rigorously validated for the following parameters.[8][9]

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) cluster_2 Routine Analysis Dev Develop HPLC Method Specificity Specificity (Peak Purity, Resolution) Dev->Specificity Validate Linearity Linearity & Range (r² ≥ 0.995) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD ≤ 2%) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Precision->LOD_LOQ Robustness Robustness (OAT Variations) LOD_LOQ->Robustness Routine Routine Purity Testing Robustness->Routine Implement

Caption: Workflow for HPLC method validation and implementation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]

  • Protocol:

    • Prepare a solution of this compound reference standard.

    • Prepare solutions of known potential impurities and degradation products.

    • Spike the analyte solution with these impurities.

    • Inject and analyze the spiked solution to ensure that the principal peak of the analyte is well-resolved from any impurity peaks.

    • Forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) should be performed to demonstrate the separation of the analyte from any degradation products.[7]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[11]

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the target concentration.[11]

    • Inject each solution in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.995.[11]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[12]

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the analyte.

    • The mean recovery should typically be within 98.0% to 102.0%.[12]

Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[1]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[1]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • The relative standard deviation (%RSD) for the results should be ≤ 2%.[10]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Protocol:

    • These are often determined based on the signal-to-noise (S/N) ratio.

    • A S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[7]

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]

  • Protocol:

    • Introduce small variations to the method parameters, one at a time, such as:

      • Mobile phase composition (e.g., ±2% organic content)

      • pH of the mobile phase (e.g., ±0.2 units)

      • Column temperature (e.g., ±5 °C)

      • Flow rate (e.g., ±0.1 mL/min)

    • Analyze the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) under each condition to ensure they remain within acceptable limits.

Comparison with Alternative Purity Assessment Methods

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that measure purity based on different principles.

Purity_Methods_Comparison cluster_0 Primary Method cluster_1 Alternative / Orthogonal Methods HPLC HPLC GC Gas Chromatography (GC) HPLC->GC Compares on Volatility NMR Quantitative NMR (qNMR) HPLC->NMR Compares on Structure/Quantitation MS Mass Spectrometry (MS) HPLC->MS Compares on Mass-to-Charge DSC Differential Scanning Calorimetry (DSC) HPLC->DSC Compares on Thermal Properties

Caption: Comparison of HPLC with alternative analytical methods.

Table 2: Comparison of Purity Analysis Techniques

TechniquePrincipleAdvantages for this compoundLimitations
HPLC Differential partitioning between mobile and stationary phases.High resolution, high sensitivity, excellent for non-volatile and thermally labile compounds, well-established for regulatory submissions.[2]Destructive to the sample, may not detect non-UV active impurities.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency for volatile compounds.Requires the analyte to be volatile and thermally stable; derivatization may be necessary for polar compounds like alcohols.
Quantitative NMR (qNMR) Measures the signal intensity of nuclei in a magnetic field, which is directly proportional to the number of nuclei.Provides structural confirmation and absolute quantification without a specific reference standard for the impurity.Lower sensitivity compared to HPLC, higher sample consumption, may be complex for mixtures with overlapping signals.[6]
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Highly sensitive and specific, provides molecular weight information, excellent for impurity identification when coupled with LC (LC-MS).[13]Quantification can be challenging without isotopic standards.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow into a sample and a reference as a function of temperature.Provides information on the melting point and the presence of impurities that depress the melting point.Less sensitive and specific than chromatographic methods, not suitable for amorphous materials.

Conclusion

The validation of an analytical method is a critical step in ensuring the quality and consistency of pharmaceutical ingredients. For this compound, a well-validated reversed-phase HPLC method provides a reliable, sensitive, and accurate means of determining purity and quantifying impurities. The systematic approach to validation, as outlined by ICH guidelines, ensures that the method is fit for its intended purpose in a regulated environment.

While HPLC is the workhorse for purity analysis in the pharmaceutical industry, employing orthogonal methods such as qNMR or LC-MS provides a more comprehensive purity profile and a higher degree of confidence in the quality of the material. This multi-faceted approach to purity validation is essential for robust drug development and ensuring patient safety.

References

A Comparative Guide to Benzyl Ether Protecting Groups: 2,3-Difluoro-4-methoxybenzyl (DFMB) vs. p-Methoxybenzyl (PMB)

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a cornerstone of success. For the protection of hydroxyl functionalities, the p-methoxybenzyl (PMB) ether has long been a reliable and versatile choice. However, the demand for protecting groups with tailored stabilities has led to the exploration of substituted benzyl ethers. This guide provides an in-depth comparative analysis of the well-established p-methoxybenzyl (PMB) protecting group and the less explored, fluorinated analogue, 2,3-difluoro-4-methoxybenzyl (DFMB). This comparison is designed to provide researchers, scientists, and drug development professionals with the necessary insights to select the optimal protecting group for their specific synthetic challenges, balancing stability with selective deprotection.

Introduction: The Role of Benzyl Ethers in Alcohol Protection

Benzyl ethers are a class of protecting groups for alcohols that are widely employed due to their ease of introduction, general stability to a range of reaction conditions, and multiple modes of cleavage. The stability and reactivity of the benzyl ether can be finely tuned by the introduction of substituents on the aromatic ring. Electron-donating groups, such as the p-methoxy group in PMB, enhance the lability of the protecting group towards acidic and oxidative cleavage. Conversely, electron-withdrawing groups are expected to increase its stability.

The p-methoxybenzyl (PMB) group is celebrated for its susceptibility to mild oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a feature that allows for its selective removal in the presence of other protecting groups such as the unsubstituted benzyl (Bn) ether.[1] This guide will delve into the established chemistry of the PMB group and provide a scientifically grounded prediction of the behavior of the 2,3-difluoro-4-methoxybenzyl (DFMB) group, for which direct comparative experimental data is less prevalent.

Chemical Properties and Reactivity: An Electronic Perspective

The key distinction in the reactivity of PMB and DFMB ethers lies in the electronic nature of their aromatic rings. The methoxy group at the para position of the PMB ring is a strong electron-donating group through resonance, which stabilizes the benzylic carbocation intermediate formed during cleavage. This stabilization accelerates the rate of deprotection under both acidic and oxidative conditions.

In contrast, the DFMB group possesses two fluorine atoms at the 2- and 3-positions. Fluorine is a unique substituent, exhibiting a dual electronic effect: it is strongly electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+R effect).[2] In the case of the DFMB group, the powerful inductive effect of the two fluorine atoms is anticipated to significantly reduce the electron density of the aromatic ring. This electron deficiency will destabilize the benzylic carbocation intermediate, thereby rendering the DFMB group more stable and less susceptible to cleavage compared to the PMB group.

Comparative Stability and Cleavage

The following sections provide a detailed comparison of the stability and cleavage conditions for PMB and DFMB ethers, with the understanding that the data for DFMB is largely predictive, based on established principles of physical organic chemistry.

Table 1: Comparative Overview of PMB and DFMB Protecting Groups
Featurep-Methoxybenzyl (PMB)2,3-Difluoro-4-methoxybenzyl (DFMB) (Predicted)
Introduction Williamson ether synthesisWilliamson ether synthesis
Stability to Acid Labile to strong acids (e.g., TFA)More stable than PMB to acidic conditions
Stability to Oxidation Labile to mild oxidants (e.g., DDQ, CAN)More stable than PMB to oxidative conditions
Cleavage Conditions Oxidative (DDQ, CAN), Acidic (TFA, TfOH)Harsher oxidative or acidic conditions required
Key Advantage Facile and selective cleavageEnhanced stability for more robust applications
Oxidative Cleavage

The oxidative cleavage of PMB ethers with DDQ is a cornerstone of its utility. The reaction proceeds through the formation of a charge-transfer complex between the electron-rich PMB ether and the electron-deficient DDQ, followed by a single electron transfer (SET) to generate a resonance-stabilized benzylic radical cation.[3]

Diagram 1: Oxidative Cleavage Mechanism

cluster_0 PMB Ether Cleavage cluster_1 DFMB Ether Cleavage (Predicted) PMB_Ether R-O-PMB Complex [R-O-PMB---DDQ] Charge-Transfer Complex PMB_Ether->Complex + DDQ DDQ DDQ Radical_Cation [R-O-PMB]•+ Complex->Radical_Cation SET Alcohol R-OH Radical_Cation->Alcohol + H₂O PMB_Aldehyde p-Methoxybenzaldehyde Radical_Cation->PMB_Aldehyde DFMB_Ether R-O-DFMB DFMB_Radical_Cation [R-O-DFMB]•+ (Destabilized) DFMB_Ether->DFMB_Radical_Cation + Stronger Oxidant No_Reaction No Reaction or Slower Reaction DFMB_Ether->No_Reaction + DDQ (mild)

Caption: Mechanism of oxidative cleavage for PMB and predicted pathway for DFMB.

For the DFMB ether, the electron-withdrawing fluorine atoms are expected to hinder the initial formation of the charge-transfer complex and destabilize the subsequent radical cation. Consequently, the DFMB group is predicted to be significantly more resistant to cleavage with DDQ under standard conditions. Removal of the DFMB group via an oxidative pathway would likely require a stronger oxidant or more forcing reaction conditions.

Acidic Cleavage

The acidic cleavage of benzyl ethers proceeds via protonation of the ether oxygen, followed by either an SN1 or SN2 pathway. For PMB ethers, the cleavage typically follows an SN1-like mechanism due to the formation of the highly stabilized p-methoxybenzyl carbocation.[4][5][6]

Diagram 2: Acidic Cleavage Mechanism

cluster_0 PMB Ether Cleavage cluster_1 DFMB Ether Cleavage (Predicted) PMB_Ether_H R-O(H+)-PMB PMB_Carbocation [PMB]+ (Stabilized) PMB_Ether_H->PMB_Carbocation - R-OH Products Products PMB_Carbocation->Products + Nu- Alcohol_Acid R-OH DFMB_Ether_H R-O(H+)-DFMB DFMB_Carbocation [DFMB]+ (Destabilized) DFMB_Ether_H->DFMB_Carbocation - R-OH Slower_Reaction Slower Cleavage DFMB_Carbocation->Slower_Reaction Start_PMB R-O-PMB Start_PMB->PMB_Ether_H + H+ Start_DFMB R-O-DFMB Start_DFMB->DFMB_Ether_H + H+

Caption: Mechanism of acidic cleavage for PMB and predicted pathway for DFMB.

The electron-withdrawing nature of the fluorine atoms in the DFMB group will significantly destabilize the corresponding benzylic carbocation. This destabilization will increase the activation energy for the SN1 cleavage pathway, making the DFMB ether more resistant to acidic deprotection than the PMB ether. Therefore, harsher acidic conditions (e.g., stronger acid, higher temperature) would be required to cleave a DFMB ether.

Experimental Protocols

The following protocols are provided as a guide for the protection of a generic primary alcohol and its subsequent deprotection.

Protection of a Primary Alcohol with PMB-Cl and DFMB-Br (Predicted)

This protocol is based on the well-established Williamson ether synthesis.[2][4][7][8][9]

Objective: To protect a primary alcohol with either PMB or DFMB.

Protocol:

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous THF or DMF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of either p-methoxybenzyl chloride (PMB-Cl, 1.1 equiv) or 2,3-difluoro-4-methoxybenzyl bromide (DFMB-Br, 1.1 equiv) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection of a PMB Ether with DDQ

Objective: To selectively cleave a PMB ether under oxidative conditions.[3]

Protocol:

  • Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 10:1 to 20:1 v/v).

  • Cool the solution to 0 °C and add DDQ (1.2-1.5 equiv) in one portion. The reaction mixture will typically turn a dark color.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the deprotected alcohol.

Deprotection of a PMB Ether with Trifluoroacetic Acid (TFA)

Objective: To cleave a PMB ether under acidic conditions.

Protocol:

  • Dissolve the PMB-protected alcohol (1.0 equiv) in dichloromethane (CH₂Cl₂).

  • Add trifluoroacetic acid (TFA, typically 10-50% v/v) dropwise at 0 °C.

  • Stir the reaction at 0 °C or room temperature, monitoring its progress by TLC.

  • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The p-methoxybenzyl (PMB) protecting group remains a highly valuable tool in organic synthesis due to its facile removal under mild oxidative and acidic conditions. Its reactivity profile is well-documented and predictable.

The 2,3-difluoro-4-methoxybenzyl (DFMB) group, while not yet extensively studied, presents a compelling theoretical profile as a more robust analogue of the PMB group. The strong inductive electron-withdrawing effect of the two fluorine atoms is predicted to significantly enhance its stability towards both oxidative and acidic cleavage. This increased stability would make the DFMB group an excellent choice for synthetic routes that require a more resilient protecting group that can withstand conditions under which a PMB ether would be cleaved.

Further experimental investigation into the precise cleavage conditions and stability profile of the DFMB protecting group is warranted. Such studies would undoubtedly confirm its utility and expand the repertoire of protecting groups available to synthetic chemists, enabling the design of more sophisticated and efficient synthetic strategies.

References

A Senior Application Scientist's Guide to Assessing the Antioxidant Properties of Fluorinated Methoxybenzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Executive Summary

In the landscape of medicinal chemistry and drug development, the strategic modification of bioactive scaffolds is paramount to enhancing therapeutic potential. The introduction of fluorine into organic molecules, a common strategy to modulate pharmacokinetic and physicochemical properties, presents a fascinating dichotomy when applied to antioxidant design.[1][2] This guide provides an in-depth, comparative framework for assessing the antioxidant properties of fluorinated methoxybenzyl alcohols. We move beyond mere protocol recitation to explore the causal relationships between chemical structure, experimental choices, and the resulting antioxidant capacity data. This document is designed to equip researchers with the theoretical grounding and practical methodologies required to conduct robust, self-validating assessments of these promising compounds.

Theoretical Framework: The Structural Tug-of-War

The antioxidant potential of a phenolic compound, such as a derivative of benzyl alcohol, is fundamentally linked to its ability to donate a hydrogen atom from its hydroxyl (-OH) group to neutralize a free radical.[3] This process is governed by the O-H Bond Dissociation Enthalpy (BDE); a lower BDE correlates with greater ease of hydrogen donation and, consequently, higher antioxidant activity.[4][5][6]

The methoxybenzyl alcohol scaffold presents a unique electronic environment:

  • The Methoxy (-OCH₃) Group: This is a strong electron-donating group. Through resonance, it increases the electron density on the aromatic ring, which in turn helps to stabilize the phenoxyl radical formed after hydrogen donation. This stabilization lowers the O-H BDE, thereby enhancing antioxidant activity.

  • The Fluorine (-F) Atom: As the most electronegative element, fluorine is a strong electron-withdrawing group. Its introduction onto the aromatic ring pulls electron density away, which is expected to destabilize the subsequent phenoxyl radical. This effect would increase the O-H BDE and thus decrease antioxidant potential.[2]

Therefore, the antioxidant capacity of a fluorinated methoxybenzyl alcohol is the result of a delicate balance—an electronic "tug-of-war"—between the donating effect of the methoxy group and the withdrawing effect of the fluorine atom. The precise location of these substituents on the benzyl ring becomes a critical determinant of the molecule's overall antioxidant efficacy. Computational studies using Density Functional Theory (DFT) can be invaluable for predicting these BDEs and guiding synthetic efforts toward more potent candidates.[5][7]

Comparative Experimental Assessment: A Multi-Assay Approach

No single assay can capture the total antioxidant capacity of a compound. A scientifically rigorous assessment relies on a battery of tests that probe different mechanisms of antioxidant action. The primary mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). We will focus on three widely accepted, spectrophotometric assays that are robust, reproducible, and amenable to high-throughput screening.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging Assay

The DPPH assay is a cornerstone of antioxidant capacity assessment.[8][9] It measures the ability of a compound to donate a hydrogen atom and reduce the stable DPPH free radical.[10]

  • Principle of Causality: DPPH is a stable radical with a deep violet color, exhibiting a strong absorbance maximum around 517 nm.[8][10] When it is reduced by an antioxidant, it loses its radical character and turns into a pale yellow, non-radical form.[10] The degree of color change, measured as a decrease in absorbance, is directly proportional to the radical-scavenging activity of the test compound.[10]

  • Why This Choice?: The DPPH assay is rapid, simple, and uses a stable radical, eliminating the need for a radical-generating system.[9] This makes it an excellent primary screening tool.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay

Also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, this method is versatile and widely used.[11][12]

  • Principle of Causality: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore with an absorption maximum at 734 nm.[13] Antioxidants present in the sample reduce the pre-formed ABTS•+, causing the solution to lose its color. This decolorization is proportional to the antioxidant's concentration and potency.

  • Why This Choice?: The ABTS radical is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic compounds.[14] Furthermore, its detection wavelength at 734 nm minimizes interference from colored compounds that can be problematic in the DPPH assay.[11]

The Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay directly measures the electron-donating ability of a compound.[15]

  • Principle of Causality: At low pH, antioxidants reduce a colorless ferric complex (Fe³⁺-TPTZ) to an intensely blue ferrous form (Fe²⁺-TPTZ), which has a strong absorbance at 593 nm.[16][17] The magnitude of the absorbance increase is proportional to the total reducing power of the test compound.[18]

  • Why This Choice?: This assay provides a direct measure of the reductive capability of a sample, offering a different but complementary perspective to the radical scavenging assays. It is a simple, fast, and cost-effective method.[17]

Data Interpretation and Comparison

For each assay, results should be compared against a known antioxidant standard, such as Trolox (a water-soluble vitamin E analog) or Ascorbic Acid .[10] This allows for the normalization of data and comparison across different experiments and compounds.

  • IC₅₀ Value (DPPH & ABTS): This is the concentration of the test compound required to scavenge 50% of the initial free radicals. A lower IC₅₀ value indicates higher antioxidant activity.[10]

  • TEAC Value (Trolox Equivalent Antioxidant Capacity): This value expresses the antioxidant capacity of a sample as the concentration of a Trolox solution having the same activity.[19][20]

  • FRAP Value: Results are expressed as Fe²⁺ equivalents (e.g., in mM), calculated from a standard curve prepared with a known concentration of FeSO₄.[18]

Table 1: Hypothetical Comparative Antioxidant Activity Data

CompoundDPPH IC₅₀ (µM)ABTS TEAC ValueFRAP Value (mM Fe²⁺ Eq.)
Trolox (Standard) 45.51.001.50
4-Methoxybenzyl alcohol 150.20.450.55
2-Fluoro-4-methoxybenzyl alcohol 125.80.600.72
3-Fluoro-4-methoxybenzyl alcohol 180.40.380.41

This table illustrates how quantitative data can be structured for direct comparison. A lower IC₅₀ and higher TEAC/FRAP values indicate superior antioxidant performance.

Detailed Experimental Protocol: The DPPH Assay

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. This includes the use of appropriate controls and blanks.

Reagents and Equipment
  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds (fluorinated methoxybenzyl alcohols)

  • Positive Control (Trolox or Ascorbic Acid)

  • 96-well microplates

  • Multichannel pipettor

  • Spectrophotometric multiwell plate reader (capable of reading at 517 nm)

Step-by-Step Methodology
  • Preparation of DPPH Working Solution:

    • Prepare a 0.1 mM stock solution of DPPH in methanol.[8] This solution should have a deep purple color.

    • Store the solution in an amber bottle or wrapped in aluminum foil to protect it from light, as DPPH is light-sensitive.[10]

    • The absorbance of this working solution at 517 nm should be approximately 0.7-0.9. Prepare this solution fresh daily.[8]

  • Preparation of Test Samples and Control:

    • Prepare a stock solution of each test compound and the positive control (e.g., Trolox) in methanol (e.g., at 1 mg/mL).[10]

    • From this stock, create a series of serial dilutions to cover a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[10]

  • Assay Procedure (96-well plate format):

    • Blank: Add 200 µL of methanol to a well. This is used to zero the spectrophotometer.[10]

    • Control (A_control): Add 100 µL of methanol and 100 µL of the DPPH working solution. This represents the maximum absorbance without any antioxidant.[10]

    • Sample Wells (A_sample): Add 100 µL of each sample dilution to separate wells. Then, add 100 µL of the DPPH working solution to initiate the reaction.[10]

    • Positive Control Wells: Add 100 µL of each Trolox dilution to separate wells, followed by 100 µL of the DPPH working solution.

  • Incubation and Measurement:

    • Mix the plate thoroughly and incubate in the dark at room temperature for 30 minutes. The incubation time is critical and should be kept consistent.[8]

    • Measure the absorbance of each well at 517 nm using the plate reader.[8]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging for each concentration using the following formula:[10] % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Plot the % Inhibition against the concentration of each test compound.

    • Determine the IC₅₀ value by identifying the concentration that causes 50% inhibition from the graph.

Visualization of Experimental Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis prep prep reagent reagent step step data data result result DPPH_sol Prepare 0.1 mM DPPH Solution Add_DPPH 2. Add 100 µL of DPPH Solution DPPH_sol->Add_DPPH Sample_sol Prepare Serial Dilutions of Test Compounds Add_Samples 1. Add 100 µL of Sample/Control to Wells Sample_sol->Add_Samples Control_sol Prepare Serial Dilutions of Trolox (Control) Control_sol->Add_Samples Add_Samples->Add_DPPH Incubate 3. Incubate 30 min in Dark Add_DPPH->Incubate Measure 4. Measure Absorbance at 517 nm Incubate->Measure Calculate 5. Calculate % Inhibition Measure->Calculate Plot 6. Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to assessing the antioxidant properties of fluorinated methoxybenzyl alcohols. By integrating theoretical principles with a suite of validated experimental protocols—DPPH, ABTS, and FRAP—researchers can generate a comprehensive and comparative dataset. The key to a meaningful assessment lies not in a single value, but in the convergent evidence provided by multiple assays. Understanding the structure-activity relationship, particularly the interplay between electron-donating methoxy groups and electron-withdrawing fluorine atoms, is crucial for interpreting the results and guiding the rational design of next-generation antioxidants. Future work should aim to correlate these in vitro chemical assay results with cell-based assays that measure the reduction of intracellular reactive oxygen species (ROS), providing a more biologically relevant context for the observed antioxidant activities.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2,3-Difluoro-4-methoxybenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Among the myriad of molecular scaffolds explored, fluorinated organic molecules have garnered significant attention due to the unique physicochemical properties imparted by fluorine atoms. This guide offers a comprehensive comparison of the biological activities of 2,3-Difluoro-4-methoxybenzyl alcohol derivatives and related compounds, providing researchers, scientists, and drug development professionals with a critical resource for navigating this promising chemical space.

The strategic incorporation of fluorine into a molecule can profoundly influence its metabolic stability, binding affinity to target proteins, and membrane permeability, thereby enhancing its overall pharmacological profile. This guide will delve into the diverse biological activities exhibited by derivatives of fluorinated and methoxy-substituted benzyl alcohols, including their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. Through a detailed analysis of available experimental data, we aim to elucidate the structure-activity relationships that govern the therapeutic potential of these compounds.

Comparative Analysis of Biological Activities

While specific data on this compound derivatives remains nascent in publicly accessible literature, a comparative analysis of structurally related compounds provides valuable insights into their potential biological activities. This section will explore the known effects of fluorinated and methoxybenzyl alcohol derivatives, offering a predictive framework for the titular compounds.

Anticancer Activity

Fluorinated and methoxy-substituted aromatic compounds have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cell proliferation, survival, and apoptosis.

For instance, certain fluorinated cinnamide derivatives have been shown to exhibit potent cytotoxic activity against liver cancer cell lines, with IC50 values in the low micromolar range. These compounds can induce cell cycle arrest and apoptosis, highlighting their potential as chemotherapeutic agents. The presence of fluorine is often associated with enhanced binding to target enzymes, such as epidermal growth factor receptor (EGFR).

Similarly, methoxy-substituted benzyl alcohol derivatives have been investigated for their antiproliferative effects. For example, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has been shown to suppress the growth of various cancer cell lines. The proposed mechanisms include the modulation of signaling pathways that regulate cell growth and the induction of apoptosis.

Table 1: Comparative Cytotoxicity of Fluorinated and Methoxybenzyl Alcohol Derivatives

Compound ClassDerivative ExampleCell LineCytotoxicity (IC50)Reference
Fluorinated Cinnamide N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone derivativeHepG2 (Liver Cancer)4.23 µM
Fluorinated Chalcones 4'-Fluoro-3-methoxy Chalcone DerivativeHepG2 (Liver Cancer)67.51 µM
Fluorinated Flavan-3-ol Digalloyl-flavan-3-ol Fluorinated DerivativeHeLa (Cervical Cancer)High Toxicity
Methoxybenzyl Alcohol 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA)Various Cancer CellsActivity Reported
Antimicrobial Activity

The increasing prevalence of antibiotic resistance necessitates the development of novel antimicrobial agents. Benzyl alcohol derivatives, including those with fluorine and methoxy substitutions, have emerged as a promising class of compounds with potential antibacterial and antifungal properties.

For example, certain fatty acid amides of 4-methoxybenzylamine have demonstrated significant antimicrobial activity against both bacteria and fungi. The mechanism of action is thought to involve the disruption of microbial cell membranes.

Table 2: Comparative Antimicrobial Activity of Methoxybenzyl Alcohol Derivatives

Compound ClassDerivative ExampleMicroorganismActivity (MIC/MBC)Reference
Fatty Acid Amides of 4-Methoxybenzylamine (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamideE. coli, A. tumefaciens, Alternaria, RhizopusPotent Activity
Eugenol Derivatives Epoxide-eugenolStaphylococcus aureusMIC: 57 µg/mL, MBC: 115 µg/mL
Natural Methoxyphenols EugenolS. putrefaciensMIC: 3.125 mM, MBC: 6.25 mM
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Methoxy-substituted benzyl alcohol derivatives have been investigated for their anti-inflammatory properties. For instance, 4-hydroxybenzyl alcohol has been shown to exhibit anti-inflammatory effects in animal models, potentially through the suppression of nitric oxide production. Furthermore, the conjugation of 3,4,5-trimethoxybenzyl alcohol with non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to enhance their anti-inflammatory activity and improve their cyclooxygenase-2 (COX-2) selectivity.

Enzyme Inhibition

The unique electronic properties of fluorine make fluorinated compounds potent enzyme inhibitors. Fluorine's high electronegativity can alter the acidity of nearby functional groups, leading to stronger binding interactions with enzyme active sites. This can result in various modes of inhibition, including competitive, non-competitive, and mixed inhibition. The incorporation of fluorine can also enhance the metabolic stability of a molecule, prolonging its inhibitory effect.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives, this section provides detailed, step-by-step methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in Mueller-Hinton broth to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing the test compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, subculture 10 µL from each well showing no visible growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Visualizing Molecular Mechanisms

To better understand the potential mechanisms of action of these compounds, we can visualize the signaling pathways they may modulate. The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth, and it is often dysregulated in cancer.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition Gene_Expression Gene Expression (Survival, Proliferation) Akt->Gene_Expression Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion Compound 2,3-Difluoro-4-methoxybenzyl alcohol Derivatives (Hypothesized Target) Compound->PI3K Inhibition?

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Future Directions and Conclusion

The exploration of this compound derivatives represents a compelling frontier in medicinal chemistry. While direct experimental evidence for their biological activities is still emerging, the comparative analysis of structurally similar compounds provides a strong rationale for their investigation as potential anticancer, antimicrobial, and anti-inflammatory agents. The unique combination of difluoro and methoxy substitutions on the benzyl alcohol scaffold offers a rich molecular landscape for the design of novel therapeutics with improved pharmacological properties.

This guide serves as a foundational resource to stimulate and inform future research in this area. The provided experimental protocols and the visualized signaling pathway offer a practical framework for researchers to systematically evaluate the therapeutic potential of these promising compounds. Further studies are warranted to synthesize and characterize novel derivatives, elucidate their precise mechanisms of action, and ultimately translate these fundamental discoveries into clinical applications.

A Comparative Guide to the Performance of 2,3-Difluoro-4-methoxybenzyl Alcohol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents and protecting groups is a critical decision that profoundly impacts the efficiency, yield, and ultimate success of a synthetic route. This guide provides an in-depth technical comparison of 2,3-Difluoro-4-methoxybenzyl alcohol and its derivatives, primarily focusing on its performance as a protecting group for alcohols, benchmarked against established alternatives. By examining the subtle yet significant effects of fluorine substitution on the reactivity and stability of the widely used p-methoxybenzyl (PMB) protecting group, we aim to equip the reader with the necessary insights to make informed decisions in complex multi-step syntheses.

Introduction: The Rationale for Fluorinated Benzyl Protecting Groups

The p-methoxybenzyl (PMB) group is a cornerstone in the repertoire of alcohol protecting groups, prized for its ease of installation and versatile cleavage methods, including oxidative and acidic conditions. However, in the context of complex molecules, particularly in oligosaccharide and natural product synthesis, challenges can arise. The proton and carbon signals of multiple PMB or benzyl groups in nuclear magnetic resonance (NMR) spectra often overlap, complicating spectral analysis and structural elucidation.

The strategic introduction of fluorine atoms onto the benzyl ring offers a compelling solution. The strong electron-withdrawing nature and unique spectroscopic properties of fluorine can modulate the reactivity of the protecting group and provide distinct NMR signatures. This guide will specifically evaluate the 2,3-Difluoro-4-methoxybenzyl (DFPMB) group, derived from this compound, as a next-generation protecting group.

Etherification Reactions: Installation of the DFPMB Protecting Group

The most common method for the protection of alcohols is the Williamson ether synthesis, which involves the reaction of an alkoxide with a suitable alkyl halide.[1][2] In this context, this compound is first converted to its corresponding bromide, 2,3-Difluoro-4-methoxybenzyl bromide, a key reagent for introducing the DFPMB protecting group.

Synthesis of 2,3-Difluoro-4-methoxybenzyl Bromide

The synthesis of substituted benzyl bromides from their corresponding alcohols is a well-established transformation. For instance, 4-methoxybenzyl bromide can be prepared from 4-methoxybenzyl alcohol by treatment with carbon tetrabromide and triphenylphosphine.[3] A similar approach can be employed for the synthesis of 2,6-Difluoro-4-methoxybenzyl bromide, where the corresponding alcohol is reacted with phosphorus(V) oxybromide in tetrahydrofuran.[4]

DOT Diagram: Synthesis of 2,3-Difluoro-4-methoxybenzyl Bromide

G cluster_main Synthesis of 2,3-Difluoro-4-methoxybenzyl Bromide 2,3-Difluoro-4-methoxybenzyl_alcohol 2,3-Difluoro-4-methoxybenzyl Alcohol Reaction Bromination 2,3-Difluoro-4-methoxybenzyl_alcohol->Reaction Brominating_Agent Brominating Agent (e.g., PBr3, CBr4/PPh3) Brominating_Agent->Reaction Solvent Anhydrous Solvent (e.g., THF, CH2Cl2) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup 2,3-Difluoro-4-methoxybenzyl_bromide 2,3-Difluoro-4-methoxybenzyl Bromide Workup->2,3-Difluoro-4-methoxybenzyl_bromide

Caption: General workflow for the synthesis of the key brominated intermediate.

Comparative Performance in Williamson Ether Synthesis

While specific, direct comparative studies on the etherification of this compound are not abundant in the literature, we can infer its performance based on established principles of the Williamson ether synthesis and studies on related fluorinated systems. The reaction proceeds via an SN2 mechanism, where the alkoxide attacks the benzylic carbon, displacing the bromide.[2]

The electron-withdrawing fluorine atoms at the ortho and meta positions relative to the benzylic carbon are expected to slightly decrease the reactivity of the benzyl bromide towards nucleophilic attack compared to the non-fluorinated PMB bromide. This is due to the inductive effect of the fluorine atoms, which reduces the electron density at the benzylic carbon, making it a slightly less potent electrophile. However, this effect is generally modest, and high yields can still be expected under standard Williamson ether synthesis conditions (e.g., NaH, DMF or THF).

Protecting Group PrecursorRelative Reactivity (Predicted)Typical YieldsKey Considerations
Benzyl BromideHigh>90%Standard, robust protecting group.
p-Methoxybenzyl Chloride (PMB-Cl)Very High>95%Methoxy group enhances reactivity.
2,3-Difluoro-4-methoxybenzyl Bromide HighExpected >90%Fluorine atoms may slightly decrease reactivity but offer other advantages.
2,4-Dimethoxybenzyl Chloride (DMB-Cl)Very High>95%Two methoxy groups further increase reactivity.

Table 1: Predicted comparative performance in Williamson ether synthesis.

The primary advantage of employing the DFPMB group lies not in its installation, which is comparable to other benzyl-type protecting groups, but in its unique properties in the protected molecule and its cleavage characteristics.

Esterification Reactions

Benzyl esters are commonly used to protect carboxylic acids. The Fischer esterification, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a standard method for their formation.[5] Alternatively, esters can be formed under milder conditions using coupling agents or from activated carboxylic acid derivatives.

The reactivity of this compound in esterification reactions is expected to be similar to that of other benzyl alcohols. The nucleophilicity of the hydroxyl group is not significantly altered by the fluorine substituents on the aromatic ring.

DOT Diagram: Fischer Esterification

G cluster_main Fischer Esterification Workflow Carboxylic_Acid Carboxylic Acid Reaction Esterification Carboxylic_Acid->Reaction DFPMB_Alcohol 2,3-Difluoro-4-methoxybenzyl Alcohol DFPMB_Alcohol->Reaction Acid_Catalyst Acid Catalyst (e.g., H2SO4, TsOH) Acid_Catalyst->Reaction DFPMB_Ester 2,3-Difluoro-4-methoxybenzyl Ester Reaction->DFPMB_Ester Water_Removal Removal of Water (e.g., Dean-Stark) Reaction->Water_Removal drives equilibrium

References

A Comparative Guide to Functional Alternatives for 2,3-Difluoro-4-methoxybenzyl Alcohol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Difluoro-4-methoxybenzyl alcohol is a valuable building block in medicinal chemistry and materials science, prized for the unique electronic properties conferred by its substituted phenyl ring. The strategic placement of two electron-withdrawing fluorine atoms ortho to an electron-donating methoxy group creates a nuanced reactivity profile. However, synthetic strategy often demands subtle variations in this profile to optimize reaction outcomes, improve stability, or modulate the biological activity of the final product. This guide provides an in-depth comparison of viable alternative reagents, offering experimental data to inform the rational selection of the ideal building block for your specific application. We will explore how changes in the degree and position of fluorination impact performance in two cornerstone synthetic transformations: oxidation to the corresponding benzaldehyde and conversion to the benzyl bromide.

The Unique Electronic and Steric Profile of this compound

The reactivity of a benzyl alcohol is fundamentally governed by the electronic nature of its aromatic substituents. In the case of this compound, a delicate interplay of opposing electronic forces is at work. The two fluorine atoms at the C2 and C3 positions exert a powerful inductive electron-withdrawing effect (-I), which decreases the electron density of the aromatic ring and the benzylic carbon. Conversely, the methoxy group at the C4 position exerts a strong resonance-based electron-donating effect (+M).

This "push-pull" dynamic has several important consequences:

  • Acidity: The inductive effect of the fluorines increases the acidity of the hydroxyl proton compared to its non-fluorinated analog, 4-methoxybenzyl alcohol.

  • Reaction Intermediates: The electron-withdrawing nature of the fluorine atoms destabilizes the formation of a benzylic carbocation, which can slow down SN1-type reactions.[1]

  • Oxidation: The electron density at the benzylic carbon is crucial for many oxidation reactions. The net effect of the substituents will influence the rate and efficiency of conversion to the aldehyde.

  • Hydrogen Bonding: Fluorine substitution can influence the hydrogen-bond-donating capacity of the alcohol, which may affect its conformational properties and interactions with catalysts or solvents.[2]

Workflow start Define Synthetic Goal q1 Need to maximize C-Br bond formation rate? start->q1 q2 Need a highly stable benzyl bromide intermediate? q1->q2 No a1 Use 4-Methoxybenzyl alcohol q1->a1 Yes q3 Need rapid oxidation to aldehyde? q2->q3 No a2 Use Tetra- or Di-fluoro analogs q2->a2 Yes q4 Need to introduce F atoms for metabolic blocking? q3->q4 No a3 Use 4-Methoxybenzyl alcohol q3->a3 Yes a4 Select appropriate fluorinated analog q4->a4 Yes end Proceed with Synthesis q4->end No a1->end a2->end a3->end a4->end

References

Navigating the Landscape of Fluorinated Benzyl Alcohols: A Comparative Guide to 2,3-Difluoro-4-methoxybenzyl Alcohol and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. This guide provides a comprehensive overview of 2,3-Difluoro-4-methoxybenzyl alcohol, a fluorinated aromatic building block. Due to the limited publicly available experimental data on this specific molecule, this guide will offer a comparative analysis based on the established principles of fluorine chemistry and data from structurally related analogs. We will explore its potential applications, benchmark it against relevant alternatives, and provide theoretical and practical insights for its use in research and development.

Introduction: The Strategic Role of Fluorine in Benzyl Alcohol Scaffolds

Fluorination is a cornerstone of modern drug design and materials science. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of benzyl alcohols, which are versatile intermediates, fluorine substitution on the aromatic ring can fine-tune the reactivity of the benzylic hydroxyl group and introduce unique electronic properties.

While compounds such as 4-methoxybenzyl alcohol are widely used as protecting groups and fragrance components, their fluorinated counterparts are gaining traction as key intermediates in the synthesis of complex, high-value molecules.[1][2] This guide focuses on the potential of this compound, a molecule that, while commercially available from some suppliers, lacks extensive documentation in scientific literature.

Synthesis and Physicochemical Properties: A Comparative Overview

Direct experimental data for this compound is scarce. However, we can infer its properties by comparing it with its non-fluorinated parent compound, 4-methoxybenzyl alcohol, and other commercially available fluorinated analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Key Features
4-Methoxybenzyl alcohol C₈H₁₀O₂138.1625922-25Widely used protecting group, fragrance ingredient.[3][4]
3-Fluoro-4-methoxybenzyl alcohol C₈H₉FO₂156.15Not readily availableNot readily availableIntroduction of a single fluorine atom alters electronic properties.[5]
3,5-Difluoro-4-methoxybenzyl alcohol C₈H₈F₂O₂174.15Not readily availableNot readily availableSymmetrical difluoro substitution.[6]
2,3-Difluoro-4-methylbenzyl alcohol C₈H₈F₂O158.15Not readily available33-36Methyl group instead of methoxy, providing a different electronic profile.[7]
2,3,5,6-Tetrafluoro-4-methoxymethylbenzyl alcohol C₉H₈F₄O₂240.15Not readily availableNot readily availableKey intermediate for pyrethroid insecticides.[8][9]
This compound (Predicted) C₈H₈F₂O₂174.15Higher than 4-methoxybenzyl alcoholLikely a low-melting solidOrtho-difluoro substitution significantly impacts electronics and conformation.

Causality behind Predicted Properties:

The introduction of two fluorine atoms ortho to the methoxy group in this compound is expected to have significant consequences:

  • Increased Lipophilicity: The fluorine atoms will increase the molecule's lipophilicity (logP) compared to 4-methoxybenzyl alcohol, which can be advantageous for penetrating biological membranes in drug discovery applications.

  • Altered Acidity and Reactivity: The strong electron-withdrawing nature of the fluorine atoms will increase the acidity of the benzylic proton and influence the reactivity of the hydroxyl group. This can affect its performance as a protecting group and its utility in various chemical transformations.

  • Conformational Restriction: The steric bulk of the ortho-fluorine atoms may restrict the rotation of the methoxy group, potentially influencing its interaction with binding pockets of enzymes or receptors.

Comparative Applications: Current and Future Perspectives

While direct applications of this compound are not well-documented, we can project its potential uses based on the applications of its analogs.

As a Building Block in Medicinal Chemistry

The 2,3-difluoro-4-methoxyphenyl moiety is a valuable scaffold in the design of bioactive molecules. The unique electronic properties conferred by the fluorine atoms can lead to enhanced binding affinity and improved pharmacokinetic profiles.

Hypothetical Application Workflow:

Caption: Potential synthetic pathways for utilizing this compound in medicinal chemistry.

In Agrochemical Synthesis

The tetrafluorinated analog, 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol, is a known intermediate in the synthesis of pyrethroid insecticides like transfluthrin.[9] This suggests that difluorinated benzyl alcohols could also serve as valuable precursors for novel agrochemicals, where the fluorine atoms can enhance potency and metabolic stability.

In Materials Science

Fluorinated aromatic compounds are of interest in materials science for their unique electronic and surface properties. This compound could be explored as a monomer or a precursor for polymers with applications in electronics, optics, or as specialized coatings.

Experimental Protocols: A Representative Synthesis

Given the absence of a specific, published synthesis for this compound, the following is a representative protocol for the reduction of a substituted benzoic acid to a benzyl alcohol, a common synthetic route for such compounds. This protocol is based on the synthesis of m-methoxybenzyl alcohol and should be adapted and optimized for the specific target.[10]

Objective: To synthesize a substituted benzyl alcohol from the corresponding benzoic acid via reduction with lithium aluminum hydride (LiAlH₄).

Materials:

  • Substituted methoxybenzoic acid (e.g., 2,3-difluoro-4-methoxybenzoic acid)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.2 equivalents) in anhydrous THF.

  • Addition of Benzoic Acid: Dissolve the substituted methoxybenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Workup: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or diethyl ether.

  • Extraction: Combine the organic filtrates and wash with saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired benzyl alcohol.

Self-Validation: The identity and purity of the synthesized alcohol should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Analysis with Alternatives

The primary alternatives to this compound are its non-fluorinated and mono-fluorinated counterparts.

  • vs. 4-Methoxybenzyl Alcohol: The difluoro analog offers the potential for enhanced biological activity and metabolic stability due to the presence of fluorine. However, it is likely to be more expensive and its synthesis more complex. 4-Methoxybenzyl alcohol is a well-established, inexpensive, and versatile reagent.[11]

  • vs. Mono-fluorinated Analogs (e.g., 3-Fluoro-4-methoxybenzyl alcohol): The 2,3-difluoro substitution pattern provides a unique electronic and steric environment compared to mono-fluorinated isomers. This could lead to different binding modes and selectivities in biological systems. The choice between a mono- and di-fluorinated analog would depend on the specific structure-activity relationship (SAR) being explored.

Logical Relationship Diagram:

Comparative_Analysis A This compound B 4-Methoxybenzyl alcohol A->B Advantages: - Enhanced biological activity (potential) - Increased metabolic stability (potential) Disadvantages: - Higher cost - More complex synthesis C Mono-fluorinated Analogs A->C Advantages: - Unique electronic and steric profile - Potential for different binding modes Disadvantages: - Less explored SAR

Caption: Key comparison points between this compound and its alternatives.

Conclusion and Future Outlook

This compound represents an intriguing yet underexplored building block for chemical synthesis. While the lack of extensive experimental data presents a challenge, the known effects of fluorine substitution in aromatic systems suggest that this compound holds significant potential for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Its unique substitution pattern offers a valuable tool for fine-tuning molecular properties. As synthetic methodologies for fluorinated compounds continue to advance, it is anticipated that the applications of this compound and its derivatives will become more widespread, opening new avenues for innovation in chemical research.

References

Safety Operating Guide

Navigating the Safe Handling of 2,3-Difluoro-4-methoxybenzyl alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, the integration of novel chemical entities into discovery workflows is a daily reality. Among these, fluorinated organic compounds have become indispensable tools, offering unique physicochemical properties that drive innovation in medicinal chemistry and materials science. However, with this utility comes the responsibility of safe handling. This guide provides an in-depth, procedural framework for the safe use of 2,3-Difluoro-4-methoxybenzyl alcohol, moving beyond mere compliance to foster a deeply ingrained culture of safety and operational excellence. Our focus is on the "why" behind each recommendation, ensuring that every step is a self-validating component of a robust safety protocol.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a substituted benzyl alcohol. The primary, immediate hazards associated with this and structurally similar compounds are skin irritation and serious eye irritation .[1][2][3] The presence of the difluoro-aromatic ring warrants a cautious approach, as halogenated organic compounds can present unique handling and disposal challenges.

A thorough risk assessment is the cornerstone of safe laboratory practice.[4] Before any manipulation of this compound, a comprehensive evaluation of the planned procedure must be conducted to determine potential exposure scenarios. This includes considering the quantity of material being used, the potential for aerosol generation, and the duration of the handling steps.

Key Hazard Information:

Hazard StatementClassificationImplication for Handling
Causes skin irritationSkin Irritant, Category 2Direct contact with the skin can cause redness and inflammation.[1][2][3]
Causes serious eye irritationEye Irritant, Category 2Contact with the eyes can result in significant irritation and potential damage.[1][2][3]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and correct use of PPE is a critical control measure to prevent exposure. The following recommendations are based on a thorough assessment of the hazards associated with this compound.

Eye and Face Protection: A Non-Negotiable Standard

At a minimum, safety glasses with side shields conforming to ANSI Z87.1 or EN 166 standards must be worn at all times in the laboratory where this chemical is handled.[4] However, for procedures involving larger quantities (greater than 500 mL) or where there is a significant risk of splashing, chemical splash goggles are required.[2] For tasks with a high potential for splashing, a face shield should be worn in addition to safety goggles .[2]

  • Causality: The primary route of acute, severe injury from this compound is through eye contact. Standard safety glasses offer good protection from projectiles but are inadequate against chemical splashes, which can easily find their way around the lenses. Goggles provide a seal around the eyes, offering superior protection. A face shield adds another layer of defense for the entire face.

Skin and Body Protection: An Impermeable Barrier

A flame-resistant laboratory coat should be worn and kept buttoned to protect the skin and clothing. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. Long pants and closed-toe shoes are mandatory in any laboratory setting.[5]

Hand Protection: Selecting the Right Glove

No single glove material offers universal protection against all chemicals. The choice of glove for handling this compound depends on the nature and duration of the task.

  • For Incidental Contact (e.g., weighing, transfers in a fume hood): Nitrile gloves are a suitable choice.[5] They provide good resistance to a range of chemicals and are a good alternative for those with latex allergies.[6] It is crucial to inspect gloves for any signs of degradation or punctures before use.

Glove Selection Logic:

The decision of which glove to use is a balance between chemical resistance, dexterity, and the specific task. Nitrile offers a good balance for short-term tasks. For more intensive work, the superior chemical resistance of Viton® or laminate films is essential to prevent permeation, which is the process where a chemical can pass through a glove material on a molecular level.[10][11]

Table of Recommended Glove Materials:

Glove MaterialRecommended UseRationale
NitrileIncidental contact, splash protectionGood general chemical resistance, good dexterity.
Viton®Extended contact, immersionExcellent resistance to aromatic and halogenated hydrocarbons.[8]
Laminate Film (e.g., Barrier®)Broad-spectrum protection, handling unknown hazardsProvides the widest range of chemical protection.[7]

Always consult the glove manufacturer's specific chemical resistance data before use.[9]

Operational Plan: Engineering Controls and Safe Handling Practices

Ventilation: Minimizing Inhalation Exposure

All manipulations of this compound that have the potential to generate aerosols or vapors should be conducted in a properly functioning chemical fume hood .[5] The sash should be kept as low as possible to maximize protection while allowing for comfortable work.

  • Causality: While the primary hazards are dermal and ocular, inhalation of aerosols should be avoided. A chemical fume hood provides a controlled environment that captures and exhausts airborne contaminants, preventing them from entering the laboratory atmosphere and being inhaled by the researcher.

Safe Handling Procedures:
  • Preparation: Before starting work, ensure that all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.

  • Handling: Avoid direct contact with the chemical. Use spatulas or other appropriate tools for handling solids. When transferring solutions, do so carefully to avoid splashing.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

Disposal Plan: Responsible Management of Halogenated Waste

The fluorine atoms in this compound classify it as a halogenated organic compound . This is a critical distinction for waste disposal, as fluorinated compounds can be persistent in the environment and require specific disposal methods.[5][12]

Waste Segregation: A Critical Step

All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container. [5] This includes neat material, solutions, and rinsates from cleaning glassware.

  • Causality: Halogenated and non-halogenated organic waste streams are treated differently. Non-halogenated solvents can often be recycled as fuel, while halogenated waste typically requires high-temperature incineration to ensure complete destruction and to prevent the release of harmful byproducts.[13] Mixing these waste streams complicates and increases the cost of disposal and can lead to non-compliance with environmental regulations.[8]

Disposal Procedure:
  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound," along with any other components of the waste mixture.

  • Containment: Use a compatible, leak-proof container with a secure screw-top cap. Keep the container closed when not in use.

  • Collection: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Never dispose of this chemical down the drain.[5]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow PPE Selection for this compound cluster_0 Hazard Assessment cluster_1 Eye Protection cluster_2 Hand Protection cluster_3 Body & Respiratory Protection Start Start: Plan to handle This compound AssessTask Assess Task: - Quantity - Potential for splash/aerosol - Duration of contact Start->AssessTask SplashRisk Splash Risk? AssessTask->SplashRisk ContactDuration Contact Duration? AssessTask->ContactDuration AerosolRisk Aerosol/Vapor Generation? AssessTask->AerosolRisk LabCoat Wear Lab Coat, Long Pants, Closed-toe Shoes AssessTask->LabCoat SafetyGlasses Wear Safety Glasses with Side Shields SplashRisk->SafetyGlasses No HighSplash High Splash Potential? SplashRisk->HighSplash Yes Goggles Wear Chemical Splash Goggles FaceShield Wear Face Shield + Goggles HighSplash->Goggles No HighSplash->FaceShield Yes Nitrile Wear Nitrile Gloves ContactDuration->Nitrile Incidental VitonLaminate Wear Viton® or Laminate Gloves (Consider double gloving) ContactDuration->VitonLaminate Extended/ Immersion FumeHood Work in Chemical Fume Hood AerosolRisk->FumeHood Yes

Caption: Decision workflow for selecting appropriate PPE.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and environmental responsibility. This commitment to best practices is the foundation of scientific integrity and innovation.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.